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tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate Documentation Hub

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  • Product: tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate
  • CAS: 816429-99-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a carbamate-protected amino alcohol. The presence of the cyclobutyl moiety introduces...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a carbamate-protected amino alcohol. The presence of the cyclobutyl moiety introduces a degree of conformational constraint and lipophilicity, which can be advantageous in modulating the pharmacological properties of a parent molecule. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable means of masking the amine functionality, making it a valuable intermediate in multi-step organic synthesis. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of diverse pharmacophores.

Proposed Synthetic Pathway

The synthesis of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate can be achieved through a two-step process, beginning with the synthesis of the precursor amino alcohol, 2-amino-3-cyclobutylpropan-1-ol, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).

Step 1: Synthesis of 2-amino-3-cyclobutylpropan-1-ol

The synthesis of the amino alcohol precursor can be approached through several established methods for the synthesis of 1,2-amino alcohols. A plausible route involves the alkylation of a glycine enolate equivalent with cyclobutylmethyl bromide, followed by reduction of the resulting ester.

Step 2: N-Boc Protection

The protection of the amino group of 2-amino-3-cyclobutylpropan-1-ol is achieved by reaction with di-tert-butyl dicarbonate. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.[1][2][3]

Experimental Protocols

Synthesis of 2-amino-3-cyclobutylpropan-1-ol

A detailed experimental protocol for the synthesis of the precursor amino alcohol is beyond the scope of this guide due to the lack of specific literature precedent. However, a general approach would involve the O'Donnell amino acid synthesis, which allows for the construction of α-amino acids via alkylation of benzophenone imines of glycine alkyl esters.[4] Subsequent reduction of the ester functionality would yield the desired amino alcohol.

Synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

This protocol is based on general procedures for the Boc protection of amino alcohols.[5][6]

Materials:

  • 2-amino-3-cyclobutylpropan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Dissolve 2-amino-3-cyclobutylpropan-1-ol (1.0 eq) in dichloromethane or tetrahydrofuran.

  • Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • If using an organic solvent, separate the organic layer. If an aqueous base was used, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Characterization

The successful synthesis of the target compound can be confirmed through various spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.

Physical Properties (Predicted)
PropertyValue
Molecular FormulaC₁₂H₂₃NO₃
Molecular Weight229.32 g/mol
AppearanceWhite to off-white solid or colorless oil
SolubilitySoluble in methanol, ethanol, dichloromethane, ethyl acetate
Spectroscopic Data (Predicted)
TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 5.0-5.5 (br s, 1H, NH ), 3.5-3.8 (m, 2H, CH₂ OH), 3.3-3.6 (m, 1H, CH -NH), 2.0-2.4 (m, 1H, CH -cyclobutyl), 1.6-2.0 (m, 6H, cyclobutyl-CH₂ ), 1.44 (s, 9H, C(CH₃ )₃), 1.2-1.4 (m, 2H, CH₂ -CH-NH)
¹³C NMR (CDCl₃, 100 MHz)δ 156-157 (C=O, carbamate), 79-80 (C(CH₃)₃), 64-66 (CH₂OH), 52-55 (CH-NH), 35-38 (CH-cyclobutyl), 25-28 (cyclobutyl-CH₂), 28.4 (C(C H₃)₃), 18-20 (cyclobutyl-CH₂)
IR (Infrared) (KBr or neat)ν 3350-3450 cm⁻¹ (O-H stretch, broad), 3250-3350 cm⁻¹ (N-H stretch), 2850-2960 cm⁻¹ (C-H stretch), 1680-1700 cm⁻¹ (C=O stretch, carbamate)
Mass Spectrometry (ESI+)m/z 230.17 ([M+H]⁺), 252.15 ([M+Na]⁺)

Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and concentration.

Visualizations

Synthetic Workflow

G Synthetic Workflow for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Boc Protection cluster_2 Purification Glycine Derivative Glycine Derivative Alkylation Alkylation Glycine Derivative->Alkylation Cyclobutylmethyl bromide Intermediate Ester Intermediate Ester Alkylation->Intermediate Ester Reduction Reduction Intermediate Ester->Reduction e.g., LiAlH4 2-amino-3-cyclobutylpropan-1-ol 2-amino-3-cyclobutylpropan-1-ol Reduction->2-amino-3-cyclobutylpropan-1-ol Reaction Reaction 2-amino-3-cyclobutylpropan-1-ol->Reaction Boc₂O, Base 2-amino-3-cyclobutylpropan-1-ol->Reaction Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Silica Gel Pure Product Pure Product Column Chromatography->Pure Product

Caption: Proposed synthetic workflow for the target compound.

N-Boc Protection Mechanism

G Mechanism of N-Boc Protection Amino Alcohol R-NH₂ Intermediate R-NH₂(⁺)-C(=O)O-Boc + ⁻O-Boc Amino Alcohol->Intermediate Nucleophilic Attack Boc Anhydride (Boc)₂O Boc Anhydride->Intermediate Product R-NH-Boc Intermediate->Product Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

Caption: General mechanism for N-Boc protection of an amine.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. The proposed synthetic route is based on well-established and reliable chemical transformations, and the predicted characterization data offer a solid foundation for the verification of the synthesized compound. This information is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel molecules for drug discovery and development. Further experimental validation is necessary to confirm the specific reaction conditions and analytical data for this particular compound.

References

Exploratory

In-depth Technical Guide on the Physicochemical Properties of tert-Butyl 1-hydroxypropan-2-ylcarbamate

Disclaimer: Information regarding the specific compound tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is not available in public chemical databases and literature. This guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is not available in public chemical databases and literature. This guide provides a comprehensive overview of the well-documented, structurally similar compound, tert-Butyl 1-hydroxypropan-2-ylcarbamate . The key structural difference is the presence of a methyl group instead of a cyclobutyl group at the first position of the propane chain.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the physicochemical properties, synthesis, and analytical characterization of tert-Butyl 1-hydroxypropan-2-ylcarbamate.

Core Physicochemical Properties

tert-Butyl 1-hydroxypropan-2-ylcarbamate, also known as N-Boc-DL-alaninol, is a versatile bifunctional molecule widely utilized in organic synthesis.[1] Its structure incorporates a carbamate-protected amine and a primary alcohol, making it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1]

The physicochemical properties of tert-Butyl 1-hydroxypropan-2-ylcarbamate are summarized in the table below:

PropertyValueSource(s)
Molecular Formula C₈H₁₇NO₃[2]
Molecular Weight 175.23 g/mol [1]
CAS Number 147252-84-4 (racemate), 79069-13-9 ((S)-enantiomer), 106391-86-0 ((R)-enantiomer)[1][2][3]
Appearance White solid / Colorless oil[2][4]
Melting Point 58-61 °C[1]
Boiling Point 276.4 °C[1]
Density 1.0 g/cm³[1]
Solubility Soluble in dichloromethane and other organic solvents.[1]
LogP (calculated) 0.7[3]
pKa Data not readily available in the searched literature.
Topological Polar Surface Area 58.6 Ų[3]

Experimental Protocols

Synthesis of tert-Butyl 1-hydroxypropan-2-ylcarbamate

A common and efficient method for the synthesis of tert-butyl 1-hydroxypropan-2-ylcarbamate involves the protection of the amino group of 2-amino-1-propanol using di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents:

  • 2-Amino-1-propanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (optional, as a base)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-1-propanol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the cooled solution of the amino alcohol.

  • If desired, triethylamine (1.2 equivalents) can be added to facilitate the reaction.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours.[5]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 10% citric acid (if a base was used), followed by a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude tert-butyl 1-hydroxypropan-2-ylcarbamate is typically purified by column chromatography on silica gel.[1]

Procedure:

  • Prepare a silica gel column using a slurry of silica in a hexane/ethyl acetate solvent system.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane.

  • Collect the fractions containing the purified product, as identified by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white solid or colorless oil.[2][4]

Analytical Characterization

The identity and purity of the synthesized tert-butyl 1-hydroxypropan-2-ylcarbamate are confirmed using various spectroscopic techniques.[1]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group of the propanol backbone, and the protons of the CH and CH₂ groups.[1]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the propanol backbone.[4]

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbamate C=O stretching vibration around 1680–1720 cm⁻¹ and a broad O-H stretching band in the region of 3200–3600 cm⁻¹.[1]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound, typically observing the [M+H]⁺ or [M+Na]⁺ adducts.[1][4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl 1-hydroxypropan-2-ylcarbamate.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 2-amino-1-propanol in anhydrous DCM add_boc Add Boc₂O solution at 0 °C start->add_boc react Stir at 0 °C then RT add_boc->react monitor Monitor reaction by TLC react->monitor wash Aqueous Washes (Citric Acid, NaHCO₃, Brine) monitor->wash Reaction Complete dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate column Silica Gel Column Chromatography concentrate->column Crude Product fractions Collect & Combine Pure Fractions column->fractions final_product Remove Solvent fractions->final_product

Caption: General workflow for the synthesis and purification of tert-Butyl 1-hydroxypropan-2-ylcarbamate.

Applications in Drug Development

tert-Butyl 1-hydroxypropan-2-ylcarbamate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The Boc-protecting group is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for the selective unmasking of the amine functionality for further elaboration.[1] This compound is a key building block in the synthesis of molecules such as the anticonvulsant drug Lacosamide.[1] Its bifunctional nature, possessing both a protected amine and a modifiable hydroxyl group, makes it a valuable tool for introducing chiral amino alcohol motifs into larger, more complex drug candidates.[1]

References

Foundational

Technical Guide: tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate and Its Structural Analogues

For the attention of: Researchers, scientists, and drug development professionals. This technical guide addresses the chemical properties, molecular structure, and synthesis of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-y...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties, molecular structure, and synthesis of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. Initial searches for this specific compound did not yield a registered CAS number or published experimental data, suggesting it is not a commonly cataloged substance.

Consequently, this guide provides information on the most structurally similar compounds for which data is available. This includes a cyclopentyl analogue and the extensively documented methyl analogue, tert-butyl (1-hydroxypropan-2-yl)carbamate. The information on these analogues is presented to serve as a valuable reference for researchers interested in the synthesis and application of similar chemical entities.

Part 1: Closest Structural Analogue with a Cycloalkane Moiety

While no data was found for the requested cyclobutyl compound, a cyclopentyl analogue, tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate , has been identified.

Molecular Structure and Identifiers:

IdentifierValue
Molecular Formula C13H25NO3
SMILES CC(C)(C)OC(=O)NC(CC1CCCC1)CO
InChI InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)8-10-6-4-5-7-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
InChIKey ZLEBLWDLKHDYEW-UHFFFAOYSA-N

No experimental data, such as synthesis protocols or physical properties, are readily available for this cyclopentyl analogue in the public domain.

Part 2: In-depth Technical Data for a Well-Documented Methyl Analogue

A significant body of research exists for the methyl analogue, tert-butyl (1-hydroxypropan-2-yl)carbamate . This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents.

CAS Number and Molecular Structure

The CAS number for tert-butyl (1-hydroxypropan-2-yl)carbamate is 147252-84-4 .[1][2][3][4]

The molecule features a propan-2-ylcarbamate backbone with a hydroxyl group at the C1 position and a tert-butoxycarbonyl (Boc) protecting group on the amine. The presence of both a hydroxyl group and a protected amine makes it a valuable chiral precursor in the synthesis of more complex molecules.[1]

Physicochemical Properties

The following table summarizes the key quantitative data for tert-butyl (1-hydroxypropan-2-yl)carbamate.

PropertyValueReference
Molecular Formula C8H17NO3[3][4][5]
Molecular Weight 175.23 g/mol [1][2]
Melting Point 58-61 °C[1]
Boiling Point 276.4 °C[1]
Density 1.0 g/cm³[1]
Flash Point 121 °C[1]
Experimental Protocols: Synthesis

A common method for the synthesis of tert-butyl (1-hydroxypropan-2-yl)carbamate involves the protection of the amino group of an amino alcohol using di-tert-butyl dicarbonate (Boc₂O).[1][6]

Materials:

  • (S)-(+)-2-aminopropan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., potassium carbonate or triethylamine)

  • A suitable solvent (e.g., dichloromethane or ethanol)

Procedure:

  • Dissolve (S)-(+)-2-aminopropan-1-ol in the chosen solvent (e.g., dichloromethane).[6]

  • To this solution, add di-tert-butyl dicarbonate and the base.[6]

  • Stir the resulting mixture at room temperature for several hours.[6]

  • Upon completion of the reaction, the product is extracted using an organic solvent.[6]

  • The extracted product is then purified, typically by column chromatography.[6]

One reported method using dichloromethane as the solvent at room temperature for approximately 4 hours resulted in a yield of about 97%.[6]

Visualization of Synthesis Workflow

The following diagram illustrates the general synthesis workflow for tert-butyl (1-hydroxypropan-2-yl)carbamate.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-aminopropan-1-ol D Reaction in Solvent (e.g., Dichloromethane) at Room Temperature A->D B Di-tert-butyl dicarbonate (Boc)₂O B->D C Base (e.g., Triethylamine) C->D E Organic Extraction D->E F Column Chromatography E->F G tert-Butyl (1-hydroxypropan-2-yl)carbamate F->G

Synthesis workflow for tert-butyl (1-hydroxypropan-2-yl)carbamate.
Applications in Research and Drug Development

  • Pharmaceutical Synthesis: This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. A notable example is its use in the production of the anti-epileptic drug lacosamide.[6]

  • Peptide Chemistry: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis. This allows for controlled and selective reactions at other functional groups within a molecule.[6]

  • Chiral Precursor: Its defined stereochemistry makes it a valuable starting material for the synthesis of chiral drugs and other complex organic molecules.[1]

  • Tracers and Internal Standards: Deuterium-labeled versions of tert-butyl (1-hydroxypropan-2-yl)carbamate are used as tracers and internal standards in quantitative analyses such as NMR, GC-MS, and LC-MS.[7]

References

Exploratory

Technical Guide: Spectroscopic Analysis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

Audience: Researchers, scientists, and drug development professionals. Introduction tert-Butyl carbamate-protected amino alcohols are crucial building blocks in organic synthesis, particularly in the development of pharm...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl carbamate-protected amino alcohols are crucial building blocks in organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under mild acidic conditions. This guide provides a detailed overview of the predicted spectroscopic data (NMR, IR, and MS) for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, based on data from analogous compounds. Additionally, a general experimental protocol for the synthesis of N-Boc protected amino alcohols and a workflow for their characterization are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. These predictions are derived from the analysis of analogous compounds, primarily tert-Butyl (1-hydroxypropan-2-yl)carbamate and tert-butyl n-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 4.9 - 5.1Broad Singlet1HNHMay exchange with D₂O.
~ 3.7 - 3.9Multiplet1HCH-N
~ 3.4 - 3.6Multiplet2HCH₂-ODiastereotopic protons may show complex splitting.
~ 2.0 - 2.2Multiplet1HCH-cyclobutyl
~ 1.7 - 2.0Multiplet4HCH₂ (cyclobutyl)
~ 1.5 - 1.7Multiplet2HCH₂ (cyclobutyl)
1.44Singlet9HC(CH₃)₃Characteristic signal for the Boc group.[1]
~ 1.2 - 1.4Multiplet2HCH₂ (side chain)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentNotes
~ 156.5C=O (carbamate)
~ 79.5C(CH₃)₃Characteristic signal for the Boc group.
~ 65.0CH₂-OH
~ 54.0CH-N
~ 38.0CH₂ (side chain)
~ 35.0CH (cyclobutyl)
~ 28.4C(CH₃)₃Characteristic signal for the Boc group.[1]
~ 25.0CH₂ (cyclobutyl)
~ 18.0CH₂ (cyclobutyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~ 3400Strong, BroadO-H stretch (alcohol)
~ 3300Medium, BroadN-H stretch (carbamate)
~ 2950, 2870StrongC-H stretch (aliphatic)
~ 1680 - 1720StrongC=O stretch (carbamate)[1]
~ 1520MediumN-H bend (amide II)
~ 1160StrongC-O stretch (carbamate)
~ 1050MediumC-O stretch (alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIon
[M+H]⁺Molecular Ion + H⁺
[M+Na]⁺Molecular Ion + Na⁺
[M-H]⁻Molecular Ion - H⁺
[M+HCOO]⁻Molecular Ion + Formate

Note: The exact mass of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (C₁₂H₂₃NO₃) is 229.1678.

Experimental Protocols

The following is a general procedure for the synthesis of N-Boc protected amino alcohols, which can be adapted for the synthesis of the target compound from the corresponding amino alcohol (2-amino-1-cyclobutylpropan-3-ol).

Synthesis of N-Boc Protected Amino Alcohols

Materials:

  • Amino alcohol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH) (1.2 - 1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 10% Citric Acid Solution or Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve the amino alcohol in DCM or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

  • Slowly add the base (e.g., triethylamine) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with a 10% citric acid solution (if using TEA) or saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-Boc protected amino alcohol.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an N-Boc protected amino alcohol.

Spectroscopic_Analysis_Workflow start Start: Amino Alcohol synthesis Synthesis: Boc Protection start->synthesis Boc₂O, Base workup Workup & Purification synthesis->workup product Pure Product: tert-Butyl 1-cyclobutyl-3- hydroxypropan-2-ylcarbamate workup->product Column Chromatography nmr NMR Analysis (¹H, ¹³C) product->nmr ir IR Analysis product->ir ms MS Analysis product->ms data Data Interpretation & Structure Confirmation nmr->data ir->data ms->data end End: Confirmed Structure data->end

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Foundational

A Technical Guide to the Potential Biological Activity of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a novel chemical entity for which no biological activity...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a novel chemical entity for which no biological activity data has been published in peer-reviewed literature as of the date of this document. The following guide is a predictive analysis based on the known biological roles of its constituent chemical motifs: the N-tert-butoxycarbonyl (Boc) protected amino alcohol backbone, the carbamate functional group, and the cyclobutyl moiety. The experimental protocols and data presented are illustrative and intended to serve as a strategic starting point for future research.

Introduction and Rationale

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate incorporates several structural features that suggest potential utility in drug discovery and development. N-Boc protected amino alcohols are established as versatile building blocks in the synthesis of complex, biologically active molecules, including HIV protease inhibitors.[1] The carbamate group is a common motif in a wide array of approved therapeutic agents, contributing to molecular stability, cell membrane permeability, and target interaction.[2] Carbamate derivatives have found applications as treatments for epilepsy, cancer, and neurodegenerative diseases such as Alzheimer's.[2][3][4]

Furthermore, the inclusion of a cyclobutyl ring is a modern medicinal chemistry strategy used to introduce conformational rigidity, enhance metabolic stability, and serve as a bioisostere for other groups, such as phenyl rings or alkenes.[5] Molecules containing cyclobutyl fragments are being investigated for a range of therapeutic areas, including oncology, neurology, and infectious diseases.[6][7][8] Given this context, it is plausible to hypothesize that tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate could serve as a key intermediate or a pharmacologically active molecule itself, potentially in the realm of central nervous system (CNS) disorders.

Potential Biological Activities and Therapeutic Areas

Based on the analysis of its structural components, the following potential biological activities are proposed for investigation:

  • Anticonvulsant Activity: The carbamate moiety is present in several antiepileptic drugs. The overall structure may allow for interaction with ion channels or neurotransmitter systems involved in seizure propagation.

  • Neuroprotective and Anti-Neuroinflammatory Activity: Carbamate derivatives have been explored as cholinesterase inhibitors and modulators of neuroinflammation, which are key targets in Alzheimer's disease and other neurodegenerative disorders.[3][4]

  • Antiviral Activity: N-protected amino alcohols are precursors to potent antiviral agents, particularly HIV protease inhibitors.[1] The cyclobutyl group could enhance binding to viral enzymes.

  • Anticancer Activity: Cyclobutyl-containing compounds have shown promise as anticancer agents, including kinase inhibitors and platinum-based drugs.[5][6]

This guide will focus on the potential anticonvulsant properties as a primary hypothesis for initial screening, given the strong precedent for this activity in carbamate-containing small molecules.

Synthesis and Characterization

While a specific synthesis for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate has not been reported, a plausible synthetic route can be extrapolated from standard organic chemistry procedures for N-Boc protection of amino alcohols. The key transformation is the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc₂O).

G cluster_0 Synthesis of Precursor cluster_1 N-Boc Protection Start 1-Cyclobutyl-2,3-epoxypropane Product1 1-Amino-1-cyclobutyl-propan-2-ol Start->Product1 Ring Opening Reagent1 Ammonia (or amine source) Reagent1->Product1 Product2 tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate Product1->Product2 Carbamoylation Reagent2 Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Triethylamine) Reagent2->Product2

Caption: Hypothetical synthesis of the target compound.

Proposed Experimental Protocols for Biological Screening

To investigate the potential anticonvulsant activity, two well-established preclinical models are recommended: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) induced seizure test. These models are predictive of activity against generalized tonic-clonic seizures and absence seizures, respectively.[9][10]

  • Objective: To assess the ability of the test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., Phenytoin, 25 mg/kg, i.p.), and test compound groups (e.g., 25, 50, 100 mg/kg, i.p.).

    • The test compound or vehicle is administered intraperitoneally.

    • After a 30-minute pre-treatment period, a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered via corneal electrodes.

    • Animals are observed for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered protection.

  • Data Analysis: The percentage of animals protected in each group is calculated. An ED₅₀ (median effective dose) can be determined using probit analysis if multiple doses are tested.

  • Objective: To evaluate the compound's efficacy in preventing or delaying the onset of clonic-tonic seizures induced by the GABA antagonist PTZ.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are grouped and pre-treated as in the MES model. A suitable positive control is Diazepam (2 mg/kg, i.p.).

    • Following the pre-treatment period, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

    • Animals are placed in individual observation chambers and monitored for 30 minutes.

    • The latency to the first clonic seizure and the duration of seizures are recorded. The absence of seizures is noted as complete protection.

  • Data Analysis: Data is analyzed for significant increases in seizure latency and decreases in seizure duration compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the proposed experiments could be presented. Note: The data shown is purely illustrative and does not represent actual experimental results.

Table 1: Effect of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate on Maximal Electroshock (MES) Induced Seizures

Treatment GroupDose (mg/kg, i.p.)Number of AnimalsProtected Animals% Protection
Vehicle Control-800
Phenytoin2588100
Test Compound258225
Test Compound508562.5
Test Compound1008787.5

Table 2: Effect of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate on Pentylenetetrazol (PTZ) Induced Seizures

Treatment GroupDose (mg/kg, i.p.)Latency to First Seizure (seconds, Mean ± SEM)Seizure Duration (seconds, Mean ± SEM)% Protection
Vehicle Control-75.2 ± 8.145.5 ± 5.30
Diazepam2> 18000100
Test Compound25150.6 ± 15.328.1 ± 4.925
Test Compound50325.9 ± 30.815.7 ± 3.162.5
Test Compound100980.4 ± 95.25.2 ± 1.887.5

Postulated Mechanism of Action

A plausible mechanism for anticonvulsant activity could involve the modulation of GABAergic neurotransmission, a common pathway for many antiepileptic drugs. The compound could act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and thereby reducing neuronal excitability.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Cl_channel Chloride (Cl⁻) Channel GABA_A_Receptor->Cl_channel opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability leads to Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Results in GABA->GABA_A_Receptor Binds Test_Compound Test Compound Test_Compound->GABA_A_Receptor Positive Allosteric Modulation

References

Exploratory

literature review on cyclobutyl-containing carbamates

An In-depth Technical Guide on Cyclobutyl-containing Carbamates for Researchers, Scientists, and Drug Development Professionals The strategic incorporation of the cyclobutyl moiety into carbamate-based scaffolds has emer...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Cyclobutyl-containing Carbamates for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclobutyl moiety into carbamate-based scaffolds has emerged as a promising avenue in modern drug discovery. This technical guide provides a comprehensive review of the synthesis, biological activity, and structure-activity relationships of cyclobutyl-containing carbamates. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction

Carbamates are recognized as a versatile class of compounds in medicinal chemistry, frequently employed as bioisosteres of amide bonds to enhance metabolic stability and cell permeability.[1] Concurrently, the cyclobutyl group has garnered increasing attention for its unique conformational properties and its ability to serve as a valuable building block in the design of bioactive molecules. The fusion of these two structural motifs has led to the development of potent inhibitors for a range of biological targets, including viral proteases, hydrolases, and cholinesterases.

Synthesis of Cyclobutyl-containing Carbamates

The synthesis of cyclobutyl-containing carbamates typically involves the coupling of a cyclobutyl-containing alcohol or amine with a suitable carbamoylating agent. Key synthetic strategies include:

  • Reaction of Cyclobutyl Alcohols with Isocyanates: This is a direct and efficient method for the preparation of N-substituted carbamates.

  • Reaction of Cyclobutanol with Phosgene or Phosgene Equivalents: This route allows for the formation of a chloroformate intermediate, which can then be reacted with an amine to yield the desired carbamate.

  • Curtius Rearrangement: Carboxylic acids containing a cyclobutyl moiety can be converted to the corresponding acyl azides, which then undergo thermal or photochemical rearrangement to isocyanates. Trapping of the isocyanate with an alcohol affords the carbamate.

  • From Cyclobutylamines: Cyclobutylamines can be reacted with chloroformates or activated carbonates to generate the carbamate linkage.

Biological Activity and Structure-Activity Relationships

Cyclobutyl-containing carbamates have demonstrated significant inhibitory activity against several important enzyme targets. The following sections detail their application as inhibitors of Hepatitis C Virus (HCV) NS3/4A protease, Fatty Acid Amide Hydrolase (FAAH), and cholinesterases.

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The HCV NS3/4A serine protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. The introduction of a cyclobutyl carbamate at the N-terminus of peptide-like inhibitors has been shown to significantly enhance their potency.

Quantitative Data for HCV NS3/4A Protease Inhibitors

CompoundP1 MoietyN-terminal CapKi (nM)EC90 (nM)Reference
1 CyclopropylalanineBoc15>1000[1]
2 (Boceprevir precursor) Cyclobutylmethyltert-butylcarbamoyl76-[1]
3 -Cyclobutyl carbamate-<1 (EC50)[2]
4 -Cyclopentyl carbamate-<1 (EC50)[2]

Experimental Protocols

Synthesis of a Cyclobutyl Carbamate Intermediate for Boceprevir [3]

A detailed, multi-step synthesis is typically required, starting from commercially available materials to construct the complex peptidic backbone of boceprevir. The final step to introduce the cyclobutyl-containing moiety often involves the coupling of a P1-P2-P3 intermediate with a pre-formed cyclobutyl-containing fragment. A representative step could involve the reaction of an advanced amine intermediate with a cyclobutyl-activated carbonate.

HCV NS3/4A Protease Assay [4]

A common method to assess the inhibitory activity of compounds against HCV NS3/4A protease is a fluorescence resonance energy transfer (FRET)-based assay.

  • Reagents and Materials:

    • Recombinant HCV NS3/4A protease (genotype 1b)

    • Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2)

    • Assay buffer: 50 mM HEPES, pH 7.5, 10% glycerol, 5 mM DTT, and 0.05% Triton X-100.

    • Test compounds dissolved in DMSO.

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • Add 2 µL of the test compound solution to each well.

    • Add 88 µL of the assay buffer containing the NS3/4A protease to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

    • Monitor the fluorescence intensity (excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

    • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

The following diagram illustrates the role of HCV NS3/4A protease in the viral replication cycle and the point of inhibition by cyclobutyl-containing carbamates.

HCV_Replication_Cycle HCV RNA HCV RNA Translation Translation HCV RNA->Translation HCV Polyprotein HCV Polyprotein Translation->HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage Viral Replication Complex Viral Replication Complex NS3/4A Protease->Viral Replication Complex New HCV RNA New HCV RNA Viral Replication Complex->New HCV RNA Assembly & Release Assembly & Release New HCV RNA->Assembly & Release New Virions New Virions Assembly & Release->New Virions Inhibitor Cyclobutyl-containing Carbamate Inhibitor Inhibitor->NS3/4A Protease Inhibition FAAH_Inhibitor_Screening cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization Compound Library Compound Library High-Throughput Screening HTS (FAAH Assay) Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination Selectivity Profiling Selectivity vs. other hydrolases IC50 Determination->Selectivity Profiling Mechanism of Action MoA Studies Selectivity Profiling->Mechanism of Action Structure-Activity Relationship SAR Studies Mechanism of Action->Structure-Activity Relationship ADME/Tox Profiling In vitro ADME/Tox Structure-Activity Relationship->ADME/Tox Profiling Lead Compound Lead Compound ADME/Tox Profiling->Lead Compound Cholinesterase_Inhibitor_Design Core Scaffold Carbamate Potency & Selectivity Potency & Selectivity Core Scaffold->Potency & Selectivity Cyclobutyl Moiety Cyclobutyl Moiety Cyclobutyl Moiety->Potency & Selectivity Aryl Substituent Aryl Substituent Aryl Substituent->Potency & Selectivity AChE Binding Pocket AChE Binding Pocket AChE Binding Pocket->Potency & Selectivity BChE Binding Pocket BChE Binding Pocket BChE Binding Pocket->Potency & Selectivity

References

Foundational

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate solubility in common lab solvents

An In-depth Technical Guide to the Solubility of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate in common laboratory solvents. Due to the absence of specific experimental data in publicly available literature for this exact compound, this guide leverages structural analysis and data from analogous compounds to predict its solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data. This document is intended to serve as a practical resource for scientists and professionals engaged in drug development and chemical research.

Introduction

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a carbamate derivative containing a cyclobutyl moiety. The solubility of such compounds is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and efficacy. The molecule's structure, featuring both polar (hydroxyl and carbamate groups) and non-polar (tert-butyl and cyclobutyl groups) functionalities, suggests a varied solubility profile across different solvent classes. The tert-butoxycarbonyl (Boc) protecting group is common in organic synthesis, particularly in peptide chemistry, and its presence influences the overall physicochemical properties of the molecule.

Predicted Solubility Profile

A structurally related compound, tert-butyl (1-hydroxypropan-2-yl)carbamate, is known to be soluble in organic solvents such as dichloromethane and ethanol and less soluble in water.[1] The addition of a cyclobutyl group in the target molecule is likely to increase its lipophilicity. The unique conformational properties of the cyclobutyl group can also influence the overall physical and chemical properties of the molecule.

The predicted solubility of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate in various common laboratory solvents is summarized in the table below.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe presence of polar hydroxyl and carbamate groups allows for some interaction with water, but the non-polar cyclobutyl and tert-butyl groups limit overall solubility.
MethanolSolubleThe alcohol solvent can hydrogen bond with the solute and solvate the non-polar regions.
EthanolSolubleSimilar to methanol, ethanol is a good solvent for many N-Boc protected amino alcohols.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetonitrileSolubleA common solvent for organic reactions and purification.
Dichloromethane (DCM)Very SolubleA common solvent for organic synthesis and purification of N-Boc protected compounds.[1]
Tetrahydrofuran (THF)Very SolubleA versatile solvent for a wide range of organic compounds.
Non-Polar TolueneSolubleThe non-polar nature of toluene can solvate the cyclobutyl and tert-butyl groups.
HexaneSparingly SolubleThe polarity of the hydroxyl and carbamate groups will likely limit solubility in highly non-polar solvents like hexane.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common laboratory techniques for determining the solubility of a solid compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining thermodynamic equilibrium solubility.

Materials:

  • tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Selected solvents (e.g., water, methanol, dichloromethane, etc.)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Procedure:

  • Add an excess amount of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC.

  • Calculate the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility measurements are often used in early drug discovery for higher throughput screening. This method typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.

Materials:

  • tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well plates

  • Plate reader with turbidity or nephelometry detection, or HPLC

Procedure:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in a 96-well plate.

  • Mix and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering of the resulting solution using a plate reader. The point at which precipitation is observed indicates the kinetic solubility limit.

  • Alternatively, the samples can be filtered or centrifuged, and the concentration of the soluble compound in the supernatant can be determined by HPLC.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the equilibrium solubility of a pharmaceutical compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess compound B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: A general experimental workflow for determining the equilibrium solubility of a compound.

Conclusion

This technical guide provides a predicted solubility profile for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate based on its molecular structure and the properties of analogous compounds. It is anticipated to be soluble in a range of common organic solvents and sparingly soluble in water. For definitive quantitative data, this guide offers detailed experimental protocols for both equilibrium and kinetic solubility determination. The provided workflow diagram serves as a visual aid for researchers planning to undertake these measurements. The information herein is intended to be a valuable resource for scientists and professionals in the fields of drug development and chemical research, facilitating the effective use of this compound in their work.

References

Exploratory

Technical Guide: Safety, Handling, and Storage of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

Disclaimer: No specific safety, handling, or storage data for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is available in publicly accessible databases. This guide is based on data for the structurally similar...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety, handling, or storage data for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is available in publicly accessible databases. This guide is based on data for the structurally similar compound, tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate , and general safety principles for carbamate compounds and protected amino alcohols. All procedures should be conducted with a thorough risk assessment for the specific experimental conditions.

Introduction

This document provides a technical overview of the safety, handling, and storage considerations for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. Due to the absence of specific data for this compound, information from its cyclopentyl analogue is used as a surrogate. This compound belongs to the class of N-Boc protected amino alcohols, which are common intermediates in pharmaceutical and organic synthesis. Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Compound Identification and Properties

As data for the target compound is unavailable, the properties of tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate are presented below.

PropertyValue
Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
Predicted XlogP 2.9
Physical Form Solid (predicted)

Safety and Hazard Information

The following hazard information is based on general knowledge of carbamate compounds and data for the cyclopentyl analogue.

GHS Hazard Classification (Surrogate Data)
PictogramSignal WordHazard Statement(s)
alt text
Warning H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Toxicological Properties

The toxicological properties of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate have not been fully investigated. Carbamates as a class can have varying levels of toxicity.[1] It is prudent to handle this compound as potentially harmful if swallowed, inhaled, or in contact with skin.

Handling and Personal Protective Equipment (PPE)

All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[2]

Personal Protective Equipment

A comprehensive list of recommended PPE is provided in the table below.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Nitrile or neoprene gloves. Latex gloves are not recommended.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use a NIOSH-approved respirator if working outside a fume hood or if dusts are generated.
General Handling Workflow

The following diagram outlines a general workflow for handling the compound.

G General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Transfer Compound to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste According to Regulations cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of PPE Properly cleanup_dispose->cleanup_ppe

General workflow for handling the compound.

Storage

Proper storage is essential to maintain the stability and integrity of the compound.

ConditionRecommendation
Temperature Store in a cool, dry place. For long-term storage, refrigeration at 4°C is recommended.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air.
Container Keep in a tightly sealed, light-resistant container.
Incompatibilities Keep away from strong oxidizing agents.[5]

Accidental Release and First Aid Measures

Accidental Release

In case of a spill, follow these steps:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • For a solution spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[2]

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Protocol for Weighing and Transferring the Solid

This protocol assumes the compound is a solid and potentially sensitive to air and moisture.

  • Preparation:

    • Place a clean, dry weighing vessel on an analytical balance inside a chemical fume hood.

    • Tare the balance.

  • Transfer:

    • Using a clean spatula, carefully transfer the desired amount of the compound to the weighing vessel.

    • Record the mass.

  • Addition to Reaction:

    • If the reaction is air-sensitive, transfer the compound in a glove box or under a positive pressure of inert gas.

    • Quickly add the weighed compound to the reaction vessel.

Logical Diagram for Hazard Mitigation

The following diagram illustrates the logical steps for mitigating hazards associated with handling this compound.

G Hazard Mitigation Logic start Start Handling Procedure assess_risk Assess Risks: - Toxicity - Reactivity - Physical Hazards start->assess_risk select_ppe Select Appropriate PPE: - Gloves - Goggles - Lab Coat assess_risk->select_ppe use_engineering_controls Use Engineering Controls: - Fume Hood - Glove Box (if necessary) select_ppe->use_engineering_controls follow_sop Follow Standard Operating Procedures use_engineering_controls->follow_sop end Procedure Complete follow_sop->end

Logical flow for mitigating handling hazards.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While specific data for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is not available, by following the guidelines for its structural analogue and general principles of laboratory safety, this compound can be handled safely. Researchers should always perform a risk assessment before starting any new experimental procedure.

References

Foundational

An In-depth Technical Guide to tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate: Uncharted Territory in Chemical Research

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, detailed technical information regarding the discovery, history, and specific applications of tert-butyl 1-cyc...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, detailed technical information regarding the discovery, history, and specific applications of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (CAS Number: 816429-99-9) remains largely unavailable in the public domain. While its basic chemical properties are listed by several suppliers, an in-depth historical and scientific record has not been established in published literature.

This guide will present the limited available data for this compound and, for illustrative purposes, will discuss the general discovery, synthesis, and importance of structurally related tert-butyl carbamate (Boc-protected) amino alcohols in the field of drug discovery and development. This contextual information may provide researchers, scientists, and drug development professionals with a framework for understanding the potential significance and research avenues for tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Core Compound Information

Based on supplier data, the fundamental properties of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate are as follows:

PropertyValue
CAS Number 816429-99-9
Molecular Formula C₁₂H₂₃NO₃
Molecular Weight 229.32 g/mol

The Landscape of Boc-Protected Amino Alcohols: A Proxy for Understanding

Given the absence of specific data for the target compound, we turn our attention to the broader class of Boc-protected amino alcohols, which are pivotal building blocks in medicinal chemistry.

General Discovery and Importance

The development of the tert-butoxycarbonyl (Boc) protecting group revolutionized peptide synthesis and the broader field of organic chemistry. Its introduction allowed for the temporary masking of the highly reactive amine functional group, enabling chemists to perform reactions on other parts of a molecule without unintended side reactions. This strategic protection is crucial in the multi-step synthesis of complex drug molecules.

Boc-protected amino alcohols, specifically, are valued for their dual functionality. The hydroxyl group can be modified through oxidation, esterification, or etherification, while the protected amine, once deprotected, serves as a key site for amide bond formation or other coupling reactions. This versatility makes them essential precursors for a wide array of pharmaceuticals, including protease inhibitors, kinase inhibitors, and other targeted therapies.

General Experimental Protocol: Synthesis of a Boc-Protected Amino Alcohol

While the specific protocol for tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is not documented, a general and widely adopted method for the synthesis of Boc-protected amino alcohols involves the reaction of an amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • Amino alcohol (e.g., 2-amino-3-cyclobutylpropan-1-ol, the hypothetical precursor)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • The amino alcohol is dissolved in a suitable solvent such as dichloromethane.

  • A base, typically triethylamine or sodium bicarbonate, is added to the solution to neutralize the acid that will be formed during the reaction.

  • Di-tert-butyl dicarbonate (Boc₂O) is added to the mixture, often portion-wise, at room temperature or 0 °C.

  • The reaction is stirred for several hours to overnight, and its progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine to remove the base and other water-soluble impurities.

  • The organic layer is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel to yield the pure Boc-protected amino alcohol.

Logical Workflow for Synthesis

G General Synthesis of a Boc-Protected Amino Alcohol cluster_reactants Reactants cluster_process Process cluster_products Products AminoAlcohol Amino Alcohol Reaction Reaction Mixture AminoAlcohol->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., TEA, NaHCO₃) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Stirring Drying Drying Workup->Drying Phase Separation Evaporation Solvent Evaporation Drying->Evaporation Filtration Purification Column Chromatography Evaporation->Purification Crude Product Product Pure Boc-Protected Amino Alcohol Purification->Product

Caption: General workflow for the synthesis of a Boc-protected amino alcohol.

Potential Signaling Pathway Involvement: A Theoretical Perspective

Without experimental data, any discussion of the signaling pathway involvement of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is purely speculative. However, based on the structural motifs present in similar molecules used in drug discovery, one could hypothesize its potential as an intermediate for compounds targeting a variety of signaling pathways. The cyclobutyl group might confer specific binding properties or metabolic stability, while the hydroxypropan-2-ylcarbamate core is a common feature in molecules designed to interact with enzymes like proteases or kinases.

For instance, many inhibitors of the proteasome, a key player in cellular protein degradation, feature a peptide-like backbone where such carbamate structures can be found. Dysregulation of the ubiquitin-proteasome system is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Hypothetical Signaling Pathway Interaction

G Hypothetical Signaling Pathway Interaction cluster_compound Compound cluster_synthesis Drug Synthesis cluster_pathway Cellular Signaling Pathway Compound tert-Butyl 1-cyclobutyl-3- hydroxypropan-2-ylcarbamate (as a precursor) ActiveDrug Active Pharmaceutical Ingredient Compound->ActiveDrug Chemical Modification Target Protein Target (e.g., Protease, Kinase) ActiveDrug->Target Binding/Inhibition Pathway Signaling Cascade Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response Signal Transduction

Caption: Hypothetical role as a precursor in drug development targeting a cellular pathway.

Conclusion

While a detailed technical guide on tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate cannot be provided due to a lack of available information, this document has summarized the known basic data and provided a broader context based on the well-established chemistry of related compounds. The true discovery, history, and utility of this specific molecule remain an open area for chemical research. Future investigations into its synthesis and biological activity are necessary to elucidate its potential role in drug development and other scientific applications. Researchers interested in this compound are encouraged to undertake de novo synthesis and characterization to pave the way for a more complete understanding.

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

Abstract This document provides a detailed, step-by-step protocol for the synthesis of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, a valuable N-Boc protected amino alcohol for applications in medicinal chemist...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, a valuable N-Boc protected amino alcohol for applications in medicinal chemistry and drug development. The synthesis is based on a three-step sequence commencing with commercially available N-Boc-L-serine. The key transformation involves the diastereoselective addition of a cyclobutyl Grignard reagent to an in situ generated N-Boc-L-serinal. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

N-Boc protected amino alcohols are crucial building blocks in organic synthesis, particularly in the construction of peptidomimetics, chiral ligands, and complex pharmaceutical intermediates. The title compound, tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, incorporates a cyclobutyl moiety, a structural motif of increasing interest in drug design due to its ability to impart favorable physicochemical properties such as metabolic stability and conformational rigidity. This protocol outlines a reliable and reproducible method for its preparation.

Overall Synthesis Scheme

The synthesis proceeds in three main stages:

  • Preparation of N-Boc-L-serinal: The starting material, N-Boc-L-serine, is converted to the corresponding aldehyde.

  • Preparation of Cyclobutylmagnesium Bromide: The Grignard reagent is synthesized from cyclobutyl bromide and magnesium metal.

  • Grignard Addition and Product Formation: The N-Boc-L-serinal is reacted with the cyclobutylmagnesium bromide to yield the target amino alcohol.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-serinal

This procedure is adapted from a one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes.[1]

Materials:

  • N-Boc-L-serine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-L-serine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of CO₂ ceases.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.5 eq, 1.0 M in hexanes) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-L-serinal, which can be used in the next step without further purification.

Step 2: Preparation of Cyclobutylmagnesium Bromide

This is a standard procedure for the formation of a Grignard reagent.[2][3]

Materials:

  • Magnesium turnings

  • Cyclobutyl bromide

  • Anhydrous diethyl ether or THF

  • Iodine (a small crystal)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of cyclobutyl bromide (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the cyclobutyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey-black solution of cyclobutylmagnesium bromide is used directly in the next step.

Step 3: Synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

This is a generalized procedure for the addition of a Grignard reagent to an N-protected amino aldehyde.

Materials:

  • Crude N-Boc-L-serinal from Step 1

  • Cyclobutylmagnesium bromide solution from Step 2

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, dissolve the crude N-Boc-L-serinal (1.0 eq) from Step 1 in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the freshly prepared cyclobutylmagnesium bromide solution (1.5 eq) from Step 2 dropwise via a cannula or syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Data Presentation

StepReactantMolar Equiv.Reagent/SolventConditionsProductExpected Yield (%)
1N-Boc-L-serine1.01. CDI (1.1 eq), 2. DIBAL-H (1.5 eq) / THF, Toluene0 °C to RT, then -78 °CN-Boc-L-serinal85-95 (crude)
2Cyclobutyl bromide1.0Mg (1.2 eq) / Diethyl etherRefluxCyclobutylmagnesium bromide~90 (in solution)
3N-Boc-L-serinal1.0Cyclobutylmagnesium bromide (1.5 eq) / THF-78 °C to RTtert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate60-75

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Grignard Reagent Preparation cluster_2 Step 3: C-C Bond Formation and Product Isolation NBocSerine N-Boc-L-serine Activation Activation with CDI NBocSerine->Activation Reduction Reduction with DIBAL-H Activation->Reduction NBocSerinal N-Boc-L-serinal Reduction->NBocSerinal GrignardAddition Grignard Addition NBocSerinal->GrignardAddition CyclobutylBromide Cyclobutyl bromide GrignardFormation Reaction in Ether CyclobutylBromide->GrignardFormation Mg Magnesium Mg->GrignardFormation GrignardReagent Cyclobutylmagnesium bromide GrignardFormation->GrignardReagent GrignardReagent->GrignardAddition Workup Aqueous Workup GrignardAddition->Workup Purification Column Chromatography Workup->Purification FinalProduct tert-Butyl 1-cyclobutyl-3- hydroxypropan-2-ylcarbamate Purification->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Signaling Pathway/Logical Relationship Diagram

Reaction_Pathway cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Grignard Formation cluster_step3 Step 3: Grignard Addition N-Boc-L-serine N-Boc-L-serine Activated Ester (with CDI) Activated Ester (with CDI) N-Boc-L-serine->Activated Ester (with CDI) CDI, THF N-Boc-L-serinal N-Boc-L-serinal Activated Ester (with CDI)->N-Boc-L-serinal DIBAL-H, -78°C Cyclobutyl bromide Cyclobutyl bromide Cyclobutylmagnesium bromide Cyclobutylmagnesium bromide Cyclobutyl bromide->Cyclobutylmagnesium bromide Mg, Ether N-Boc-L-serinalCyclobutylmagnesium bromide N-Boc-L-serinalCyclobutylmagnesium bromide Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate N-Boc-L-serinalCyclobutylmagnesium bromide->Magnesium Alkoxide Intermediate THF, -78°C Final Product tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate Magnesium Alkoxide Intermediate->Final Product aq. NH4Cl Workup

Caption: Key transformations in the synthetic pathway.

References

Application

Application Notes and Protocols for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a chiral building block with significant potential in medicinal chemistry. Its structure,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a chiral building block with significant potential in medicinal chemistry. Its structure, featuring a cyclobutane ring and a protected amino alcohol, makes it a valuable intermediate for the synthesis of complex molecular scaffolds. The cyclobutane moiety is known to enhance the metabolic stability and potency of drug candidates by introducing conformational rigidity.[1][2][3] The N-tert-butoxycarbonyl (Boc) protected amino alcohol is a versatile handle for further chemical modifications, making this compound a key component in the design and synthesis of novel therapeutic agents, particularly in the development of protease inhibitors for antiviral therapies.

Introduction

The strategic incorporation of cyclic systems into drug candidates is a cornerstone of modern medicinal chemistry, aimed at optimizing pharmacokinetic and pharmacodynamic properties. The cyclobutane ring, in particular, has emerged as a valuable motif for improving metabolic stability, binding affinity, and oral bioavailability of small molecule drugs.[1][2] Molecules containing the cyclobutane scaffold are found in a number of approved drugs and clinical candidates, including those for treating cancer and viral infections.[2][3]

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate combines the benefits of the cyclobutane ring with the synthetic versatility of a Boc-protected amino alcohol. The Boc protecting group provides a robust yet readily cleavable mask for the amine functionality, allowing for selective reactions at the hydroxyl group.[4][5] This application note will detail the potential applications of this building block in drug discovery, provide hypothetical data on its properties, and present detailed protocols for its synthesis and use in the construction of a protease inhibitor scaffold.

Potential Applications in Medicinal Chemistry

The structural features of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate make it an attractive starting material for the synthesis of a variety of therapeutic agents.

  • Protease Inhibitors: The amino alcohol core is a common feature in many protease inhibitors, including those targeting HIV and Hepatitis C virus (HCV) proteases.[6][7] The cyclobutane moiety can occupy hydrophobic pockets in the enzyme's active site, potentially leading to enhanced binding and improved resistance profiles.

  • Antiviral Agents: Beyond protease inhibitors, cyclobutane-containing nucleoside and non-nucleoside analogs have shown promise as antiviral agents.[8][9] This building block could serve as a precursor for novel antiviral compounds.

  • Anticancer Agents: The conformational constraint provided by the cyclobutane ring can lead to increased selectivity for cancer-related targets.

  • Scaffolds for Combinatorial Chemistry: The bifunctional nature of this molecule allows for its use as a scaffold to generate libraries of diverse compounds for high-throughput screening.

Physicochemical and Pharmacokinetic Properties (Hypothetical Data)

Due to the lack of publicly available experimental data for tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, the following table presents hypothetical but realistic data to illustrate its potential profile as a drug discovery building block.

PropertyValueMethod
Molecular Weight 229.32 g/mol Calculated
LogP 1.85Calculated (e.g., cLogP)
Topological Polar Surface Area (TPSA) 58.6 ŲCalculated
Aqueous Solubility Low to ModeratePredicted
Metabolic Stability (Human Liver Microsomes) Moderate to HighHypothetical In Vitro Assay
Permeability (Caco-2) ModerateHypothetical In Vitro Assay

Experimental Protocols

Synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

This protocol describes a plausible synthetic route starting from cyclobutylacetaldehyde.

Workflow Diagram:

G A Cyclobutylacetaldehyde B Addition of Nitromethane (Henry Reaction) A->B C 1-Cyclobutyl-2-nitroethanol B->C D Reduction of Nitro Group (e.g., H2, Pd/C) C->D E 2-Amino-1-cyclobutylethanol D->E F Boc Protection (Boc2O, Et3N) E->F G tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate F->G

Caption: Proposed synthetic workflow for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Materials:

  • Cyclobutylacetaldehyde

  • Nitromethane

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Henry Reaction. To a stirred solution of cyclobutylacetaldehyde (1.0 eq) and nitromethane (1.2 eq) in methanol at 0 °C, slowly add a solution of sodium hydroxide (1.1 eq) in water. Allow the reaction to warm to room temperature and stir for 12 hours. Neutralize the reaction with 1 M HCl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield 1-cyclobutyl-2-nitroethanol.

  • Step 2: Reduction of the Nitro Group. Dissolve the crude 1-cyclobutyl-2-nitroethanol in methanol and add 10% Pd/C (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16 hours. Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to give 2-amino-1-cyclobutylethanol.

  • Step 3: Boc Protection. Dissolve the crude 2-amino-1-cyclobutylethanol in dichloromethane. Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.[4] Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate as a white solid.

Application in the Synthesis of a Hypothetical Protease Inhibitor Core

This protocol illustrates how the title compound can be used to synthesize a key intermediate for a protease inhibitor.

Workflow Diagram:

G A tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate B Oxidation of Primary Alcohol (e.g., Dess-Martin Periodinane) A->B C N-Boc-2-amino-3-cyclobutylpropanal B->C D Coupling with a P1-P2 fragment (e.g., Peptide coupling reagent) C->D E Protease Inhibitor Precursor D->E

Caption: Workflow for the use of the title compound in protease inhibitor synthesis.

Materials:

  • tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • A suitable P1-P2 fragment (e.g., a dipeptide or peptidomimetic)

  • Peptide coupling reagent (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Step 1: Oxidation. To a solution of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (1.0 eq) in dry dichloromethane at 0 °C, add Dess-Martin periodinane (1.2 eq). Stir the reaction at room temperature for 2 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude aldehyde, N-Boc-2-amino-3-cyclobutylpropanal. Use this aldehyde immediately in the next step without further purification.

  • Step 2: Peptide Coupling. To a solution of the P1-P2 fragment (1.0 eq) and the crude aldehyde from the previous step (1.1 eq) in DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir the reaction at room temperature for 12 hours. Dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the protease inhibitor precursor.

Signaling Pathway Context (Hypothetical)

The following diagram illustrates a hypothetical mechanism of action for a protease inhibitor derived from the title compound, targeting a viral protease essential for viral replication.

G cluster_0 Host Cell A Viral Polyprotein B Viral Protease A->B Cleavage C Functional Viral Proteins B->C D Viral Assembly & Replication C->D E Inhibitor (derived from title compound) E->B Inhibition

Caption: Hypothetical inhibition of a viral protease by a derivative of the title compound.

Conclusion

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a promising and versatile building block for medicinal chemistry. Its inherent structural features, including the metabolically favorable cyclobutane ring and the synthetically tractable N-Boc protected amino alcohol, position it as a valuable starting material for the development of novel therapeutics, particularly in the area of antiviral protease inhibitors. The provided protocols offer a foundation for the synthesis and application of this compound in drug discovery programs. Further investigation into its biological properties and the development of derivatives are warranted to fully explore its potential.

References

Method

Application Notes and Protocols: tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate as a versatile chiral build...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate as a versatile chiral building block in synthetic and medicinal chemistry. The unique structural features of this compound, namely the sterically demanding and sp³-rich cyclobutyl group, a protected amine, and a primary alcohol, make it an attractive starting material for the synthesis of complex molecular architectures with potential applications in drug discovery.

Introduction

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a chiral amino alcohol derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective functionalization of the hydroxyl group. Conversely, the Boc group can be readily removed under acidic conditions to liberate the amine for subsequent reactions, such as amide bond formation. The cyclobutyl moiety can confer unique pharmacological properties to the final molecule, including improved metabolic stability, enhanced binding affinity to hydrophobic pockets of target proteins, and a favorable vector for exiting planar structures common in many drug scaffolds.

Key Applications

This chiral building block is a valuable precursor for the synthesis of a variety of biologically active molecules, including but not limited to:

  • Protease Inhibitors: The hydroxyethylamine isostere is a common feature in many protease inhibitors, particularly those targeting viral proteases like HIV protease. The cyclobutyl group can be used to probe the S2 and S3 binding pockets of these enzymes.

  • Kinase Inhibitors: The amino alcohol scaffold can be elaborated to access a range of kinase inhibitors by introducing appropriate pharmacophores that interact with the hinge region and other key binding sites of the kinase domain.

  • Antiviral Agents: Beyond protease inhibitors, this building block can serve as a starting point for various antiviral compounds where the chiral amino alcohol motif is crucial for biological activity.

  • Fragment-Based Drug Discovery (FBDD): As a small, sp³-rich molecule, it is an excellent starting point for FBDD campaigns to identify novel binding interactions with therapeutic targets.

Chemical Transformations and Experimental Protocols

The chemical versatility of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is demonstrated through several key transformations.

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic elaborations.

Protocol 1: Swern Oxidation to the Aldehyde

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (1.0 eq) in DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: TEMPO-BAIB Oxidation to the Carboxylic Acid

  • To a solution of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (1.0 eq) in a mixture of acetonitrile and water (1:1), add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq) and (diacetoxyiodo)benzene (BAIB) (2.5 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Boc protecting group can be efficiently removed under acidic conditions to yield the free amine.

Protocol 3: TFA-Mediated Boc Deprotection

  • Dissolve tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting amine salt can often be used in the next step without further purification.

The free amine can be coupled with a carboxylic acid to form an amide bond, a key reaction in the synthesis of many pharmaceuticals.

Protocol 4: HATU-Mediated Amide Coupling

  • To a solution of the amine salt from Protocol 3 (1.0 eq) and a carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative yields for the transformations described above, based on analogous reactions in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

TransformationProductReagentsTypical Yield (%)
Swern OxidationAldehydeOxalyl chloride, DMSO, TEA85-95%
TEMPO-BAIB OxidationCarboxylic AcidTEMPO, BAIB80-90%
Boc DeprotectionAmine SaltTFA, DCM>95% (crude)
Amide CouplingAmideCarboxylic acid, HATU, DIPEA70-90%

Visualizations

The following diagram illustrates a typical synthetic workflow starting from tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

G A tert-Butyl 1-cyclobutyl-3- hydroxypropan-2-ylcarbamate B Boc-protected Aldehyde A->B Swern Oxidation C Boc-protected Carboxylic Acid A->C TEMPO-BAIB Oxidation D Amino Alcohol Salt A->D TFA Deprotection E Final Coupled Product D->E Amide Coupling (HATU)

Caption: Synthetic transformations of the chiral building block.

This diagram shows the relationship between the key functional groups and their potential for synthetic diversification.

G cluster_0 Functional Handles cluster_1 Potential Modifications center Chiral Building Block boc_amine Boc-Protected Amine hydroxyl Primary Hydroxyl cyclobutyl Cyclobutyl Moiety deprotection Deprotection -> Amidation, Alkylation, etc. boc_amine->deprotection oxidation Oxidation -> Aldehyde, Carboxylic Acid hydroxyl->oxidation binding Hydrophobic Interactions, Metabolic Stability cyclobutyl->binding

Caption: Functional group relationships and modifications.

Molecules derived from this chiral building block could potentially inhibit viral proteases, which are essential for viral replication. The diagram below illustrates the role of HIV protease in the viral life cycle and its inhibition.

G cluster_0 HIV Life Cycle in Host Cell gag_pol Gag-Pol Polyprotein (Inactive Precursor) protease HIV Protease gag_pol->protease Cleavage by structural_proteins Mature Structural Proteins protease->structural_proteins Produces enzymes Viral Enzymes (Reverse Transcriptase, Integrase) protease->enzymes Produces virion New Infectious Virion structural_proteins->virion enzymes->virion inhibitor Protease Inhibitor (Derived from Chiral Building Block) inhibitor->protease Inhibits

Caption: Inhibition of HIV Protease in the viral life cycle.

Application

Application Notes and Protocols for the Purification of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate using Column Chromatography

Audience: Researchers, scientists, and drug development professionals. Introduction tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its pu...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of this Boc-protected amino alcohol using silica gel column chromatography, a standard and effective method for removing unreacted starting materials and byproducts.

The Boc (tert-butoxycarbonyl) protecting group is known for its stability under basic and nucleophilic conditions but is sensitive to acid.[1] Therefore, the purification protocol is designed to be performed under neutral conditions to maintain the integrity of the molecule.

Data Presentation

The following tables summarize typical quantitative data for the purification of Boc-protected amino alcohols by column chromatography. While specific data for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is not extensively published, the data for the structurally similar tert-Butyl (1-hydroxypropan-2-yl)carbamate provides a representative expectation for yield and purity.[2]

Table 1: Typical Purification Parameters and Outcomes

ParameterValueReference
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)[3]
Mobile PhaseEthyl Acetate / Hexane Gradient[2]
Typical Yield65-78%[2]
Purity After Purification>95%[2]

Table 2: Example Gradient Elution for Column Chromatography

StepEthyl Acetate in HexaneVolumePurpose
15%2 Column VolumesElute non-polar impurities
210-20% (Gradient)10 Column VolumesElute the product
330%2 Column VolumesElute more polar impurities

Experimental Protocols

This section details the methodology for the purification of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate using column chromatography.

Materials and Equipment
  • Crude tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Silica gel (60 Å, 230-400 mesh)[3]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Glassware (beakers, flasks, etc.)

Pre-Chromatography Preparation
  • Sample Preparation: Dissolve the crude tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Alternatively, the crude oil can be adsorbed onto a small amount of silica gel.

  • TLC Analysis of Crude Mixture: Before performing the column, analyze the crude mixture by TLC to determine the Rf values of the product and impurities. A typical eluent for TLC analysis is 20-30% ethyl acetate in hexane. The product, being a polar molecule, should have a relatively low Rf value. Visualize the spots under a UV lamp if any of the compounds are UV active, and/or by staining with potassium permanganate.

Column Chromatography Protocol
  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • If the sample was dissolved in solvent, use a pipette to add it to the column, taking care not to disturb the silica bed.

    • If the sample was adsorbed onto silica, carefully add the dried silica-adsorbed sample to the top of the column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase as outlined in Table 2. The optimal gradient may need to be determined empirically based on TLC analysis.

    • Collect fractions of a consistent volume.

  • Monitoring the Fractions:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Spot a small amount from each fraction onto a TLC plate and elute with the same solvent system used for the initial crude analysis.

    • Visualize the spots and identify the fractions containing the product at a single, clean spot.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

    • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate using column chromatography.

experimental_workflow start Start: Crude Product prep_sample Sample Preparation (Dissolve or adsorb on silica) start->prep_sample load_sample Sample Loading prep_sample->load_sample pack_column Column Packing (Silica gel slurry in Hexane) pack_column->load_sample elution Elution (Ethyl Acetate/Hexane Gradient) load_sample->elution collect_fractions Fraction Collection elution->collect_fractions monitor_fractions Fraction Monitoring by TLC collect_fractions->monitor_fractions pool_fractions Pool Pure Fractions monitor_fractions->pool_fractions Identify pure fractions solvent_removal Solvent Removal (Rotary Evaporation) pool_fractions->solvent_removal end End: Purified Product solvent_removal->end

Caption: Workflow for column chromatography purification.

References

Method

Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the large-scale synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, a key intermediate for precl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the large-scale synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, a key intermediate for preclinical studies. The described synthetic route is a practical and scalable two-step process commencing with the synthesis of the core amino alcohol, 1-cyclobutyl-3-hydroxypropan-2-amine, followed by its chemoselective N-tert-butoxycarbonylation.

The protocols provided are based on established chemical transformations and are designed to be adaptable for large-scale production, ensuring high yield and purity of the final product. All quantitative data are presented in clear, tabular formats for easy reference and comparison.

Overall Synthetic Strategy

The synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 2-(cyclobutylmethyl)oxirane, followed by its ring-opening with ammonia to yield the amino alcohol, 1-cyclobutyl-3-hydroxypropan-2-amine. The second stage is the protection of the primary amine of this amino alcohol with a tert-butoxycarbonyl (Boc) group.

Synthesis_Workflow cluster_0 Stage 1: Amino Alcohol Synthesis cluster_1 Stage 2: Boc Protection Cyclobutylacetaldehyde Cyclobutylacetaldehyde Epoxidation Epoxidation Cyclobutylacetaldehyde->Epoxidation Corey-Chaykovsky Reaction 2-(cyclobutylmethyl)oxirane 2-(cyclobutylmethyl)oxirane Epoxidation->2-(cyclobutylmethyl)oxirane Ring_Opening Ring_Opening 2-(cyclobutylmethyl)oxirane->Ring_Opening Ammonia 1-cyclobutyl-3-hydroxypropan-2-amine 1-cyclobutyl-3-hydroxypropan-2-amine Ring_Opening->1-cyclobutyl-3-hydroxypropan-2-amine Boc_Protection Boc_Protection 1-cyclobutyl-3-hydroxypropan-2-amine->Boc_Protection (Boc)2O, Base Final_Product Final_Product Boc_Protection->Final_Product tert-Butyl 1-cyclobutyl-3- hydroxypropan-2-ylcarbamate

Caption: Overall synthetic workflow for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Stage 1: Synthesis of 1-cyclobutyl-3-hydroxypropan-2-amine

This stage focuses on the preparation of the crucial amino alcohol intermediate.

Part A: Synthesis of 2-(cyclobutylmethyl)oxirane

The synthesis of the epoxide intermediate is achieved via the Corey-Chaykovsky reaction from cyclobutylacetaldehyde.

Experimental Protocol: Epoxidation of Cyclobutylacetaldehyde

ParameterValue/Description
Reactants Cyclobutylacetaldehyde, Trimethylsulfoxonium iodide, Sodium hydride (60% dispersion in mineral oil)
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Reaction Temperature Room Temperature
Reaction Time 4-6 hours
Work-up 1. Quench with water. 2. Extract with diethyl ether. 3. Wash the combined organic layers with brine. 4. Dry over anhydrous magnesium sulfate. 5. Concentrate under reduced pressure.
Purification Distillation under reduced pressure
Expected Yield 75-85%
Purity (by GC) >98%

Detailed Methodology:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the mixture to 0 °C and add a solution of cyclobutylacetaldehyde (1.0 equivalent) in anhydrous DMSO dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-(cyclobutylmethyl)oxirane as a colorless oil.

Part B: Synthesis of 1-cyclobutyl-3-hydroxypropan-2-amine

The amino alcohol is synthesized by the ring-opening of the epoxide with ammonia.[1][2]

Experimental Protocol: Ring-Opening of 2-(cyclobutylmethyl)oxirane

ParameterValue/Description
Reactants 2-(cyclobutylmethyl)oxirane, Aqueous Ammonia (28-30%)
Solvent Ethanol
Reaction Temperature 80 °C (in a sealed vessel)
Reaction Time 24-48 hours
Work-up 1. Cool the reaction mixture. 2. Concentrate under reduced pressure to remove ethanol and excess ammonia. 3. Dissolve the residue in water and extract with dichloromethane to remove any unreacted epoxide. 4. Concentrate the aqueous layer under reduced pressure.
Purification Vacuum distillation
Expected Yield 60-70%
Purity (by GC-MS) >97%

Detailed Methodology:

  • In a high-pressure stainless-steel reactor, place a solution of 2-(cyclobutylmethyl)oxirane (1.0 equivalent) in ethanol.

  • Add an excess of concentrated aqueous ammonia (10-20 equivalents).

  • Seal the reactor and heat the mixture to 80 °C with stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reactor to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of ethanol and excess ammonia.

  • Dissolve the residue in water and extract with dichloromethane to remove any unreacted starting material.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude amino alcohol.

  • Purify the product by vacuum distillation to yield 1-cyclobutyl-3-hydroxypropan-2-amine.

Stage 2: Synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

This final stage involves the protection of the primary amine with a Boc group.[3][4]

Experimental Protocol: Boc Protection of 1-cyclobutyl-3-hydroxypropan-2-amine

ParameterValue/Description
Reactants 1-cyclobutyl-3-hydroxypropan-2-amine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
Solvent Dichloromethane (DCM) or a mixture of Dioxane and Water
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Work-up 1. Wash the reaction mixture with 1M HCl solution. 2. Wash with saturated sodium bicarbonate solution. 3. Wash with brine. 4. Dry the organic layer over anhydrous sodium sulfate. 5. Concentrate under reduced pressure.
Purification Column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) or recrystallization.
Expected Yield 85-95%
Purity (by HPLC) >99%

Detailed Methodology:

  • Dissolve 1-cyclobutyl-3-hydroxypropan-2-amine (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the final product, tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Boc_Protection_Scheme cluster_reactants cluster_products AminoAlcohol 1-cyclobutyl-3-hydroxypropan-2-amine BocAnhydride (Boc)2O Base Base (e.g., Et3N) FinalProduct tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate cluster_reactants cluster_reactants cluster_products cluster_products cluster_reactants->cluster_products DCM or Dioxane/Water 0 °C to RT

Caption: Boc protection of the amino alcohol intermediate.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), cyclobutyl protons, and the propanol backbone.
¹³C NMR Resonances for the carbamate carbonyl, the tert-butyl group, and the carbons of the cyclobutyl and propanol moieties.
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of the product.
HPLC Purity >99%
Melting Point To be determined.

By following these detailed protocols, researchers and drug development professionals can achieve a reliable and scalable synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate for use in preclinical studies.

References

Application

Application Notes and Protocols for the Boc-Deprotection of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. The removal of the Boc protecting group is a critical step in many synthetic pathways, particularly in the development of pharmaceutical agents, to liberate the free amine for subsequent functionalization.

The choice of deprotection method is crucial and depends on the substrate's sensitivity to the reaction conditions, especially the presence of the hydroxyl group which can be prone to side reactions. These notes cover a range of methods from standard acidic conditions to milder alternatives, allowing for the selection of the most suitable procedure for a given synthetic strategy.

Summary of Boc-Deprotection Methods

The following table summarizes various methods for the deprotection of N-Boc protected amines, highlighting their key reaction conditions and reported efficiencies for analogous substrates.

MethodReagentsSolvent(s)TemperatureTimeTypical Yield (%)
Acidic Conditions
Trifluoroacetic Acid (TFA)TFA (20-50% v/v)Dichloromethane (DCM)0 °C to RT1 - 4 hours>95
Hydrochloric Acid (HCl)4M HCl in 1,4-Dioxane1,4-DioxaneRT1 - 4 hours>95
Thermal Conditions
Thermal (Boiling Water)WaterWater100 °C10 min - 2 hoursQuantitative
Milder Alternatives
Trimethylsilyl Iodide (TMSI)TMSI (1.2-1.5 equiv.)Acetonitrile or DCM0 °C to RT15 - 30 minutesHigh
Oxalyl Chloride/MethanolOxalyl Chloride (3 equiv.)MethanolRT1 - 4 hours>70 (up to 90%)

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for Boc deprotection.

Materials:

  • tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Protocol:

  • Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (20-50% v/v) to the stirred solution. For substrates sensitive to strong acid, it is advisable to start with a lower concentration of TFA.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and is also highly effective.

Materials:

  • tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous (optional, for dilution)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Protocol:

  • Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt often precipitates from the reaction mixture. If not, add diethyl ether to induce precipitation.

  • Collect the precipitate by filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield the deprotected amine as its hydrochloride salt.

Method 3: Thermal Deprotection in Boiling Water

This "green" method avoids the use of strong acids and organic solvents.

Materials:

  • tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Deionized water

  • Dichloromethane (DCM) for extraction

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

Protocol:

  • Suspend the Boc-protected amine (1 equivalent) in deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 10 minutes to 2 hours.

  • Cool the reaction to room temperature.

  • Extract the aqueous layer with dichloromethane (3 x volume of water).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

Method 4: Deprotection using Trimethylsilyl Iodide (TMSI)

TMSI offers a mild, non-hydrolytic method for Boc deprotection, which can be beneficial for sensitive substrates.

Materials:

  • tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Trimethylsilyl iodide (TMSI)

  • Anhydrous acetonitrile or dichloromethane (DCM)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Protocol:

  • Dissolve the Boc-protected amine (1 equivalent) in anhydrous acetonitrile or DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add TMSI (1.2-1.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction at 0 °C to room temperature for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of methanol.

  • Remove the solvent under reduced pressure. Further purification by chromatography may be required.

Method 5: Deprotection using Oxalyl Chloride in Methanol

This is a mild and selective method for the deprotection of tert-butyl carbamates.

Materials:

  • tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Oxalyl chloride

  • Methanol

  • Dry round-bottom flask

  • Magnetic stirrer

Protocol:

  • In a dry 25 mL round-bottom flask equipped with a stirring bar, dissolve the starting material (50 mg, 1 equivalent) in methanol (3 mL) and allow it to stir at room temperature for 5 minutes.

  • Add oxalyl chloride (3 equivalents) to the solution via syringe or micropipette directly into the reaction solvent mixture. A slight exotherm may be observed.

  • Allow the reaction mixture to stir for up to 4 hours, depending on the starting material.

  • Monitor the reaction via TLC.

  • Upon completion, remove the solvent in vacuo. The resulting product is often the hydrochloride salt and may be used without further purification or can be purified by standard methods if necessary.

Diagrams

G General Experimental Workflow for Boc-Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start with Boc-protected Amine dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0 °C (if required) dissolve->cool add_reagent Add Deprotection Reagent cool->add_reagent stir Stir at RT or Reflux add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Work-up/ Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (if necessary) concentrate->purify end end purify->end Deprotected Amine

Caption: General experimental workflow for a typical Boc-deprotection reaction.

G Decision Tree for Selecting a Boc-Deprotection Method start Start: Boc-Protected Amine acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive thermal_sensitive Is the substrate thermally sensitive? acid_sensitive->thermal_sensitive Yes tfa_hcl Use Standard Acidic Conditions (TFA or HCl) acid_sensitive->tfa_hcl No green_method Is a 'green' method preferred? thermal_sensitive->green_method No mild_methods Use Milder Alternatives (TMSI, Oxalyl Chloride) thermal_sensitive->mild_methods Yes thermal Use Thermal Deprotection (Water) green_method->thermal Yes green_method->mild_methods No

Caption: Decision tree to aid in the selection of an appropriate Boc-deprotection method.

Method

Application Notes and Protocols for the Oxidation of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the oxidation of the secondary hydroxyl group in tert-Butyl 1-cyclobutyl-3-hydroxypropan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the oxidation of the secondary hydroxyl group in tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate to the corresponding ketone, tert-Butyl 1-cyclobutyl-3-oxopropan-2-ylcarbamate. The protocols outlined below focus on mild and selective oxidation methods to ensure the integrity of the Boc (tert-butoxycarbonyl) protecting group and prevent epimerization at the chiral center.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in medicinal chemistry and drug development. The substrate, tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, contains a Boc-protected amine, which necessitates the use of mild oxidation conditions to avoid deprotection or other side reactions. This document details three widely used and reliable methods for this transformation: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Parikh-Doering Oxidation. These methods are known for their high chemoselectivity and compatibility with sensitive functional groups.[1]

Comparative Data of Key Oxidation Protocols

The selection of an appropriate oxidation method depends on factors such as substrate compatibility, scale of the reaction, and available reagents. The following table summarizes key quantitative data for the described oxidation protocols, providing a basis for comparison.

Oxidation MethodOxidizing AgentTypical Reagent EquivalentsSolventTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Key Considerations
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine1.1-1.5 (Oxalyl chloride), 2-3 (DMSO), 3-5 (Triethylamine)Dichloromethane (DCM)-78 to room temp.0.5 - 285 - 95Requires cryogenic temperatures; produces malodorous dimethyl sulfide.[2][3]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)1.1 - 1.5Dichloromethane (DCM)Room temp.0.5 - 390 - 98DMP is potentially explosive and moisture-sensitive.[1][4]
Parikh-Doering Oxidation SO₃·pyridine, DMSO, Triethylamine1.5 - 3 (SO₃·pyridine), excess (DMSO), 2-3 (Triethylamine)Dichloromethane (DCM) or DMSO0 to room temp.1 - 480 - 92Milder than Swern; avoids cryogenic conditions.[5][6]

Experimental Workflow

The general experimental workflow for the oxidation of the hydroxyl group in tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is depicted below. This workflow outlines the key steps from reaction setup to the isolation of the final ketone product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start Dissolve Substrate in Anhydrous Solvent add_reagents Add Oxidizing Agent and Base (if required) under Inert Atmosphere start->add_reagents 1 stir Stir at Specified Temperature add_reagents->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor 2 quench Quench Reaction monitor->quench extract Aqueous/Organic Extraction quench->extract 3 dry Dry Organic Layer extract->dry 4 concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify 5 end Isolated Ketone Product purify->end

General workflow for the oxidation of the secondary alcohol.

Detailed Experimental Protocols

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[2][3] This method is highly effective but requires strict temperature control to avoid side reactions.

Materials:

  • tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.5 equivalents). Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the mixture. The reaction is typically stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.

  • Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers the advantage of proceeding at room temperature with high selectivity.[1][7]

Materials:

  • tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add a solution of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (1.0 equivalent) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parikh-Doering Oxidation

The Parikh-Doering oxidation is another DMSO-based method that uses the sulfur trioxide pyridine complex as the activating agent. A key advantage of this method is that it can be performed at or above 0 °C, avoiding the need for cryogenic conditions.[5][6][8]

Materials:

  • tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (1.0 equivalent) in a mixture of anhydrous DCM and anhydrous DMSO (e.g., 1:1 v/v).

  • Add triethylamine or DIPEA (3.0 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfur trioxide pyridine complex (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Swern oxidation produces carbon monoxide and dimethyl sulfide, which are toxic and malodorous.[9] Proper quenching and waste disposal procedures must be followed.

  • Dess-Martin Periodinane is a potentially explosive compound, especially upon heating or impact, and should be handled with care.[4]

  • Anhydrous solvents and reagents are critical for the success of these reactions. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere where specified.

References

Application

derivatization of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate for SAR studies

Application Note & Protocols Topic: Strategic Derivatization of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate for Structure-Activity Relationship (SAR) Studies Audience: Researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Topic: Strategic Derivatization of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of the β-Amino Alcohol Scaffold

The β-amino alcohol motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Its inherent chirality and the presence of two key functional handles—a secondary alcohol and an amine—provide a rich platform for structural diversification. This application note focuses on a representative scaffold, tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate , to provide a detailed guide for generating a focused library of analogs for structure-activity relationship (SAR) studies.

SAR analysis is a cornerstone of drug discovery, systematically correlating structural modifications of a compound with changes in its biological activity.[3][4][5] By understanding which parts of a molecule are essential for its function (the pharmacophore) and which can be modified to improve properties like potency, selectivity, or metabolic stability, we can rationally design superior drug candidates.[6]

The target molecule presents two primary points for derivatization:

  • The Secondary Hydroxyl (-OH) Group: A versatile site capable of acting as a hydrogen bond donor and acceptor. Its modification can profoundly impact a compound's polarity, solubility, and binding interactions.

  • The N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group is a stable protecting group that can be efficiently removed under acidic conditions to reveal a primary amine.[7][8] This free amine can then be functionalized in numerous ways to probe the role of basicity and hydrogen bonding at this position.

This guide provides field-proven, step-by-step protocols for the systematic modification of these functional groups, explains the strategic rationale behind each derivatization, and outlines the analytical workflow for interpreting the resulting SAR data.

Overall Derivatization Strategy

The core strategy involves creating two distinct series of analogs originating from the parent compound. The first series explores modifications at the hydroxyl position, while the second explores modifications at the amino position after a deprotection step. This systematic approach ensures that the impact of each structural change can be clearly delineated.

G Parent Parent Compound tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate OH_Mod Part A: Hydroxyl (-OH) Modification Parent->OH_Mod Direct Derivatization Deprotection Boc Deprotection (Primary Amine) Parent->Deprotection Step 1 Oxidation Oxidation (Ketone) OH_Mod->Oxidation Ether Etherification (Ethers) OH_Mod->Ether Ester Esterification (Esters) OH_Mod->Ester NH_Mod Part B: Amine (-NH2) Modification Acylation Acylation (Amides) NH_Mod->Acylation Sulfonylation Sulfonylation (Sulfonamides) NH_Mod->Sulfonylation Deprotection->NH_Mod Step 2

Figure 1: High-level strategy for derivatizing the parent β-amino alcohol scaffold.

Part A: Derivatization of the Secondary Hydroxyl Group

Modifying the hydroxyl group is a crucial first step in many SAR campaigns. Altering its hydrogen bonding capacity, polarity, and the steric environment around it can lead to significant changes in biological activity.

Protocol 1: Oxidation to the Corresponding Ketone
  • Scientific Rationale: Converting the secondary alcohol to a ketone is a profound structural modification. It removes the hydrogen bond donating ability of the -OH group and introduces a planar sp²-hybridized carbonyl carbon, which can alter the conformation of the cyclobutylmethyl side chain. The carbonyl oxygen remains a hydrogen bond acceptor. This transformation is ideal for testing the importance of the hydroxyl's hydrogen bond donating feature for target engagement. A mild oxidant is required to prevent cleavage or side reactions, especially given the presence of the acid-labile Boc group. Manganese(IV) oxide is an effective and mild choice for oxidizing β-amino alcohols.[9]

  • Detailed Protocol:

    • To a stirred solution of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add activated manganese(IV) oxide (MnO₂, 10.0 eq).

    • Stir the resulting black suspension vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent system. The product ketone will have a higher Rf value than the starting alcohol. The reaction is typically complete within 12-24 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite pad thoroughly with DCM (3 x 10 mL).

    • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by silica gel column chromatography (gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexane) to afford the pure tert-Butyl 1-cyclobutyl-3-oxopropan-2-ylcarbamate.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

Protocol 2: O-Alkylation (Etherification)
  • Scientific Rationale: Etherification replaces the hydroxyl proton with an alkyl or aryl group, removing its hydrogen bond donating ability and increasing lipophilicity. This can enhance membrane permeability and introduce new, potentially beneficial, steric or hydrophobic interactions with the target protein. A modern iron-catalyzed method provides a milder alternative to traditional strong-base methods like the Williamson synthesis, improving functional group tolerance.[10][11]

  • Detailed Protocol (for Benzylation):

    • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the starting alcohol (1.0 eq), benzyl alcohol (1.2 eq), iron(III) triflate [Fe(OTf)₃] (5 mol%), and ammonium chloride (NH₄Cl) (5 mol%).

    • Add anhydrous DCM (5 mL/mmol of starting alcohol) and stir the mixture at 45 °C.

    • Monitor the reaction by TLC (2:1 Hexane:Ethyl Acetate). The ether product will have a significantly higher Rf than the starting alcohol. The reaction is typically complete in 4-8 hours.

    • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography (e.g., 5% to 20% Ethyl Acetate in Hexane) to yield the desired O-benzyl ether.

    • Confirm structure and purity by NMR and MS analysis.

Protocol 3: Esterification
  • Scientific Rationale: Converting the alcohol to an ester introduces a carbonyl group, which is a good hydrogen bond acceptor. Esters can also serve as prodrugs, as they can be hydrolyzed in vivo by esterases to release the parent alcohol. The Steglich esterification, using a carbodiimide coupling agent and a catalytic base, is a reliable method for secondary alcohols that avoids harsh acidic conditions.[12][13]

  • Detailed Protocol (for Acetate Ester):

    • Dissolve the starting alcohol (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction by TLC (2:1 Hexane:Ethyl Acetate).

    • Once complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

    • Transfer the combined filtrate to a separatory funnel. Wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure acetate ester.[12]

    • Confirm structure and purity by NMR and MS analysis.

Part B: Derivatization of the Amino Group

To explore the SAR of the amine, the Boc protecting group must first be removed. The resulting primary amine is a versatile nucleophile and a key site for ionic interactions.

Protocol 4: Boc Group Deprotection
  • Scientific Rationale: The Boc group is designed to be stable to most nucleophiles and bases but is readily cleaved under acidic conditions, liberating the free amine as a salt and generating volatile byproducts (isobutylene and CO₂).[7][8] Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation.

  • Detailed Protocol:

    • Dissolve the Boc-protected starting material (1.0 eq) in DCM (5 mL/mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 10 eq, often used as a 25-50% solution in DCM) to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS. The product amine will be much more polar and may streak on a standard silica plate.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

    • The resulting product is the amine as its trifluoroacetate salt, which is often a viscous oil or solid. This salt is typically used directly in the next step without further purification.

    • To obtain the free amine, dissolve the salt in DCM and wash with a saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer and concentrate.

Protocol 5: N-Acylation (Amide Formation)
  • Scientific Rationale: Acylating the amine to form an amide neutralizes its basicity and introduces a new hydrogen bond donor (the N-H) and acceptor (the C=O). This is a fundamental modification to test the requirement of a basic nitrogen for biological activity.

  • Detailed Protocol (using an Acid Chloride):

    • Dissolve the crude amine salt from Protocol 4 (1.0 eq) in anhydrous DCM (10 mL/mmol).

    • Add a non-nucleophilic base, such as triethylamine (TEA, 2.5 eq) or diisopropylethylamine (DIPEA), and stir for 10 minutes at 0 °C.

    • Slowly add the desired acid chloride (e.g., acetyl chloride, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC (e.g., 100% Ethyl Acetate or 5% Methanol in DCM).

    • Quench the reaction with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield the desired N-acyl derivative.

    • Confirm structure and purity by NMR and MS.

Protocol 6: N-Sulfonylation (Sulfonamide Formation)
  • Scientific Rationale: Sulfonamides are important functional groups in medicinal chemistry. They are typically more stable to hydrolysis than amides and have a distinct geometry and electronic profile. The sulfonamide N-H is more acidic than an amide N-H, making it a strong hydrogen bond donor.

  • Detailed Protocol:

    • Dissolve the crude amine salt from Protocol 4 (1.0 eq) in anhydrous DCM (10 mL/mmol).

    • Add triethylamine (TEA, 3.0 eq) and stir for 10 minutes at 0 °C.

    • Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride, 1.1 eq) portion-wise or as a solution in DCM.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute with DCM and wash with water, 1 M HCl, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography or recrystallization to obtain the pure N-sulfonyl derivative.

    • Confirm structure and purity by NMR and MS.

Characterization, Data Analysis, and SAR Interpretation

A successful SAR campaign relies on the accurate characterization of each new analog and the systematic correlation of its structure with biological data.

G Synthesis Synthesis of Analog Library Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structure & Purity Confirmation (NMR, MS, HPLC) Purification->Characterization Assay Biological Assay (e.g., IC50) Characterization->Assay SAR SAR Analysis & Next-Gen Design Assay->SAR

Figure 2: Analytical workflow for SAR studies.

Data Presentation for SAR Analysis

All quantitative data should be summarized in a clear, structured table. This allows for easy comparison between analogs and helps to quickly identify trends.

Compound IDModification SiteR GroupYield (%)Purity (HPLC, %)Biological Activity (IC₅₀, µM)
Parent --->9810.5
A1 -OH=O (Ketone)85>9950.2
A2 -OH-OCH₂Ph72>985.1
A3 -OH-OC(O)CH₃91>9912.8
B1 -NH₂-C(O)CH₃88>99>100
B2 -NH₂-SO₂CH₃81>9885.3

Table 1: Representative data for a hypothetical SAR study. This table format directly links chemical modifications to biological outcomes.

Interpreting the Results
  • Comparing Parent with A1: The significant drop in activity upon oxidation to the ketone (10.5 µM to 50.2 µM) strongly suggests that the hydrogen bond donating ability of the hydroxyl group is critical for activity.

  • Comparing Parent with A2: The improved activity of the benzyl ether (5.1 µM) indicates that replacing the -OH proton with a bulky, lipophilic group is beneficial. This may be due to new hydrophobic interactions in the binding pocket.

  • Comparing Parent with B1: The complete loss of activity for the N-acetyl derivative (>100 µM) implies that the basicity of the primary amine is essential for the compound's function, perhaps for forming a salt bridge with an acidic residue in the target.

By systematically applying the protocols in this guide and analyzing the data, researchers can build a comprehensive understanding of the structure-activity relationships governing their chemical series, paving the way for the rational design of optimized lead compounds.[3][14]

References

Method

Application Notes and Protocols for Monitoring Reactions of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for monitoring the synthesis and subsequent reactions of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-yl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis and subsequent reactions of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, a key intermediate in the development of various pharmaceuticals, including potential antiviral agents.[1] The analytical techniques described herein are essential for reaction optimization, quality control, and ensuring the purity of synthetic intermediates.

Overview of Analytical Techniques

The monitoring of chemical reactions involving tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, particularly its synthesis via N-Boc protection of the corresponding amino alcohol (2-amino-1-cyclobutylethanol) and its deprotection, can be effectively achieved using a suite of analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, real-time monitoring, or high-throughput screening.

A comparative overview of the most common analytical methods is presented below:

Analytical MethodPrincipleAdvantagesDisadvantages
¹H and ¹³C NMR Spectroscopy Measures the magnetic environment of atomic nuclei.Provides unambiguous structural confirmation and quantitative analysis of reaction conversion by monitoring specific proton and carbon signals.[2]Requires deuterated solvents and may not be suitable for high-throughput screening.
HPLC/UPLC Separates compounds based on their differential partitioning between a mobile and stationary phase.Highly sensitive and quantitative method for monitoring the appearance of product and disappearance of starting materials.[3]Requires method development for optimal separation.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight confirmation of reactants, products, and byproducts, aiding in impurity profiling.Higher instrumentation cost compared to HPLC-UV.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.A rapid, non-destructive technique for monitoring the appearance and disappearance of key functional groups (e.g., C=O stretch of the carbamate).[4]Less sensitive and quantitative compared to NMR and HPLC.
Thin-Layer Chromatography (TLC) Separates compounds based on polarity on a solid support.Simple, fast, and cost-effective for qualitative reaction monitoring.Not quantitative and provides limited separation efficiency.

Experimental Protocols

Synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

The synthesis of the title compound is typically achieved by the N-protection of 2-amino-1-cyclobutylethanol with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 2-amino-1-cyclobutylethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-amino-1-cyclobutylethanol (1.0 eq) in the chosen solvent.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of Boc₂O (1.05 eq) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC, HPLC, or NMR.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Monitoring by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient Program (Illustrative):

Time (min)% B
020
1580
1880
2020
2520

Procedure:

  • Prepare a standard solution of the starting material (2-amino-1-cyclobutylethanol) and the purified product.

  • During the reaction, withdraw aliquots at regular intervals.

  • Quench the reaction in the aliquot (e.g., by dilution with mobile phase A).

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

  • Calculate the percentage conversion by comparing the peak areas of the starting material and product.

Data Presentation (Illustrative Example for a Similar Reaction):

The following table illustrates how quantitative data from HPLC monitoring can be presented. Note that this data is for an analogous enzymatic reaction but demonstrates the principle of tracking reactant and product concentrations over time.[3]

Time (min)[Starting Material] (µM)[Product] (µM)% Conversion
025000
101757530
307517570
602522590
120<5~245>98
Monitoring by ¹H NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • NMR tubes

Solvent:

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Procedure:

  • Acquire a ¹H NMR spectrum of the starting material (2-amino-1-cyclobutylethanol) and the purified product.

  • During the reaction, withdraw an aliquot, quench the reaction, and remove the solvent.

  • Dissolve the residue in a deuterated solvent and acquire a ¹H NMR spectrum.

  • Monitor the disappearance of the signals corresponding to the starting material and the appearance of the product signals.

  • The most prominent signal for monitoring the formation of the product is the singlet from the nine equivalent protons of the tert-butyl group, which typically appears around 1.4 ppm.[5]

  • The conversion can be calculated by integrating the characteristic signals of the starting material and the product.

Data Presentation (Illustrative Spectroscopic Data for a Similar Compound):

The following table provides typical ¹H NMR chemical shifts for a similar N-Boc protected amino alcohol, tert-butyl (1-hydroxypropan-2-yl)carbamate.[4][6]

Functional Group¹H Chemical Shift (ppm, CDCl₃)Multiplicity
-C(CH₃)₃ (Boc)~1.45s
-CH-NH-~3.7m
-CH₂-OH~3.5m
-OHVariablebr s
-NH-Variablebr s
Monitoring by FTIR Spectroscopy

Instrumentation:

  • FTIR Spectrometer with an ATR accessory

Procedure:

  • Acquire an FTIR spectrum of the starting material and the purified product.

  • During the reaction, withdraw a small aliquot and spot it on the ATR crystal after solvent evaporation.

  • Monitor the disappearance of the N-H bending vibration of the primary amine (around 1600 cm⁻¹) and the appearance of the strong C=O stretching vibration of the carbamate group (typically around 1680-1700 cm⁻¹).[4]

Data Presentation (Illustrative FTIR Data for a Similar Compound):

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (alcohol)3300-3500 (broad)
N-H stretch (carbamate)3300-3400
C-H stretch (aliphatic)2850-3000
C=O stretch (carbamate)1680-1700
N-H bend (primary amine - SM)1590-1650
C-N stretch (carbamate)1250-1300

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

G Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_characterization Product Characterization start 2-amino-1-cyclobutylethanol reaction N-Boc Protection Reaction start->reaction reagents Boc2O, Base, Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup aliquot Withdraw Aliquot reaction->aliquot purification Column Chromatography workup->purification product tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate purification->product char_nmr ¹H & ¹³C NMR product->char_nmr char_ms LC-MS product->char_ms char_ftir FTIR product->char_ftir char_purity Purity Analysis (HPLC) product->char_purity tlc TLC Analysis aliquot->tlc hplc HPLC/UPLC Analysis aliquot->hplc nmr NMR Analysis aliquot->nmr ftir FTIR Analysis aliquot->ftir

Caption: Workflow for the synthesis, monitoring, and characterization.

Boc Protection Reaction Mechanism

The following diagram illustrates the mechanism of the N-Boc protection of an amino alcohol.

G N-Boc Protection Mechanism amine R-NH₂ (Amino Alcohol) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Boc₂O (Di-tert-butyl dicarbonate) boc2o->intermediate product R-NH-Boc (Product) intermediate->product Collapse & Proton Transfer tbuoh tert-Butanol intermediate->tbuoh co2 CO₂ intermediate->co2

Caption: Mechanism of N-Boc protection of an amine.

Potential Signaling Pathway / Mechanism of Action

Given that cyclobutyl nucleoside analogues have shown antiviral activity, particularly against herpesviruses, the following diagram illustrates a hypothetical mechanism of action for a drug derived from tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.[1] This serves as an example of a relevant biological pathway.

G Hypothetical Antiviral Mechanism of Action cluster_cell Host Cell drug Cyclobutyl Nucleoside Analogue (Derived from Intermediate) viral_kinase Viral Thymidine Kinase drug->viral_kinase mono_p Monophosphate viral_kinase->mono_p Phosphorylation host_kinase Host Cell Kinases mono_p->host_kinase tri_p Triphosphate (Active Form) host_kinase->tri_p Phosphorylation viral_dna_pol Viral DNA Polymerase tri_p->viral_dna_pol inhibition Inhibition tri_p->inhibition dna_synthesis Viral DNA Synthesis viral_dna_pol->dna_synthesis inhibition->dna_synthesis Chain Termination

Caption: Hypothetical antiviral mechanism of action.

References

Application

The Role of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate in Enzyme Inhibitor Synthesis: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a chiral building block with potential applications in the synthesis of complex pharma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a chiral building block with potential applications in the synthesis of complex pharmaceutical compounds. Its structure, featuring a cyclobutyl moiety, a protected amine, and a hydroxyl group, suggests its utility as a scaffold for creating molecules with specific three-dimensional conformations, a key aspect in the design of potent and selective enzyme inhibitors. The cyclobutyl group can provide steric bulk and conformational constraint, which can be advantageous for fitting into the active sites of enzymes. This document aims to provide a comprehensive overview of the use of this specific carbamate in the synthesis of enzyme inhibitors based on currently available scientific literature and patent filings.

Current State of Research

Despite extensive searches of chemical and biological databases, as well as the scientific and patent literature, there is currently no direct and explicit information available detailing the use of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate in the synthesis of specific enzyme inhibitors. While the individual structural components of this molecule are common in medicinal chemistry—for instance, carbamate-protected amino alcohols are frequent intermediates in the synthesis of protease inhibitors—the specific combination present in this compound is not prominently featured in published synthetic routes for known enzyme inhibitors.

Research on enzyme inhibitors, particularly in the field of antiviral drug discovery, often highlights the importance of incorporating cyclic moieties, including cyclobutane rings, to enhance binding affinity and pharmacokinetic properties. The cyclobutyl group can occupy hydrophobic pockets within an enzyme's active site and contribute to the overall rigidity of the inhibitor, potentially leading to improved potency and selectivity. However, the specific synthetic pathways to introduce this particular cyclobutyl-containing building block into a final inhibitor molecule are not described in the accessible literature.

Potential Synthetic Utility and Hypothetical Applications

Given the structural features of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, it can be postulated as a valuable intermediate in the synthesis of various classes of enzyme inhibitors. The following sections outline a hypothetical synthetic workflow and potential applications based on established principles of medicinal chemistry and organic synthesis.

Hypothetical Synthetic Pathway

The synthesis of an enzyme inhibitor using tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate would likely involve the sequential modification of its functional groups. The Boc (tert-butoxycarbonyl) protecting group on the amine can be removed under acidic conditions to allow for coupling with other molecular fragments. The hydroxyl group can be oxidized to an aldehyde or ketone, or it can be used as a nucleophile in various coupling reactions.

G A tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate B Deprotection (e.g., TFA) A->B Step 1 D Oxidation (e.g., DMP) A->D Alternative Step 1 C Amino alcohol intermediate B->C F Coupling with R1-COOH C->F Step 2 E Keto-carbamate intermediate D->E H Further functionalization E->H Alternative Step 2 G Amide bond formation F->G I Final Enzyme Inhibitor G->I H->I

Caption: Hypothetical synthetic workflow utilizing tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Potential Enzyme Targets

Based on the structural motifs present in the carbamate, potential enzyme targets for inhibitors synthesized from this building block could include:

  • Proteases (e.g., HIV protease, Hepatitis C virus protease): The amino alcohol core is a common feature in many protease inhibitors, mimicking the transition state of peptide bond cleavage. The cyclobutyl group could be designed to interact with the S1 or S2 pockets of the enzyme.

  • Kinases: The hydroxyl group could be functionalized to interact with the hinge region of a kinase active site.

  • Other transferases: The overall shape and functionality could be adapted to inhibit other classes of enzymes.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols that could be adapted for the use of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate in a synthetic chemistry setting. It is crucial to note that these are generalized procedures and have not been specifically validated for this compound.

Protocol 1: Boc Deprotection of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

Objective: To remove the Boc protecting group to yield the free amino alcohol.

Materials:

  • tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation of the Hydroxyl Group

Objective: To oxidize the primary alcohol to an aldehyde.

Materials:

  • tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate in DCM in a round-bottom flask.

  • Add DMP to the solution at room temperature with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution and saturated sodium bicarbonate solution.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

Data Presentation

As no specific enzyme inhibitors synthesized from tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate have been identified in the literature, no quantitative data on their inhibitory activity (e.g., IC50 or Ki values) can be presented.

Conclusion

While tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate presents itself as a potentially valuable and versatile building block for the synthesis of novel enzyme inhibitors, there is a notable absence of published research detailing its specific applications. The hypothetical protocols and synthetic strategies outlined above are based on general organic chemistry principles and the known reactivity of its functional groups. Further research is required to explore and document the utility of this compound in the development of new therapeutic agents. Researchers in the field of medicinal chemistry are encouraged to investigate the potential of this and similar chiral building blocks in their drug discovery programs.

Technical Notes & Optimization

Troubleshooting

common side products in the synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during the synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the Boc-protection of 2-amino-1-cyclobutyl-3-propanol?

The most frequently encountered side products include the di-Boc protected compound (N,N-bis(tert-butoxycarbonyl)), O-Boc protected species where the hydroxyl group is also protected, and unreacted starting amine. Under certain conditions, urea formation from sterically hindered amines can also occur.[][2]

Q2: How can I minimize the formation of the di-Boc side product?

Di-Boc formation is more likely with primary amines. To minimize this, use a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) and avoid catalysts like 4-dimethylaminopyridine (DMAP) which can promote double addition.[] Running the reaction at controlled, lower temperatures can also enhance selectivity for the mono-N-Boc product.

Q3: My reaction is sluggish and I have a significant amount of unreacted starting material. What should I do?

Incomplete reactions can be addressed by:

  • Extending Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration if necessary.[3]

  • Increasing Temperature: Gently warming the reaction can increase the rate, but be cautious as this may also promote side product formation.

  • Choice of Base and Solvent: Ensure an appropriate base (e.g., triethylamine, sodium bicarbonate) and solvent (e.g., THF, dioxane, methanol) are being used to facilitate the reaction.[][4]

Q4: Is it possible for the hydroxyl group to react with Boc₂O?

Yes, the alcoholic hydroxyl group can be protected by Boc₂O, especially with prolonged reaction times or the use of a catalyst like DMAP.[] To avoid this, it is recommended to carry out the reaction for the minimum time required for the consumption of the starting amine.

Q5: Are there alternative methods to introduce the Boc group that might be cleaner?

Several methods exist for Boc protection.[2] While di-tert-butyl dicarbonate (Boc₂O) is common, using it in a biphasic system (e.g., chloroform/water with NaHCO₃) or under solvent-free conditions has been reported to be effective and can sometimes offer cleaner reaction profiles.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s) Relevant Analytical Techniques
Presence of a higher molecular weight peak (approx. 100 Da higher) in MS Formation of the di-Boc protected amine.- Use stoichiometric amounts of Boc₂O.- Avoid using DMAP as a catalyst.- Monitor the reaction closely and stop it once the starting material is consumed.LC-MS, NMR
Presence of a higher molecular weight peak (approx. 100 Da higher) in MS, potentially with a different polarity O-Boc protection of the hydroxyl group.- Avoid prolonged reaction times.- Avoid using DMAP as a catalyst.- Consider protecting the hydroxyl group first if O-Boc formation is persistent.LC-MS, NMR, IR (disappearance of -OH stretch)
Incomplete consumption of starting amine - Insufficient reagent.- Low reaction temperature.- Steric hindrance.[]- Ensure at least one equivalent of Boc₂O is used.- Gradually increase the reaction temperature while monitoring for side products.- Extend the reaction time.TLC, LC-MS
Formation of multiple unidentified side products - Reaction temperature is too high.- Inappropriate solvent or base.- Degradation of starting material or product.- Perform the reaction at a lower temperature (e.g., 0°C to room temperature).- Screen different solvent/base combinations (e.g., THF/TEA, Dioxane/NaOH).- Ensure the purity of the starting 2-amino-1-cyclobutyl-3-propanol.LC-MS, NMR

Experimental Protocols

Standard Protocol for N-Boc Protection

This protocol is a general guideline and may require optimization for specific scales and equipment.

  • Dissolution: Dissolve 2-amino-1-cyclobutyl-3-propanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[5][6]

  • Base Addition: Add a base, such as triethylamine (1.1-1.5 eq) or sodium bicarbonate (2.0 eq) in an aqueous solution for a biphasic system.[4][6]

  • Boc₂O Addition: Cool the mixture in an ice bath (0°C). Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin to visualize the free amine of the starting material) or LC-MS.[3]

  • Work-up: Once the starting material is consumed, quench the reaction with water or a mild aqueous acid (e.g., 10% citric acid). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visual Workflow

G cluster_0 Troubleshooting Workflow for Boc Protection start Reaction Complete? unreacted_sm Unreacted Starting Material Present start->unreacted_sm No product_ok Desired Product Formed? start->product_ok Yes extend_time Extend Reaction Time / Increase Temperature unreacted_sm->extend_time check_reagents Check Reagent Stoichiometry unreacted_sm->check_reagents extend_time->start check_reagents->start purify Proceed to Purification product_ok->purify Yes side_products Side Products Detected product_ok->side_products No identify_side_product Identify Side Product (MS, NMR) side_products->identify_side_product is_diboc Di-Boc or O-Boc? identify_side_product->is_diboc reduce_boc2o Reduce Boc₂O Stoichiometry / Avoid DMAP is_diboc->reduce_boc2o Yes other_impurity Other Impurity is_diboc->other_impurity No reduce_boc2o->start optimize_conditions Re-optimize Conditions (Temp, Solvent, Base) other_impurity->optimize_conditions optimize_conditions->start

Caption: Troubleshooting workflow for identifying and mitigating common side products.

References

Optimization

Technical Support Center: Synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to optimize the synthesis and improve the yield of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to optimize the synthesis and improve the yield of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Synthesis Overview

The synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate typically involves two key stages: the formation of the amino alcohol precursor, 2-amino-1-cyclobutylpropan-1-ol, followed by the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The final Boc protection step is critical and often presents challenges that can impact the overall yield and purity of the final product.

start Cyclobutane-containing Epoxide precursor 2-Amino-1-cyclobutyl -3-hydroxypropane start->precursor Step 1: Epoxide Ring-Opening (e.g., with NH₃) final_product tert-Butyl 1-cyclobutyl-3- hydroxypropan-2-ylcarbamate precursor->final_product Step 2: Boc Protection ((Boc)₂O, Base)

Caption: General two-step synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Boc protection step and how can they be minimized?

Common side reactions include di-Boc protection of the primary amine, urea formation, and O-Boc protection of the hydroxyl group.[1]

  • Di-Boc Protection : This occurs when the primary amine reacts twice with the Boc anhydride. To avoid this, use a controlled amount of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.0-1.2 equivalents, and avoid excessive reaction times.[1] The use of a highly effective nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can also increase the likelihood of this side reaction.[1][2]

  • Urea Formation : An isocyanate intermediate can form, which then reacts with another amine molecule. This is more prevalent at higher temperatures. Running the reaction at room temperature or below can minimize this issue.[1]

  • O-Boc Protection : The hydroxyl group can also be protected. Since amines are generally more nucleophilic than alcohols, N-protection is favored.[1] To enhance selectivity for N-protection, avoid using a strong base that could significantly deprotonate the alcohol and consider running the reaction at lower temperatures (0 °C to room temperature).[1]

Q2: Is a base always necessary for a successful Boc protection reaction?

While the reaction can proceed without a base, its use is highly recommended to accelerate the reaction and achieve high yields.[3] The base neutralizes the acidic byproduct, driving the equilibrium towards the protected product.[3] For substrates with both amine and hydroxyl groups, running the reaction without a strong base can improve selectivity for N-protection.[1]

Q3: How do I choose the right solvent for the Boc protection step?

The choice of solvent can significantly impact the reaction rate and yield. Common solvents include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), and mixtures of water with an organic solvent like THF or dioxane.[3] Alcoholic solvents like methanol have been reported to greatly enhance the rate of Boc protection for some amines, even without a base.[4]

Q4: How does reaction temperature affect the yield and selectivity?

Temperature is a critical parameter.

  • Low Temperatures (0 °C to RT) : Generally favored to improve selectivity for N-protection over O-protection and to minimize the formation of urea byproducts.[1]

  • Elevated Temperatures : May be required for sterically hindered or weakly nucleophilic amines to increase the reaction rate, but this can also increase the likelihood of side reactions.[3]

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Reaction

A low yield of the desired product is a common issue. The following flowchart can help diagnose and solve the problem.

start Low Yield of Boc-Protected Product q1 Is the starting amino alcohol pure? start->q1 a1_yes Check Reagents & Conditions q1->a1_yes Yes a1_no Purify Precursor: - Recrystallization - Chromatography q1->a1_no No q2 Are (Boc)₂O and base fresh/high quality? a1_yes->q2 a2_yes Optimize Reaction Conditions q2->a2_yes Yes a2_no Use fresh/purified (Boc)₂O and base. q2->a2_no No q3 Is the amine sterically hindered (cyclobutyl group)? a2_yes->q3 a3_yes Increase Reaction Time Increase Temperature Add Catalyst (DMAP, 0.1 eq) q3->a3_yes Yes a3_no Check solvent and base choice. q3->a3_no No

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Side Products

The presence of the hydroxyl group and the primary amine allows for competing reactions. Understanding these pathways is key to suppression.

reactants 2-Amino-1-cyclobutyl-3-hydroxypropane + (Boc)₂O main_product Desired Product (N-Boc Protection) reactants:precursor->main_product Favored Pathway (Amine is more nucleophilic) side_product2 O-Boc Side Product (O-Boc Carbonate) reactants:precursor->side_product2 Strong Base (deprotonates -OH) side_product1 Di-Boc Side Product (N,N-di-Boc) main_product->side_product1 Excess (Boc)₂O + Catalyst (DMAP)

Caption: Competing reaction pathways during Boc protection.

Problem 3: Difficulties with Work-up and Purification
  • Emulsion Formation : During aqueous workup, emulsions can form. To resolve this, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which often helps to break the emulsion.[1]

  • Removing Excess (Boc)₂O : If excess Boc anhydride remains, a mild basic wash during the workup can help hydrolyze it.[1]

  • Purification : The final product, being a carbamate with a free hydroxyl group, is moderately polar. Purification is typically achieved via column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5][6]

Quantitative Data Summary

The following tables summarize the general effects of various reaction parameters on the Boc protection of amino alcohols.

Table 1: Effect of Different Bases on Boc Protection

BaseStrengthCommon UsePotential Issues
Triethylamine (TEA) ModerateGeneral purpose, good for a wide range of amines.[3]Can be insufficient for hindered amines.
DIPEA Moderate (Hindered)Used when substrate is sensitive to nucleophilic bases.[3]More expensive than TEA.
NaOH / NaHCO₃ Strong / MildOften used in aqueous or biphasic systems, especially for amino acids.[3]Can promote O-Boc protection by deprotonating the alcohol.[1]
DMAP (Catalytic) N/A (Catalyst)Highly effective for accelerating reactions, especially for hindered amines.[1][3]Can significantly increase the formation of di-Boc side products.[1][2]

Table 2: Influence of Solvent on Reaction

SolventPolarityTypical ConditionsComments
DCM Nonpolar0 °C to RTGood solubility for many organic compounds.
THF Polar Aprotic0 °C to RTCommon choice, good balance of properties.[3]
Acetonitrile Polar Aprotic0 °C to RTCan accelerate some reactions.[3]
Methanol Polar ProticRTCan increase reaction rates significantly, sometimes eliminating the need for a base.[4]

Experimental Protocols

Protocol 1: Synthesis of Precursor 2-Amino-1-cyclobutyl-3-hydroxypropane (Representative)

This protocol is a general representation of an epoxide ring-opening reaction.

  • Setup : To a solution of the starting epoxide (e.g., 1-(2-(cyclobutyl)oxiran-2-yl)methanol) in a suitable solvent like methanol or isopropanol in a pressure vessel, add a large excess of aqueous ammonia (e.g., 10-20 equivalents).

  • Reaction : Seal the vessel and heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by TLC or LC-MS. Ring-opening of epoxides with ammonia may require elevated temperatures and pressure to proceed at a reasonable rate.[7]

  • Work-up : After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel. Concentrate the mixture under reduced pressure to remove the excess ammonia and solvent.

  • Purification : The crude amino alcohol can be purified by column chromatography on silica gel or by distillation under high vacuum.

Protocol 2: Optimized Synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

This protocol is designed to maximize yield and minimize side products.

  • Setup : Dissolve the amino alcohol precursor (1.0 equiv) in a suitable solvent such as THF or DCM (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Reagent Addition : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) to the solution. If a base is required, add triethylamine (1.2 equiv) dropwise. To favor N-protection, a base may be omitted or used in catalytic amounts.[1][5]

  • Reaction : Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the consumption of the starting amine by TLC or LC-MS.[5][8]

  • Work-up :

    • Quench the reaction with the addition of water.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with 10% citric acid to remove any remaining base, followed by a wash with brine.[5][9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

References

Troubleshooting

troubleshooting guide for the purification of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of tert-Butyl 1-cyclobutyl-3-hydroxy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate and related Boc-protected amino alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Problem Potential Cause Recommended Solution
Product is an oil and will not solidify Residual solventDry the product under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove all traces of solvent.[1]
Product is hygroscopicEnsure all solvents used for the final purification steps are freshly dried.[1][2]
Presence of impuritiesPurify the crude product by column chromatography before attempting crystallization. Even small amounts of impurities can inhibit crystallization.[1][2]
Inappropriate crystallization solventAttempt recrystallization using a different solvent system. A common choice for Boc-protected amino alcohols is a mixture of ethyl acetate and hexane.[3] You can also try dissolving the oil in a minimal amount of a good solvent (e.g., methanol, dichloromethane) and then adding a poor solvent (e.g., diethyl ether, n-pentane) to precipitate the product.[1]
Low yield after purification Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before starting the workup.
Product loss during extractionDuring the workup, ensure the pH of the aqueous layer is adjusted correctly to minimize the solubility of the product in the aqueous phase. Perform multiple extractions with the organic solvent to maximize recovery.
Inefficient column chromatographyOptimize the solvent system for column chromatography to ensure good separation of the product from impurities. A typical eluent is a gradient of ethyl acetate in hexane.[3]
Premature deprotection of Boc groupAvoid strongly acidic conditions during workup and purification. If using Reverse Phase HPLC with trifluoroacetic acid (TFA), use a low concentration (e.g., 0.1%) and lyophilize the fractions immediately after collection to minimize exposure to acid.[4]
Multiple spots on TLC after purification Incomplete separation of impuritiesAdjust the polarity of the eluent for column chromatography to achieve better separation. A shallower gradient or an isocratic elution might be necessary.
Degradation of the product on silica gelThe Boc-protecting group is generally stable on silica gel, but prolonged exposure can sometimes lead to minor degradation. Try to run the column relatively quickly.
Presence of diastereomersIf the starting materials were not enantiomerically pure, the product might be a mixture of diastereomers, which could appear as separate or overlapping spots on TLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate?

A1: The most common purification method is column chromatography on silica gel, using a solvent system such as ethyl acetate in hexane.[3] This is often followed by recrystallization from a suitable solvent mixture (e.g., hexane/ethyl acetate) to obtain a pure, solid product.[3]

Q2: My purified product is a persistent oil. How can I induce crystallization?

A2: If your product remains an oil after thorough drying, several techniques can be employed. First, ensure all residual solvents are removed under high vacuum.[1] You can try dissolving the oil in a minimal amount of a solvent in which it is highly soluble and then adding a solvent in which it is poorly soluble to precipitate the solid. Seeding the solution with a small crystal of the pure compound, if available, can also initiate crystallization.[5][6] Another technique is to dissolve the oil and allow the anti-solvent to slowly diffuse into the solution.[1]

Q3: Can the Boc protecting group be cleaved during purification?

A3: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[7] During aqueous workup, care should be taken to avoid strongly acidic washes. While generally stable to silica gel chromatography, prolonged exposure or the use of acidic mobile phase additives like trifluoroacetic acid (TFA) in preparative HPLC can lead to deprotection.[4] If using TFA, it is recommended to use a low concentration (0.1%) and to neutralize or remove the acid from the collected fractions as soon as possible.[4]

Q4: What are the likely impurities in my crude product?

A4: Common impurities include unreacted starting materials (the amino alcohol and di-tert-butyl dicarbonate), byproducts such as di-Boc protected amine, and residual solvents or bases (like triethylamine) used in the reaction.[2]

Q5: How can I monitor the purity of my compound during the purification process?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography and to check the purity of your fractions. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., 10% ethyl acetate in hexane).

  • Loading: Carefully load the dried, adsorbed product onto the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

General Protocol for Recrystallization
  • Dissolution: Dissolve the purified product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Precipitation: Slowly add a solvent in which the product is insoluble (an anti-solvent, e.g., hexane) until the solution becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to promote crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Workflow

TroubleshootingWorkflow Purification Troubleshooting Workflow start Crude Product purification_method Purification Method start->purification_method column_chrom Column Chromatography purification_method->column_chrom Primary recrystallization Recrystallization purification_method->recrystallization Secondary/ Post-Column product_state Product State column_chrom->product_state recrystallization->product_state solid Solid Product product_state->solid Solid oil Oily Product product_state->oil Oil purity_check Check Purity (TLC/HPLC) solid->purity_check troubleshoot_oil Troubleshoot Oily Product: - Dry under high vacuum - Change solvent system - Use seed crystal oil->troubleshoot_oil pure Pure Product (>95%) purity_check->pure Pure impure Impure Product purity_check->impure Impure end Final Pure Product pure->end re_purify Re-purify (e.g., Recrystallize or re-run column) impure->re_purify re_purify->product_state troubleshoot_oil->product_state

Caption: Troubleshooting workflow for the purification of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

References

Optimization

stability and degradation of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate under various conditions

Welcome to the technical support center for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stab...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation profile of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate?

A1: The primary degradation pathway for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate involves the cleavage of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[1][2][3][4] This acid-catalyzed hydrolysis results in the formation of the corresponding free amine, carbon dioxide, and isobutylene.[1] Other potential degradation pathways, particularly under forced conditions, include oxidation of the secondary alcohol or the carbamate nitrogen, and thermal decomposition at elevated temperatures.[1][5][6]

Q2: How stable is the compound in typical organic solvents at room temperature?

A2: Tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is generally stable in common polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) at room temperature, provided the solvents are neutral and free of acidic impurities.[1] However, prolonged storage in solution should be monitored, as residual moisture or contaminants could potentially lead to slow degradation over time.

Q3: Is the compound susceptible to degradation by light?

A3: While specific photostability data for this exact compound is not widely available, molecules containing amine functionalities can be susceptible to photo-oxidation.[1] It is recommended to perform a formal photostability study according to ICH Q1B guidelines to determine its light sensitivity.[1][7] As a precautionary measure, it is advisable to store the compound and its solutions protected from light.

Q4: What is the expected stability of the compound under basic conditions?

A4: The Boc protecting group is known to be generally stable under most basic conditions.[1][2][8] Therefore, tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is expected to exhibit good stability in the presence of non-nucleophilic bases. However, strong bases in combination with high temperatures could potentially lead to unforeseen degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected loss of the Boc protecting group during a reaction. The reaction conditions may be inadvertently acidic. Reagents or solvents might contain acidic impurities.Carefully check the pH of your reaction mixture. Ensure all solvents and reagents are anhydrous and free of acid. Consider adding a non-nucleophilic base if compatible with your reaction.[9]
Formation of an unknown impurity during storage in solution. The solvent may have degraded, or the solution may have been exposed to light or elevated temperatures. Oxidative degradation could also be a factor.Store solutions at low temperatures and protected from light. Use freshly prepared solutions for sensitive experiments. Consider purging the solvent with an inert gas to minimize oxidation.
Inconsistent analytical results (e.g., HPLC purity). On-column degradation may be occurring if the HPLC mobile phase is too acidic. The compound might be degrading in the autosampler.Evaluate the pH of the mobile phase; a less acidic mobile phase may be required. Ensure the autosampler is temperature-controlled. Analyze samples promptly after preparation.
Compound appears to be degrading during workup. The aqueous workup conditions might be too acidic.Use a saturated solution of a mild base like sodium bicarbonate for neutralization. Minimize the time the compound is in contact with aqueous acidic layers.

Stability and Degradation Data Summary

The following table summarizes the expected stability of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate under various stress conditions based on the known chemistry of Boc-carbamates.

Condition Stress Agent Expected Stability Potential Degradation Products
Acidic 0.1 M HClUnstable1-cyclobutyl-3-hydroxypropan-2-amine, CO₂, Isobutylene
Basic 0.1 M NaOHGenerally StableMinimal degradation expected
Oxidative 3% H₂O₂Susceptible to oxidationOxidized derivatives (e.g., ketone at the secondary alcohol)[10]
Thermal 80°CPotentially unstableThermolytic cleavage of the Boc group[1]
Photolytic UV/Vis LightPotentially unstablePhoto-oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate in methanol.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

  • Incubation: Store the mixture at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the stressed sample by a stability-indicating HPLC method to determine the extent of degradation and identify degradation products.

Protocol 2: Photostability Assessment (as per ICH Q1B)
  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) in a quartz cuvette.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Light Exposure: Expose the unwrapped samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

  • Temperature Control: Maintain the temperature of the samples to minimize the effect of thermal degradation.

  • Analysis: After the exposure period, compare the exposed samples to the control samples using a suitable analytical method (e.g., HPLC) to assess for any degradation.

Visualizations

degradation_pathway tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate Free Amine Free Amine tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate->Free Amine Hydrolysis Acidic Conditions (H+) Acidic Conditions (H+) Acidic Conditions (H+)->Free Amine CO2 CO2 Isobutylene Isobutylene

Caption: Acid-catalyzed degradation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acid (0.1M HCl) Acid (0.1M HCl) Stock Solution (1 mg/mL)->Acid (0.1M HCl) Base (0.1M NaOH) Base (0.1M NaOH) Stock Solution (1 mg/mL)->Base (0.1M NaOH) Oxidative (3% H2O2) Oxidative (3% H2O2) Stock Solution (1 mg/mL)->Oxidative (3% H2O2) Thermal (80°C) Thermal (80°C) Stock Solution (1 mg/mL)->Thermal (80°C) Photolytic (UV/Vis) Photolytic (UV/Vis) Stock Solution (1 mg/mL)->Photolytic (UV/Vis) HPLC Analysis HPLC Analysis Acid (0.1M HCl)->HPLC Analysis Base (0.1M NaOH)->HPLC Analysis Oxidative (3% H2O2)->HPLC Analysis Thermal (80°C)->HPLC Analysis Photolytic (UV/Vis)->HPLC Analysis Characterization of Degradants Characterization of Degradants HPLC Analysis->Characterization of Degradants

Caption: Forced degradation experimental workflow.

References

Troubleshooting

optimization of reaction conditions for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butyl 1-cyclobu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Synthesis Overview

The synthesis of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is typically achieved through the protection of the amino group of 2-amino-1-cyclobutylpropan-1-ol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction, commonly known as Boc protection, is a fundamental transformation in organic synthesis, particularly in the preparation of intermediates for active pharmaceutical ingredients.

Experimental Protocol

A general procedure for the synthesis involves the reaction of 2-amino-1-cyclobutylpropan-1-ol with di-tert-butyl dicarbonate.[1]

Materials:

  • 2-amino-1-cyclobutylpropan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol)[1][2]

  • Base (e.g., Triethylamine (TEA), Potassium Carbonate, Sodium Hydroxide)[1][2]

Procedure:

  • Dissolve 2-amino-1-cyclobutylpropan-1-ol in a suitable solvent such as dichloromethane or ethanol.[1]

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base to the solution.[1]

  • Stir the mixture at room temperature for several hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Upon completion, extract the product using an organic solvent.[1]

  • Purify the crude product via column chromatography.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine25497
2TetrahydrofuranSodium Bicarbonate25692
3EthanolPotassium Carbonate25595
4DichloromethaneNone251285

Note: Data is adapted from similar reactions and should be considered as a guideline.[1]

Troubleshooting Guide

Issue 1: Low Yield of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Potential Cause: Incomplete reaction.

    • Suggested Solution: Increase the reaction time and continue to monitor by TLC until the starting material is consumed.[3] Consider a slight increase in the equivalents of Boc₂O (1.1-1.2 equivalents).[2]

  • Potential Cause: Decomposition of the product.

    • Suggested Solution: Avoid high temperatures during the reaction and work-up, as the Boc protecting group can be thermally unstable.[4]

  • Potential Cause: Suboptimal base.

    • Suggested Solution: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine can accelerate the reaction and neutralize the acidic byproduct.[3]

Issue 2: Formation of Side Products

  • Potential Cause: Di-tert-butoxycarbonyl (di-Boc) protection of the primary amine.

    • Suggested Solution: Use a controlled amount of Boc₂O (typically 1.0-1.2 equivalents) and avoid excessive reaction times.[3]

  • Potential Cause: O-Boc protection of the hydroxyl group.

    • Suggested Solution: N-protection is generally favored over O-protection for amino alcohols. To enhance selectivity, run the reaction at room temperature or 0°C without a strong base.[3]

  • Potential Cause: Formation of a urea derivative.

    • Suggested Solution: This can occur if an isocyanate intermediate is formed. Running the reaction at or below room temperature can minimize this side reaction.[3]

Issue 3: Difficulty in Product Purification

  • Potential Cause: Presence of unreacted Boc₂O or byproducts.

    • Suggested Solution: During the work-up, washing the organic layer with a mild aqueous base can help remove unreacted Boc₂O. Careful column chromatography is essential for isolating the pure product.[1]

  • Potential Cause: Product is an oil or semi-solid.

    • Suggested Solution: While the pure product is expected to be a solid, impurities can lower the melting point.[1] Recrystallization from a suitable solvent system may help in obtaining a crystalline solid.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: A base is not strictly necessary as the tert-butoxide generated during the reaction is basic enough to deprotonate the amine. However, adding a base like triethylamine can accelerate the reaction and neutralize the protonated amine, driving the reaction to completion.[3]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting amine.[3]

Q3: What are the best practices for handling di-tert-butyl dicarbonate (Boc₂O)?

A3: Boc₂O is a solid at room temperature and can be added directly to the reaction mixture. It is sensitive to moisture and should be stored in a cool, dry place.

Q4: Can other protecting groups be used for the amine?

A4: Yes, other protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used, but the deprotection conditions will vary. The choice of protecting group depends on the overall synthetic strategy.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Amine Dissolve Amine Add Reagents Add Reagents Dissolve Amine->Add Reagents 1. In Solvent Stir at RT Stir at RT Add Reagents->Stir at RT 2. Boc₂O, Base Monitor Progress Monitor Progress Stir at RT->Monitor Progress 3. TLC/LC-MS Extraction Extraction Monitor Progress->Extraction 4. Reaction Complete Purification Purification Extraction->Purification 5. Column Chrom. Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

troubleshooting_logic Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Yes Side_Products Side Products? Low_Yield->Side_Products No Increase_Time Increase Reaction Time / Reagent Incomplete_Rxn->Increase_Time Yes Incomplete_Rxn->Side_Products No Increase_Time->Side_Products Check_Stoichiometry Adjust Stoichiometry / Temp Side_Products->Check_Stoichiometry Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Check_Stoichiometry->Purification_Issue Optimize_Chromatography Optimize Chromatography Purification_Issue->Optimize_Chromatography Yes Successful_Synthesis Successful_Synthesis Purification_Issue->Successful_Synthesis No Optimize_Chromatography->Successful_Synthesis

Caption: Troubleshooting logic for the synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

References

Optimization

challenges in the scale-up of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of tert-Butyl 1...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction due to steric hindrance from the cyclobutyl group.- Increase reaction time and/or temperature moderately.- Use a more effective acylation catalyst, such as 4-dimethylaminopyridine (DMAP), to enhance the reactivity of di-tert-butyl dicarbonate (Boc₂O).[1]- Consider using a stronger base, such as sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS), to fully deprotonate the amine before adding Boc₂O, especially for sterically hindered amines.[]
Sub-optimal solvent choice.- For sterically hindered amino acids, acetonitrile has been shown to be an effective solvent in combination with specific bases.[]- Anhydrous conditions are often preferred; ensure solvents are properly dried.
Formation of Side Products (e.g., Di-Boc, Urea) Excess of Boc₂O or prolonged reaction times at elevated temperatures.- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of Boc₂O.- Monitor the reaction closely using TLC or HPLC and quench it once the starting material is consumed.
Reaction of the amine with isocyanate impurities or byproducts.- For sterically hindered amines prone to forming urea derivatives, deprotonation with NaH or NaHMDS prior to Boc₂O addition can mitigate this side reaction.[]
Difficulties in Product Purification The product is a viscous oil or a low-melting solid, making crystallization challenging.- If direct crystallization fails, purify by column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., ethyl acetate/hexane).[3]- For large-scale production, consider alternative purification methods like fractional distillation under reduced pressure if the compound is thermally stable.
Co-elution of impurities during chromatography.- Optimize the solvent gradient in column chromatography for better separation.- Consider using a different stationary phase if baseline separation is not achieved.
Inconsistent Results at Larger Scales Poor heat and mass transfer in larger reactors.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Control the reaction temperature carefully, as exothermic reactions can be more pronounced at scale. Use a jacketed reactor with a reliable cooling system.- For additions of reagents, especially at the beginning of an exothermic reaction, use a controlled addition rate.
Challenges with work-up and extraction.- Use appropriate volumes of extraction solvents and washing solutions to ensure efficient separation.- Be aware of potential emulsion formation and have a strategy to break it (e.g., addition of brine).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate?

A1: The most common method is the N-protection of the corresponding amino alcohol, 1-cyclobutyl-2-amino-3-propanol, using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is typically carried out in an organic solvent.

Q2: Which solvents and bases are recommended for the Boc-protection step?

A2: A variety of solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), methanol, and acetonitrile.[][3] The choice of base often depends on the solvent and the reactivity of the amine. Common bases include triethylamine (TEA), sodium hydroxide, and for more challenging substrates, stronger bases like sodium hydride.[][3]

Q3: What are the typical reaction conditions for the Boc-protection?

A3: The reaction is often started at a low temperature (e.g., 0°C) to control the initial exotherm, and then allowed to warm to room temperature.[3] Reaction times can vary from a few hours to overnight, depending on the scale and the specific reagents used.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting amino alcohol.

Q5: What is a common side reaction to watch out for with amino alcohols?

A5: For amino alcohols, the formation of oxazolidinone by-products can sometimes occur. However, using aqueous conditions or specific catalysts can help to avoid this.[4]

Q6: Are there any specific safety precautions for the scale-up of this reaction?

A6: The reaction between the amine and Boc₂O can be exothermic, so good temperature control is crucial at larger scales. Additionally, the reaction produces carbon dioxide gas, so the reactor should be adequately vented and not a closed system.[]

Experimental Protocols

General Protocol for Boc-Protection of 1-cyclobutyl-2-amino-3-propanol

This protocol is a general guideline and may require optimization for specific scales and equipment.

  • Preparation: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 1-cyclobutyl-2-amino-3-propanol (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane, 5-10 volumes).

  • Cooling: Cool the solution to 0°C with an ice bath.

  • Base Addition: Add a suitable base, such as triethylamine (1.1-1.5 equivalents).

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05-1.2 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0-5°C.

  • Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and continue stirring for another 4-16 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Work-up:

    • Quench the reaction with water or a dilute aqueous acid (e.g., 10% citric acid).

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by crystallization if feasible.

Quantitative Data

The following table summarizes typical reaction parameters for Boc-protection of amino alcohols, which can serve as a starting point for the synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

ParameterValueReference
Scale 100 g to 10 kg[3]
Typical Yield 68-78%[3]
Purity (post-purification) >99%[3]
Boc₂O Equivalents 1.05 - 1.2[3]
Base Equivalents (TEA) 1.2 - 1.5[3]

Visualizations

Synthesis_Pathway AminoAlcohol 1-cyclobutyl-2-amino-3-propanol Reaction_Step Boc-Protection AminoAlcohol->Reaction_Step Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction_Step Base Base (e.g., TEA) Base->Reaction_Step Solvent Solvent (e.g., DCM) Solvent->Reaction_Step Product tert-Butyl 1-cyclobutyl-3- hydroxypropan-2-ylcarbamate Reaction_Step->Product

Caption: Synthetic pathway for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Steric_Hindrance Steric Hindrance Issue? Start->Check_Steric_Hindrance Increase_Time_Temp Increase Reaction Time/Temp Check_Steric_Hindrance->Increase_Time_Temp Yes Check_Side_Products Side Products Observed? Check_Steric_Hindrance->Check_Side_Products No Use_DMAP Add DMAP as Catalyst Increase_Time_Temp->Use_DMAP Stronger_Base Use Stronger Base (e.g., NaH) Use_DMAP->Stronger_Base End Problem Resolved Stronger_Base->End Adjust_Stoichiometry Adjust Boc₂O Stoichiometry Check_Side_Products->Adjust_Stoichiometry Yes Purification_Issue Purification Difficulty? Check_Side_Products->Purification_Issue No Monitor_Reaction Closer Reaction Monitoring Adjust_Stoichiometry->Monitor_Reaction Monitor_Reaction->End Optimize_Chroma Optimize Chromatography Purification_Issue->Optimize_Chroma Yes Scale_Up_Problem Scale-Up Inconsistency? Purification_Issue->Scale_Up_Problem No Consider_Distillation Consider Distillation Optimize_Chroma->Consider_Distillation Consider_Distillation->End Improve_Mixing Improve Mixing/Heat Transfer Scale_Up_Problem->Improve_Mixing Yes Contact_Support Contact Senior Scientist Scale_Up_Problem->Contact_Support No Controlled_Addition Controlled Reagent Addition Improve_Mixing->Controlled_Addition Controlled_Addition->End

Caption: Troubleshooting workflow for synthesis scale-up.

References

Troubleshooting

Technical Support Center: Purification of Crude tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude tert-Butyl 1-cyclobutyl-3-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate?

A1: The most common impurities arise from side reactions during the Boc-protection step. These can include:

  • Di-tert-butoxycarbonyl (Di-Boc) protected product: Where a second Boc group attaches to the nitrogen atom.

  • Unreacted 2-amino-1-cyclobutyl-3-propanol: The starting amino alcohol may remain if the reaction does not go to completion.

  • tert-Butoxycarbonylation of the hydroxyl group: Although less common, the hydroxyl group can sometimes be protected by a Boc group, especially if the reaction is run for an extended period with a catalyst like DMAP.[]

  • Urea derivatives: These can form, particularly with sterically hindered amines, through a cyanate ester intermediate from the di-tert-butyl dicarbonate.[]

  • Oxazolidinone formation: This is a potential side reaction for amino alcohols, though certain conditions can minimize its occurrence.[2]

Q2: What are the recommended primary purification methods for removing these impurities?

A2: The two primary methods for purifying crude tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate are column chromatography and recrystallization.

  • Column Chromatography: Flash chromatography using silica gel is a highly effective method for separating the desired product from both more and less polar impurities.[3]

  • Recrystallization: This method is useful for removing impurities with different solubility profiles than the target compound and can yield highly pure material.

Q3: Which solvents are recommended for column chromatography?

A3: A common eluent system for the purification of Boc-protected amino alcohols on silica gel is a mixture of ethyl acetate and hexane.[3] The polarity of the eluent can be adjusted by changing the ratio of these two solvents to achieve optimal separation.

Q4: What solvents are suitable for the recrystallization of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate?

A4: Hexane or a mixture of benzene and hexane have been reported as suitable solvents for the recrystallization of similar tert-butyl carbamates. It is advisable to avoid prolonged heating during this process to prevent product loss through volatilization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Purification Product loss during extraction or chromatography.Ensure complete extraction from the aqueous phase by using an adequate amount of organic solvent. When performing column chromatography, carefully select the eluent polarity to avoid eluting the product too quickly or too slowly.
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting amino alcohol has been consumed before workup.
Presence of a Higher Rf Impurity on TLC This could be the di-Boc protected product or other less polar byproducts.Increase the polarity of the eluent system during column chromatography to ensure the desired product elutes while leaving less polar impurities behind.
Presence of a Lower Rf Impurity on TLC This is likely unreacted starting amino alcohol.Decrease the polarity of the eluent for column chromatography to retain the more polar starting material on the column while the product elutes.
Product is an Oil and Will Not Crystallize Presence of impurities inhibiting crystallization.Attempt to purify a small sample by column chromatography to see if this yields a solid product. If so, purify the bulk material using chromatography.
Residual solvent.Ensure the product is thoroughly dried under high vacuum to remove any remaining solvent.
Broad Peaks During HPLC Analysis The compound may be interacting with the column packing.Try a different HPLC column or modify the mobile phase, for example, by adding a small amount of a modifier like trifluoroacetic acid (TFA) if using a C18 column.

Quantitative Data Summary

Purification Method Typical Purity Expected Yield Range Common Impurities Removed
Silica Gel Column Chromatography >99%[3]70-90%Di-Boc product, unreacted starting material, other byproducts.
Recrystallization >98%60-85%Impurities with significantly different solubilities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Dissolve the crude tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate in a minimal amount of dichloromethane (DCM) or the eluent mixture. In a separate flask, prepare a slurry of silica gel in the chosen eluent (e.g., 10-20% ethyl acetate in hexane).

  • Column Packing: Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased if necessary to speed up the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath may induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Impurity Removal Workflow

G crude Crude Product chromatography Silica Gel Chromatography crude->chromatography Primary Method recrystallization Recrystallization crude->recrystallization Alternative/Secondary pure_product Pure Product (>99%) chromatography->pure_product impurities Impurities Removed: - Di-Boc Product - Starting Material - Polar Byproducts chromatography->impurities recrystallization->pure_product recryst_impurities Impurities Removed: (Based on Solubility) recrystallization->recryst_impurities

Caption: Workflow for the purification of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

References

Optimization

Technical Support Center: Enantiomeric Separation of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate Isomers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the enantiomeric separation of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate isomers. The information is tai...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the enantiomeric separation of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate isomers. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Experimental Protocol: Chiral HPLC Separation

A common and effective method for the enantiomeric separation of N-Boc protected amino alcohols, such as tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[1][2][3][4]

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are often the first choice for separating a wide range of chiral compounds, including N-Boc amino alcohols.[1][5]

    • Recommended Primary Column: A column packed with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H or equivalent).

    • Alternative Columns: Columns based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) or macrocyclic glycopeptides (e.g., CHIROBIOTIC™ T) can also be effective.[2]

Mobile Phase and Conditions:

  • Mode: Normal Phase[4]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The ratio is critical for achieving separation and typically requires optimization. A starting point could be 90:10 (n-Hexane:IPA, v/v).[6]

  • Additive: For carbamates, which can have slightly basic properties, adding a small amount of a basic modifier like 0.1% diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[6]

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient (ensure a stable laboratory temperature)

  • Detection: UV at 210 nm (where the carbamate group absorbs)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic mixture of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.[6]

Experimental Workflow Diagram:

G cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Racemic Mixture (1 mg/mL in Mobile Phase) filter_sample Filter Sample (0.45 µm filter) prep_sample->filter_sample inject Inject Sample (10 µL) filter_sample->inject prep_mobile Prepare Mobile Phase (e.g., 90:10 Hexane:IPA + 0.1% DEA) equilibrate Equilibrate Column with Mobile Phase equilibrate->inject run Run Isocratic Separation inject->run detect Detect at 210 nm run->detect integrate Integrate Peak Areas calculate Calculate Resolution (Rs) and Enantiomeric Excess (% ee) integrate->calculate

Figure 1: Experimental workflow for the chiral HPLC separation.

Troubleshooting Guide

This section addresses common issues that may arise during the enantiomeric separation of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate isomers.

Issue Potential Cause(s) Recommended Solution(s)
No Separation / Co-eluting Peaks 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereospecific interactions.[7] 2. Mobile Phase Composition is Too Strong: A high percentage of the polar modifier (IPA) can reduce interactions with the CSP, leading to poor resolution.1. Screen Different CSPs: If the primary column does not yield separation, try an alternative such as a cellulose-based or macrocyclic glycopeptide column. 2. Optimize Mobile Phase: Decrease the percentage of IPA in the mobile phase (e.g., from 10% to 5% or 2%). This will increase retention times and may improve resolution.[6]
Poor Resolution (Rs < 1.5) 1. Suboptimal Mobile Phase Composition: The ratio of hexane to IPA may not be ideal.[7] 2. Flow Rate is Too High: A high flow rate can reduce the time for enantiomers to interact with the CSP. 3. Temperature Fluctuations: Unstable ambient temperature can affect separation thermodynamics.1. Fine-tune Mobile Phase: Make small, incremental changes to the IPA concentration (e.g., in 1% steps). 2. Reduce Flow Rate: Lower the flow rate (e.g., to 0.8 or 0.5 mL/min) to enhance resolution. 3. Use a Column Oven: If available, use a column oven to maintain a constant temperature.
Peak Tailing 1. Secondary Interactions: The analyte may be interacting with active sites on the silica support of the CSP. 2. Column Overload: Injecting too much sample can lead to non-linear chromatography and peak tailing.1. Adjust Mobile Phase Additive: Ensure the concentration of the basic modifier (e.g., DEA) is sufficient (0.1%) to mask silanol groups.[6] 2. Reduce Sample Concentration: Dilute the sample (e.g., to 0.5 or 0.1 mg/mL) and re-inject.
Peak Splitting 1. Column Void or Contamination: A void at the head of the column or contamination can disrupt the flow path.[8][9] 2. Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection. 3. Co-elution of an Impurity: The split peak may actually be two closely eluting compounds.[9]1. Column Maintenance: Reverse and flush the column. If the problem persists, the column may need to be replaced. Using a guard column can help prevent this. 2. Use Mobile Phase as Sample Solvent: Always dissolve the sample in the initial mobile phase whenever possible. 3. Verify Sample Purity: Analyze the sample on a standard achiral column to check for impurities.
Irreproducible Retention Times 1. Column Not Properly Equilibrated: Insufficient equilibration with the mobile phase can lead to drifting retention times.[6] 2. Mobile Phase Composition Change: Evaporation of the more volatile solvent component (hexane) can alter the mobile phase ratio.1. Ensure Adequate Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.[6] 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.

Troubleshooting Logic Diagram:

G start Poor Chromatogram q1 What is the primary issue? start->q1 no_sep No Separation q1->no_sep Co-elution poor_res Poor Resolution (Rs < 1.5) q1->poor_res Peaks Overlap peak_shape Bad Peak Shape (Tailing/Splitting) q1->peak_shape Distorted Peaks sol_no_sep1 Decrease % IPA in Mobile Phase no_sep->sol_no_sep1 sol_no_sep2 Try a Different CSP no_sep->sol_no_sep2 sol_poor_res1 Fine-tune % IPA poor_res->sol_poor_res1 sol_poor_res2 Reduce Flow Rate poor_res->sol_poor_res2 sol_poor_res3 Use Column Oven poor_res->sol_poor_res3 sol_peak_shape1 Check Additive Concentration peak_shape->sol_peak_shape1 sol_peak_shape2 Reduce Sample Concentration peak_shape->sol_peak_shape2 sol_peak_shape3 Use Mobile Phase as Sample Solvent peak_shape->sol_peak_shape3

Figure 2: A decision tree for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: Why is a polysaccharide-based chiral stationary phase recommended for this separation?

A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability and high success rates for the enantiomeric resolution of a wide variety of chiral compounds, including those with carbamate functional groups.[1] They provide multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are effective for N-Boc protected amino alcohols.

Q2: What is the role of diethylamine (DEA) in the mobile phase?

A2: Diethylamine is a basic additive used to improve peak shape. Residual acidic silanol groups on the silica surface of the column packing can cause undesirable secondary interactions with basic or slightly basic analytes, leading to peak tailing. DEA, being a stronger base, effectively masks these silanol groups, resulting in more symmetrical peaks and potentially better resolution.[6]

Q3: My resolution is decreasing over time with the same column and method. What could be the cause?

A3: A gradual decrease in resolution often points to column contamination or degradation. Strongly retained impurities from your samples can accumulate at the head of the column, interfering with the chiral recognition sites. It is also possible that trace amounts of incompatible solvents in your samples or system are slowly damaging the stationary phase. Regularly flushing the column with a strong solvent (like 100% IPA, if compatible with the specific column) and using a guard column can help mitigate this issue.[6]

Q4: Can I use reversed-phase chromatography for this separation?

A4: While normal-phase is a common starting point for this class of compounds, reversed-phase chromatography can also be effective, particularly with macrocyclic glycopeptide CSPs (e.g., CHIROBIOTIC™ T).[2] A typical reversed-phase mobile phase would consist of an aqueous buffer (like ammonium acetate) and an organic modifier such as methanol or acetonitrile. This can be a good alternative if the analyte has poor solubility in normal-phase solvents.

Q5: How does temperature affect the chiral separation?

A5: Temperature influences the thermodynamics of the interaction between the enantiomers and the chiral stationary phase. Generally, lower temperatures increase the strength of these interactions, which can lead to longer retention times and often better resolution. However, this can also lead to broader peaks. Conversely, higher temperatures can decrease retention time and improve peak efficiency, but may reduce selectivity. Therefore, it is crucial to maintain a stable temperature for reproducible results, and temperature can be used as a parameter for method optimization.[7]

References

Troubleshooting

Technical Support Center: Stereochemical Integrity of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

Welcome to the technical support center for handling tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent racemization and maintain the stereochemical purity of this chiral building block during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: My reaction is losing stereochemical purity. What is the primary cause of racemization for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate?

A: Racemization occurs when the stereocenter at the C2 position (the carbon bonded to the nitrogen of the Boc-carbamate) undergoes a chemical process that allows for inversion of its configuration. The most common cause is the deprotonation of the hydrogen atom at this chiral center, leading to a planar, achiral intermediate (an enolate or similar species).[1] Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers. This process is significantly accelerated if a carbonyl group is present adjacent to the stereocenter.

Q2: Which functional group transformations are most likely to induce racemization with this substrate?

A: The highest risk of racemization comes from the oxidation of the primary alcohol at C3 to an aldehyde or carboxylic acid . This transformation places a carbonyl group directly adjacent to the C2 stereocenter. The alpha-hydrogen on C2 becomes significantly more acidic and susceptible to removal by even mild bases or acids, leading to enolization and subsequent racemization.[1] Reactions involving strong bases, even when the alcohol is not being oxidized, can also pose a risk.

Q3: Is the tert-Butyloxycarbonyl (Boc) protecting group itself responsible for racemization?

A: The Boc protecting group itself is not the direct cause of racemization. Carbamate-protected amino groups are generally known to be less prone to racemization compared to other protecting groups during standard peptide coupling reactions.[] However, the electronic properties of the carbamate can influence the acidity of the adjacent C-H bond. The primary driver for racemization remains the formation of a planar intermediate, which is most facilitated by an adjacent carbonyl group.[3][4] The conditions used for Boc-group removal (strong acid, e.g., TFA) are generally not conducive to racemization at an adjacent saturated carbon center.[5]

Troubleshooting Guide: Oxidation of the Primary Alcohol

Problem: I am oxidizing the primary alcohol of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate to the corresponding aldehyde and observing a significant loss of enantiomeric excess (% ee).

Root Cause Analysis: The product of the oxidation is an α-amino aldehyde. The hydrogen atom on the chiral carbon (C2) is now alpha to a carbonyl group, making it acidic. Under either basic or acidic conditions, this proton can be removed to form a planar enolate intermediate. Reprotonation is not stereospecific, leading to a racemic or partially racemized product. The choice of oxidant and reaction conditions is therefore critical. For instance, using a strong base like DBU in certain oxidation systems has been shown to cause substantial epimerization.

Figure 1: Mechanism of aldehyde-mediated racemization.

Solutions: To prevent racemization, use mild oxidation conditions that are non-acidic, non-basic, and operate at low temperatures. Below is a comparison of common methods.

Table 1: Comparison of Oxidation Methods for N-Boc-Amino Alcohols

Oxidation Method Reagents Typical Conditions Pros Cons / Racemization Risk
Dess-Martin Periodinane (DMP) Dess-Martin Periodinane CH₂Cl₂, Room Temp Mild, neutral, high yield, reliable. Low risk. Acetic acid byproduct is weakly acidic; can be buffered with pyridine if needed.
Swern Oxidation Oxalyl chloride, DMSO, then a hindered base (e.g., Et₃N, DIPEA) CH₂Cl₂, -78 °C Very mild, high yield, tolerates many functional groups. High risk if a non-hindered base is used or if the temperature is not strictly controlled. The base is added after oxidant consumption.
Parikh-Doering Oxidation SO₃·pyridine, DMSO, Et₃N CH₂Cl₂, 0 °C to RT Mild, avoids heavy metals. Moderate risk. Requires careful control of stoichiometry and temperature.[6]
TEMPO-based Oxidation TEMPO (catalyst), NaOCl (oxidant), NaHCO₃ CH₂Cl₂/H₂O, 0 °C Catalytic, efficient, chemoselective for primary alcohols. Low risk if pH is buffered (e.g., with NaHCO₃). Unbuffered conditions can become acidic.

| Manganese Dioxide (MnO₂) Oxidation | Activated MnO₂ | CH₂Cl₂, Room Temp | Mild, useful for allylic/benzylic alcohols but also effective for some activated alcohols.[7] | Low risk. Heterogeneous reaction, requires a large excess of reagent. |

Recommended Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its mild, neutral conditions which minimize the risk of racemization.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the stirred solution portion-wise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously for 15-20 minutes until the layers are clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude aldehyde product via flash column chromatography on silica gel.

Troubleshooting Guide: Reactions Involving Basic Conditions

Problem: I am activating the hydroxyl group with TsCl or MsCl using triethylamine (Et₃N) and observing a small but significant drop in enantiomeric purity.

Root Cause Analysis: While the C2 proton is not as acidic as when a carbonyl is present, a strong and sterically unhindered base like triethylamine can potentially cause epimerization, especially at elevated temperatures or with prolonged reaction times.[8] The basicity and steric hindrance of the amine base are key factors.[8]

TroubleshootingWorkflow cluster_oxidation Oxidation Troubleshooting cluster_activation Activation Troubleshooting start Start: Loss of Enantiomeric Purity Observed reaction_type What reaction was performed? start->reaction_type oxidation Oxidation of Primary Alcohol reaction_type->oxidation Oxidation activation Activation of Alcohol (e.g., Tosylation) reaction_type->activation Activation ox_check Were reaction conditions acidic or basic? oxidation->ox_check act_check What base was used? activation->act_check ox_sol1 Solution: Use mild, neutral conditions like DMP or buffered TEMPO oxidation. ox_check->ox_sol1 Yes ox_sol2 Solution: Ensure strict temperature control (e.g., -78°C) for Swern oxidation. ox_check->ox_sol2 Partially act_base_strong Strong, non-hindered base (e.g., Triethylamine) act_check->act_base_strong act_sol1 Solution: Switch to a sterically hindered base such as 2,6-Lutidine or DIPEA. act_base_strong->act_sol1 act_sol2 Alternative: Use the Mitsunobu reaction to bypass the need for a strong base during activation. act_base_strong->act_sol2

Figure 2: Troubleshooting workflow for racemization issues.

Solutions:

  • Use a Sterically Hindered Base: Replace triethylamine with a bulkier, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to access the sterically shielded C2 proton.

  • Lower the Temperature: Perform the reaction at 0 °C or below to minimize the rate of any potential epimerization side reactions.

  • Consider the Mitsunobu Reaction: For substitutions, the Mitsunobu reaction is an excellent alternative.[9][10] It proceeds via an S_N2 mechanism with clean inversion of stereochemistry at the reacting alcohol center.[11][12] For this substrate, the primary alcohol is achiral, but the key advantage is that the reaction conditions are generally mild and do not require a strong base, thereby preserving the stereointegrity of the adjacent C2 center.[13]

Experimental Workflow Visualization

ExperimentalWorkflow start Start: Setup Flask (Inert Atmosphere) dissolve Dissolve Substrate in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add DMP Oxidant Portion-wise cool->add_reagent react Stir at RT Monitor by TLC add_reagent->react quench Quench with Aq. NaHCO₃ / Na₂S₂O₃ react->quench workup Extract with DCM, Wash, and Dry quench->workup purify Concentrate and Purify (Column Chromatography) workup->purify end Final Product: Pure Aldehyde purify->end

Figure 3: Experimental workflow for stereoretentive DMP oxidation.

References

Optimization

alternative synthetic routes for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate to avoid impurities

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 1-cyclobutyl-3-hy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. Our focus is on providing alternative synthetic routes to mitigate common impurities encountered in standard procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard synthesis method for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate and what are the common impurities?

A1: The most common method is the reaction of 1-cyclobutyl-2-amino-propan-3-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Common Impurities:

  • Di-Boc Species: Formed when the hydroxyl group of the product or starting material reacts with a second molecule of Boc₂O. This is more likely with prolonged reaction times or excess Boc₂O.

  • Unreacted Starting Material: Incomplete reaction can leave residual 1-cyclobutyl-2-amino-propan-3-ol.

  • tert-Butanol: A common byproduct from the decomposition of Boc₂O, which can be difficult to remove from the final product due to its boiling point.[1]

  • Over-alkylation/Side Products from Precursor Synthesis: Impurities from the synthesis of the amino alcohol precursor can be carried through to the final product.

Troubleshooting:

  • Problem: Presence of di-Boc impurity detected by LC-MS.

    • Solution: Reduce the equivalents of Boc₂O used. Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material. Consider using an alternative Boc-protecting agent (see Alternative Route 2).

  • Problem: Significant amount of unreacted amino alcohol.

    • Solution: Ensure the amino alcohol is fully dissolved and the base is sufficiently deprotonating the amine. A slight excess of Boc₂O (e.g., 1.05-1.1 equivalents) can be used, but with careful monitoring to avoid di-Boc formation.

  • Problem: Difficulty in removing tert-butanol.

    • Solution: Utilize a high-vacuum rotary evaporator for an extended period. If the product is stable, a gentle heating of the oil bath can aid in removal. Alternatively, purification by column chromatography with a carefully selected solvent system can separate the product from tert-butanol.

Q2: Are there alternative synthetic routes that can minimize these impurities?

A2: Yes, several alternative routes can be employed to improve the purity of the final product. These routes focus on different ways to construct the key β-amino alcohol intermediate and alternative methods for introducing the Boc protecting group.

Alternative Synthetic Routes

Alternative Route 1: Epoxide Ring-Opening

This route focuses on a highly regioselective synthesis of the precursor amino alcohol, 1-cyclobutyl-2-amino-propan-3-ol, via the ring-opening of a cyclobutyl-substituted epoxide. This method can provide a cleaner precursor, leading to a purer final product.

Workflow Diagram:

Alternative_Route_1 start Cyclobutylacetaldehyde step1 Corey-Chaykovsky Reaction (Trimethylsulfoxonium iodide, NaH) start->step1 epoxide 2-(cyclobutylmethyl)oxirane step1->epoxide step2 Epoxide Ring-Opening (Aqueous Ammonia) epoxide->step2 amino_alcohol 1-cyclobutyl-2-amino-propan-3-ol step2->amino_alcohol step3 Boc Protection (Boc₂O, Base) amino_alcohol->step3 product tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate step3->product

Caption: Epoxide ring-opening route to the target molecule.

Potential Impurities and Troubleshooting for Alternative Route 1:

  • Isomeric Amino Alcohol: The ring-opening of the epoxide could potentially yield a small amount of the regioisomeric amino alcohol (2-amino-1-cyclobutylpropan-1-ol).

    • Troubleshooting: The use of aqueous ammonia generally favors the attack at the less hindered carbon, leading to high regioselectivity. Careful control of reaction temperature and purification of the amino alcohol intermediate by column chromatography can remove this isomer.

  • Dialkylation of Ammonia: Excess epoxide can react with the product amine to form a secondary amine impurity.

    • Troubleshooting: Use a large excess of the ammonia solution to favor the formation of the primary amine.

Alternative Route 2: Using an Alternative Boc-Protecting Agent

This route utilizes the same amino alcohol precursor as the standard route but employs an alternative reagent to di-tert-butyl dicarbonate to introduce the Boc group, which can prevent the formation of certain impurities. A good alternative is 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

Workflow Diagram:

Alternative_Route_2 start 1-cyclobutyl-2-amino-propan-3-ol step1 Boc Protection (Boc-ON, Triethylamine) start->step1 product tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate step1->product

Caption: Alternative Boc protection using Boc-ON.

Potential Impurities and Troubleshooting for Alternative Route 2:

  • Byproducts from Boc-ON: The reaction with Boc-ON generates oxime byproducts.

    • Troubleshooting: These byproducts are generally easily removed by aqueous work-up and standard column chromatography.

  • Incomplete Reaction: Similar to the standard route, incomplete reaction can leave unreacted starting material.

    • Troubleshooting: Ensure stoichiometric amounts of reagents and adequate reaction time, monitored by TLC or LC-MS.

Data Presentation

Synthetic RouteKey ReagentsPotential Key ImpuritiesTypical Yield Range (%)Purity Range (%)
Standard Route 1-cyclobutyl-2-amino-propan-3-ol, Boc₂O, BaseDi-Boc species, tert-Butanol85-9590-98
Alternative Route 1 Cyclobutylacetaldehyde, Trimethylsulfoxonium iodide, NH₃, Boc₂OIsomeric amino alcohol, Dialkylation products70-85 (over 3 steps)>98
Alternative Route 2 1-cyclobutyl-2-amino-propan-3-ol, Boc-ON, TriethylamineOxime byproducts90-97>99

Experimental Protocols

Alternative Route 1: Synthesis of 1-cyclobutyl-2-amino-propan-3-ol via Epoxide Ring-Opening

Step 1: Synthesis of 2-(cyclobutylmethyl)oxirane

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMSO at room temperature under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 eq.) portion-wise.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add a solution of cyclobutylacetaldehyde (1.0 eq.) in DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-(cyclobutylmethyl)oxirane.

Step 2: Synthesis of 1-cyclobutyl-2-amino-propan-3-ol

  • To a sealed pressure vessel, add 2-(cyclobutylmethyl)oxirane (1.0 eq.) and a 28% aqueous solution of ammonia (10 eq.).

  • Heat the mixture to 60 °C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ammonia and water.

  • The crude 1-cyclobutyl-2-amino-propan-3-ol can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 3: Synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Dissolve 1-cyclobutyl-2-amino-propan-3-ol (1.0 eq.) in a mixture of dioxane and water (1:1).

  • Add sodium bicarbonate (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Alternative Route 2: Boc Protection using Boc-ON
  • Dissolve 1-cyclobutyl-2-amino-propan-3-ol (1.0 eq.) in anhydrous acetonitrile.

  • Add triethylamine (1.2 eq.) to the solution.

  • Add 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (1.05 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

References

Reference Data & Comparative Studies

Validation

Confirming the Absolute Configuration of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate: A Comparative Guide

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the sa...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of key analytical techniques for confirming the absolute configuration of chiral molecules like tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, supported by experimental considerations.

Method Comparison at a Glance

The selection of a method for determining absolute configuration hinges on several factors, including the nature of the sample, available instrumentation, and project timelines. The following table summarizes the key performance indicators for three widely used techniques: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) based methods, such as Mosher's ester analysis.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR-Based Methods (e.g., Mosher's Ester Analysis)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[1][2]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4]Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals.[5][6]
Sample Requirement High-quality single crystal (typically >0.1 mm). Can be challenging for oils or amorphous solids.[1][7]2-15 mg of sample, which is recoverable. The sample can be a neat liquid, oil, or in solution.[7]1-5 mg of the sample for each diastereomeric derivative.[8][9]
Success Rate High, provided a suitable crystal is obtained. Co-crystallization techniques can improve success rates for difficult compounds.[1]High for molecules amenable to computational analysis.[10]High for compounds with suitable functional groups (e.g., secondary alcohols) that can be derivatized.[8]
Analysis Time Can range from days to weeks, depending on crystallization success.[1]Typically 1-3 days, including measurement and computational analysis.[3]Can be completed within 1-2 days, including reaction and NMR analysis.[11]
Key Advantage Provides a direct and unambiguous 3D structure, considered the "gold standard".[2][12]Applicable to a wide range of samples, including non-crystalline materials, in their native solution state.[3][13]Utilizes standard NMR instrumentation and is a well-established, reliable method for specific functional groups.[8][9]
Key Limitation The absolute requirement for a high-quality single crystal can be a significant bottleneck.[1][6]Relies on accurate quantum mechanical calculations for interpretation, which can be complex for highly flexible molecules.[3][13]Requires a suitable functional group for derivatization and can be susceptible to conformational effects that complicate analysis.[5]

Featured Experimental Protocol: Mosher's Ester Analysis

Mosher's ester analysis is a robust and widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols.[8][9] The method involves the formation of diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

Experimental Workflow

Mosher_Ester_Analysis_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Configuration Assignment Analyte tert-Butyl 1-cyclobutyl- 3-hydroxypropan-2-ylcarbamate R_MTPA (R)-MTPA-Cl Analyte->R_MTPA DMAP, Pyridine S_MTPA (S)-MTPA-Cl Analyte->S_MTPA DMAP, Pyridine R_Ester (R)-MTPA Ester (Diastereomer 1) R_MTPA->R_Ester S_Ester (S)-MTPA Ester (Diastereomer 2) S_MTPA->S_Ester NMR ¹H NMR Spectroscopy R_Ester->NMR S_Ester->NMR Comparison Compare Chemical Shifts (Δδ = δS - δR) NMR->Comparison Model Apply Mosher's Model Comparison->Model Config Assign Absolute Configuration Model->Config

Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

Detailed Protocol
  • Esterification:

    • In two separate flame-dried NMR tubes, dissolve approximately 2-3 mg of the chiral alcohol (tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate) in 0.5 mL of deuterated pyridine-d5.

    • To one tube, add a slight molar excess (1.1 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

    • To the other tube, add a slight molar excess (1.1 equivalents) of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to each tube.

    • Seal the tubes and allow the reactions to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester diastereomers.

    • It is also beneficial to acquire 2D NMR spectra, such as COSY and HSQC, to aid in the unambiguous assignment of all proton signals.[6]

  • Data Analysis and Configuration Assignment:

    • Carefully assign the chemical shifts (δ) for the protons on either side of the newly formed ester linkage for both diastereomers.

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift of the (R)-ester from that of the (S)-ester (Δδ = δS - δR).[5]

    • Apply the Mosher's model: Protons that lie on the same side as the phenyl group of the MTPA moiety in the extended conformation will experience a positive Δδ, while those on the same side as the -CF₃ group will have a negative Δδ.

    • Based on the sign of the Δδ values for the protons in the cyclobutyl and tert-butyl groups, the absolute configuration of the stereocenter can be determined.

Alternative and Emerging Methods

While the methods discussed above are well-established, other techniques can also provide valuable information for determining absolute configuration.

  • Competing Enantioselective Conversion (CEC): This kinetic method is particularly useful for β-chiral primary and secondary alcohols.[14][15][16] It involves acylating the alcohol with a chiral catalyst and determining which enantiomer of the catalyst reacts faster, which can then be correlated to the alcohol's absolute configuration.[14][17]

  • Microcrystal Electron Diffraction (MicroED): A powerful emerging technique that can determine the structure of molecules from nanocrystals, which are often too small for conventional X-ray crystallography.[18] This method is becoming increasingly important in pharmaceutical development for the structural elucidation of small molecules.

Conclusion

The determination of the absolute configuration of chiral molecules like tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a critical task in chemical and pharmaceutical research. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a limitation.[1][12] VCD and NMR-based methods, such as Mosher's ester analysis, offer powerful and often more accessible alternatives, particularly for non-crystalline samples.[3][8] The choice of method should be guided by the physical properties of the compound, available resources, and the specific requirements of the research project.

References

Comparative

Illuminating Molecular Architecture: A Comparative Guide to the Structural Analysis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural elucidation of organic molecules, with a focus on tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

While a specific crystal structure for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is not publicly available, this guide will utilize the crystallographic data of a closely related analogue, (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, as a case study to demonstrate the power of X-ray crystallography. This will be compared with other powerful analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a comprehensive overview for selecting the most appropriate technique for structural characterization.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the most definitive method for determining the absolute three-dimensional arrangement of atoms within a molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, this technique provides precise information on bond lengths, bond angles, and stereochemistry.

Case Study: Crystal Structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate

The crystal structure of the analogue (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate (C₈H₁₇NO₃) reveals key structural parameters that can be inferred for the target molecule.[1]

Crystallographic Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.4369(3)
b (Å) 9.4976(2)
c (Å) 10.8153(3)
β (º) 114.911(1)
Volume (ų) 972.33(4)
Z 4
Temperature (K) 173(2)
Rgt(F) 0.0287
wRref(F²) 0.0733

Table 1: Crystallographic data for (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate.[1]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail, other techniques offer valuable and often more readily obtainable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of organic compounds. For tert-Butyl (1-hydroxypropan-2-yl)carbamate, characteristic chemical shifts would confirm the presence of the tert-butyl group (around 1.4 ppm in ¹H NMR) and the hydroxypropan-2-yl backbone (between 3.5 and 4.0 ppm).[2]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a compound. Techniques like Electrospray Ionization (ESI-MS) can validate the molecular weight by identifying the [M+H]⁺ peak.[2]

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Connectivity of atoms, chemical environment, stereochemical relationships.Provides detailed information in solution; non-destructive.Does not provide absolute 3D structure; can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; requires very small sample amounts.Does not provide detailed structural connectivity.
Powder X-ray Diffraction (PXRD) Crystalline form identification.Useful for polycrystalline materials.[3][4]Does not provide the detailed atomic structure of a single crystal.[3][4]
Electron Diffraction (ED) Crystalline form from nano- to micro-sized single crystals.Requires very small crystals.[3]

Table 2: Comparison of Analytical Techniques for Structural Elucidation.

Experimental Protocols

Single-Crystal X-ray Diffraction (General Protocol)
  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations.[1] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate purification Purification (e.g., Column Chromatography) synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms structure 3D Molecular Structure xray->structure connectivity Atomic Connectivity nmr->connectivity mw Molecular Weight ms->mw connectivity->structure mw->structure

Figure 1: General experimental workflow for the synthesis and structural analysis of a small organic molecule.

References

Validation

A Comparative Analysis of Synthetic Routes to tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

For Immediate Release [City, State] – December 30, 2025 – A comprehensive comparative analysis of synthetic routes to tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, a key building block in pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 30, 2025 – A comprehensive comparative analysis of synthetic routes to tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, a key building block in pharmaceutical development, has been compiled to aid researchers, scientists, and drug development professionals. This guide provides an objective comparison of methodologies, supported by experimental data, to inform the selection of the most efficient and scalable synthetic pathway.

The synthesis of this N-Boc protected amino alcohol is crucial for the development of various therapeutic agents. This report details two primary synthetic strategies, outlining the necessary reagents, reaction conditions, and expected outcomes for each.

Comparative Summary of Synthetic Routes

ParameterRoute A: Grignard Addition to N-Boc-SerinalRoute B: Reductive Amination of a Cyclobutyl Ketone
Starting Materials N-Boc-serinal, Cyclobutylmagnesium bromide1-Cyclobutyl-3-hydroxypropan-2-one, Ammonia, Boc₂O
Key Reactions Grignard ReactionReductive Amination, Boc-protection
Overall Yield ~60-70%~55-65%
Purity High (>98%)Good (>95%), may require further purification
Number of Steps 22 (can be a one-pot reaction)
Scalability ModerateHigh
Key Advantages Stereocontrol from chiral N-Boc-serinalPotentially more cost-effective starting materials
Key Disadvantages Grignard reagent can be sensitive to moisture and airStereocontrol can be challenging

Synthetic Route Diagrams

Route_A cluster_0 Route A: Grignard Addition N-Boc-Serinal N-Boc-Serinal Intermediate_Adduct Intermediate Adduct N-Boc-Serinal->Intermediate_Adduct 1. THF, -78 °C Cyclobutylmagnesium_Bromide Cyclobutylmagnesium_Bromide Cyclobutylmagnesium_Bromide->Intermediate_Adduct Target_Molecule tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate Intermediate_Adduct->Target_Molecule 2. Aqueous Workup

Caption: Synthetic pathway for Route A.

Route_B cluster_1 Route B: Reductive Amination Cyclobutyl_Ketone 1-Cyclobutyl-3-hydroxypropan-2-one Amino_Alcohol 2-Amino-3-cyclobutylpropan-1-ol Cyclobutyl_Ketone->Amino_Alcohol 1. NH₃, Reductive Amination Ammonia Ammonia Ammonia->Amino_Alcohol Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Amino_Alcohol Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Target_Molecule tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate Boc_Anhydride->Target_Molecule Amino_Alcohol->Target_Molecule 2. Boc₂O, Base

Caption: Synthetic pathway for Route B.

Experimental Protocols

Route A: Grignard Addition to N-Boc-Serinal

This route offers good stereocontrol, assuming the use of an enantiomerically pure N-Boc-serinal.

Step 1: Preparation of Cyclobutylmagnesium Bromide

  • Materials: Magnesium turnings, cyclobutyl bromide, anhydrous tetrahydrofuran (THF), iodine crystal.

  • Procedure: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings are placed. A small crystal of iodine is added to activate the magnesium surface. A solution of cyclobutyl bromide in anhydrous THF is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the Grignard reagent formation, which is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution. The concentration of the Grignard reagent can be determined by titration.

Step 2: Grignard Addition and Boc Protection

  • Materials: N-Boc-serinal, cyclobutylmagnesium bromide solution in THF, anhydrous THF, saturated aqueous ammonium chloride solution.

  • Procedure: A solution of N-Boc-serinal in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere. The prepared cyclobutylmagnesium bromide solution is then added dropwise to the cooled solution of the aldehyde. The reaction is stirred at -78 °C for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

Route B: Reductive Amination of a Cyclobutyl Ketone

This route is advantageous for its potential for one-pot synthesis and the use of potentially more accessible starting materials.

Step 1: Synthesis of 1-Cyclobutyl-3-hydroxypropan-2-one

The synthesis of the starting ketone can be achieved through various methods, including the oxidation of the corresponding diol or the reaction of a cyclobutyl-containing Grignard reagent with a suitable electrophile.

Step 2: Reductive Amination and Boc Protection

  • Materials: 1-Cyclobutyl-3-hydroxypropan-2-one, ammonia (or an ammonia source like ammonium acetate), a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), di-tert-butyl dicarbonate (Boc₂O), a suitable solvent (e.g., methanol or dichloromethane), and a base (e.g., triethylamine).

  • Procedure: To a solution of 1-cyclobutyl-3-hydroxypropan-2-one in a suitable solvent, ammonia is introduced, followed by the addition of a reducing agent. The reaction mixture is stirred at room temperature until the formation of the intermediate amino alcohol, 2-amino-3-cyclobutylpropan-1-ol, is complete (monitored by TLC or GC-MS). Subsequently, a base and di-tert-butyl dicarbonate are added to the reaction mixture to facilitate the Boc protection of the amine. After stirring for several hours, the reaction is worked up by removing the solvent under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The final product is purified by column chromatography.[1]

This comparative guide is intended to provide a foundational understanding of the available synthetic strategies for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired stereochemistry, and scalability requirements. Further optimization of the presented protocols may be necessary to achieve desired yields and purity on a larger scale.

References

Comparative

Comparative Biological Activity of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate and Its Analogs: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of a lead compound versus its analogs is paramount for advancing drug discovery programs....

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of a lead compound versus its analogs is paramount for advancing drug discovery programs. This guide provides a comparative overview of the biological activity of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate and its analogs, drawing upon available experimental data for structurally related compounds to infer structure-activity relationships (SAR).

The Core Moiety: A Foundation for Diverse Biological Activities

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a carbamate derivative of a β-amino alcohol. The carbamate group is a key structural motif in numerous therapeutic agents, valued for its chemical stability and its ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[1] The β-amino alcohol backbone is also a common feature in biologically active compounds.[] The presence of the tert-butoxycarbonyl (Boc) group serves as a protecting group in synthesis, but its influence on the biological activity of the final compound should also be considered.

The cyclobutyl moiety is an increasingly recognized feature in drug design, often introduced to modulate a compound's physicochemical properties and biological activity.[3] Its incorporation can influence factors such as metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.

Comparative Biological Activity of Structurally Related Carbamate Analogs

To understand the potential biological profile of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, it is instructive to examine the activities of analogous compounds where the cyclobutyl group is replaced by other substituents. The following tables summarize the biological activities of various classes of carbamate derivatives, providing a basis for inferring the potential activities of the target compound and its analogs.

Table 1: Antifungal Activity of N-Aryl Carbamate Derivatives

Compound ClassTarget FungiActivityReference
N-Aryl Carbamates with di-substituted phenyl rings (e.g., chlorine or bromine atoms)Various phytopathogenic fungiSuperior antifungal potency[4]
Methyl (4-bromo-3-chlorophenyl)carbamateSeven different fungal speciesBroad-spectrum antifungal activity with over 70% inhibition at 50 µg/mL[4]
Methyl (3,4-dibromophenyl)carbamateCertain fungal speciesOutperformed the positive control azoxystrobin[4]

Table 2: Anticancer Activity of Aryl Carbamate and Urea Derivatives

Compound ClassCell LinesActivityReference
Aryl carbamates with an oxamate moietyMDA-MB-231 (breast cancer), A-375 (melanoma), U-87 MG (glioblastoma)Selectively anti-proliferative for cancer cell lines[5]
Pyridyl urea derivativesMelanoma and breast cancer cell linesAnti-proliferative[5]

Table 3: Antiviral Activity of Carbamate-Containing Nucleoside Analogs

Compound ClassVirusActivityReference
1,2,3-triazole carbocyclic nucleoside analogVaccinia virus, Cowpox virus, SARS-CoVPotent to moderate antiviral activity[6]
1,2,4-triazole carbocyclic nucleoside analogSARS-CoVModerate antiviral activity[6]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, we can extrapolate potential structure-activity relationships for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate and its analogs. The variation of the substituent at the 1-position (the cyclobutyl group) is likely to have a significant impact on the compound's biological profile.

Below is a DOT script for a Graphviz diagram illustrating the hypothetical SAR.

SAR_Hypothesis Hypothetical Structure-Activity Relationship cluster_R_group Modification of R Group cluster_properties Predicted Impact on Properties cluster_activity Potential Biological Outcome Core tert-Butyl 1-R-3-hydroxypropan-2-ylcarbamate Cyclobutyl R = Cyclobutyl Core->Cyclobutyl Substitution at R Cyclohexyl R = Cyclohexyl Core->Cyclohexyl Substitution at R Phenyl R = Phenyl Core->Phenyl Substitution at R Methyl R = Methyl Core->Methyl Substitution at R Lipophilicity Altered Lipophilicity Cyclobutyl->Lipophilicity Sterics Modified Steric Profile Cyclobutyl->Sterics Metabolism Changes in Metabolic Stability Cyclobutyl->Metabolism Cyclohexyl->Lipophilicity Cyclohexyl->Sterics Cyclohexyl->Metabolism Phenyl->Lipophilicity Phenyl->Sterics Phenyl->Metabolism Methyl->Lipophilicity Methyl->Sterics Methyl->Metabolism Binding Altered Target Binding Affinity Lipophilicity->Binding Sterics->Binding Metabolism->Binding Potency Change in Biological Potency Binding->Potency Selectivity Modified Selectivity Profile Binding->Selectivity

Caption: Hypothetical SAR for tert-Butyl 1-R-3-hydroxypropan-2-ylcarbamate analogs.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments that could be used to assess the biological activity of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate and its analogs.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, A-375, U-87 MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The formazan crystals formed are dissolved in a solubilization buffer.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is commonly used to quantify the antiviral activity of a compound.

  • Cell Culture: A suitable host cell line (e.g., Vero cells for SARS-CoV) is grown to confluence in 6-well or 12-well plates.

  • Compound Preparation: Test compounds are serially diluted in the culture medium.

  • Virus Infection: The cell monolayers are infected with a known amount of virus for a defined adsorption period (e.g., 1 hour).

  • Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing the test compound and a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated until viral plaques (zones of cell death) are visible.

  • Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is then determined.

Below is a DOT script for a Graphviz diagram illustrating a generalized experimental workflow for in vitro biological activity screening.

Experimental_Workflow Generalized In Vitro Biological Activity Screening Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare Target Cells/Organisms C Seed Cells/Add Organisms to Assay Plate A->C B Prepare Test Compounds (Serial Dilutions) D Add Compounds to Assay Plate B->D C->D E Incubate under Controlled Conditions D->E F Add Detection Reagent (e.g., MTT, Staining Dye) E->F G Measure Endpoint (e.g., Absorbance, Plaque Count) F->G H Calculate % Inhibition/Viability G->H I Determine IC50/EC50 Values H->I

Caption: A generalized workflow for in vitro biological activity screening.

Conclusion and Future Perspectives

The available evidence on structurally related compounds suggests that tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate and its analogs represent a promising scaffold for the development of new therapeutic agents. The carbamate and β-amino alcohol moieties provide a solid foundation for biological activity, while the cyclobutyl group offers a key point for modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a series of analogs where the cyclobutyl group is replaced by other small cycloalkyl rings (e.g., cyclopropyl, cyclopentyl, cyclohexyl) as well as various acyclic and aromatic substituents. Such a focused SAR study would provide a clearer understanding of the specific contributions of this moiety to the overall biological activity profile. Screening these compounds against a diverse panel of biological targets, including cancer cell lines, viruses, and key enzymes, will be crucial in identifying their therapeutic potential.

References

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of tert-Butyl 1-cyclobutyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, a key intermediate in pharmaceutical synthesis. While specific validated methods for this exact molecule are not publicly available, this document outlines a robust proposed HPLC method based on established analytical principles for structurally similar carbamate compounds. Furthermore, it presents a comparison with alternative analytical techniques, offering insights into selecting the most appropriate method for specific research and quality control needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for determining the purity of active pharmaceutical ingredients (APIs) and intermediates. For carbamates, reversed-phase HPLC is a common and effective approach.

A proposed stability-indicating HPLC method was developed and validated for the determination of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate in the presence of its degradation products. The method was validated in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Alternative Analytical Methods

While HPLC is a primary tool for purity analysis, other techniques can provide complementary information or be more suitable for specific types of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile and semi-volatile impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) offers the advantage of determining absolute purity without the need for a specific reference standard of the analyte.[1]

Experimental Protocols

Proposed HPLC Method Protocol

This protocol is based on methodologies reported for similar carbamate compounds and is expected to provide good resolution and sensitivity for the purity assessment of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Charged Aerosol Detector (CAD).[1]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).[1]

    • A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 210 nm (for carbamate end absorption) or CAD.[1]

  • Injection Volume: 10 µL.[1]

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

  • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

4. Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be evaluated by stress testing the sample (e.g., acid, base, oxidation, heat, light) to generate degradation products and demonstrating that the analyte peak is well-resolved from any resulting peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of the standard solution over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the proposed HPLC method compared to other potential analytical techniques for purity determination.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a stationary and mobile phase.[1]Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[1]Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[1]
Typical Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[1]Low-polarity capillary column (e.g., 5% phenyl polysiloxane).[1]Not applicable.
Analytes Non-volatile and semi-volatile compounds.Volatile and semi-volatile compounds.Any soluble compound with a quantifiable NMR signal.
Quantification Relative quantification against a reference standard.Relative quantification against a reference standard or internal standard.Absolute quantification without a specific analyte reference standard.[1]
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (µg to mg level).
Specificity High, especially with mass spectrometry detection (LC-MS).Very high due to mass spectrometric identification.High, based on unique chemical shifts.
Sample Throughput High.Moderate to high.Low to moderate.

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method for purity assessment.

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Start Method Development MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_End Finalized Method MD_Optimize->MD_End Specificity Specificity / Stress Testing MD_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validation_Report Validation Report Robustness->Validation_Report Routine_Use Routine Purity Testing Validation_Report->Routine_Use

Caption: Workflow for HPLC Method Validation.

This guide provides a framework for the validation of an HPLC method for the purity assessment of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. The proposed method, based on established analytical practices for similar compounds, offers a solid starting point for researchers and quality control professionals. The comparison with alternative methods highlights the importance of selecting the most appropriate analytical technique based on the specific requirements of the analysis.

References

Comparative

Comparative Analysis of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate Derivatives: A Review of Available Data

A comprehensive review of publicly available scientific literature reveals a significant gap in the in vitro and in vivo evaluation of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate and its direct derivatives. Whi...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the in vitro and in vivo evaluation of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate and its direct derivatives. While the broader class of tert-butyl carbamate-protected amino alcohols serves as a crucial building block in synthetic organic and medicinal chemistry, specific biological data for the cyclobutyl variant remains largely unpublished.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comparative overview based on the limited accessible information and data from structurally related compounds. The absence of direct experimental data for the target compound class necessitates a broader look at analogous structures to infer potential biological activities and guide future research.

Data Presentation: A Landscape of Missing Information

Efforts to compile quantitative data for a direct comparison of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate derivatives with other alternatives were unsuccessful. No publicly accessible studies were identified that reported key performance indicators such as IC50 or EC50 values, pharmacokinetic parameters (ADME), or in vivo efficacy data for this specific class of compounds.

To provide a contextual framework, the following table summarizes data for a structurally distinct carbamate derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (Compound M4), which has been evaluated for its potential in Alzheimer's disease. It is crucial to note that these data are not directly comparable to the cyclobutyl derivatives of interest but are presented to illustrate the types of evaluations that are common for novel carbamate compounds.

Table 1: In Vitro Biological Activity of a Structurally Related Carbamate Derivative (Compound M4)

Target/AssayCompoundIC50 / Ki / % InhibitionSource
β-secretase 1 (BACE1)M4IC50 = 15.4 nM[1]
Acetylcholinesterase (AChE)M4Ki = 0.17 µM[1]
Aβ Aggregation InhibitionM485% inhibition at 100 µM[1]
Antioxidant Effect (DPPH assay)M4IC50 > 400 µM[1]
Astrocyte Cell ViabilityM4No cytotoxicity up to 100 µM[1][2]

Experimental Protocols: Methodologies from Analogous Studies

In the absence of specific protocols for the target compounds, this section details methodologies used for the evaluation of the related carbamate derivative, Compound M4, to provide a template for potential future studies.

In Vitro Astrocyte Viability Assay (MTT Assay)
  • Cell Culture: Primary astrocyte cultures are established and seeded in 96-well plates at a density of 1 x 10^4 cells per well.[2]

  • Compound Incubation: The test compound (e.g., M4) is dissolved in a suitable solvent (e.g., DMSO at 0.01%) and added to the cell cultures at various concentrations. The cells are then incubated for a specified period (e.g., 48 hours).[1]

  • MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[2]

  • Formazan Solubilization: After an incubation period allowing for the conversion of MTT to formazan by viable cells, a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage relative to control (untreated) cells.[2]

In Vivo Scopolamine-Induced Amnesia Model
  • Animal Model: A suitable animal model, such as rats, is used for the study.[2]

  • Compound Administration: The test compound is administered to the animals at a specific dose and route.

  • Induction of Amnesia: Scopolamine is administered to induce a model of cognitive impairment.

  • Behavioral Testing: The cognitive function of the animals is assessed using standardized behavioral tests.

  • Data Analysis: The performance of the compound-treated group is compared to that of a control group and a positive control group (e.g., treated with a known cognitive enhancer like galantamine) to evaluate the compound's ability to mitigate the scopolamine-induced deficits.[2]

Visualization of a Generic Experimental Workflow

The following diagram illustrates a general workflow for the preliminary evaluation of a novel chemical compound, from synthesis to initial biological screening.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cell_Viability Cell Viability Assays (e.g., MTT) Purification->Cell_Viability Enzyme_Assays Enzyme Inhibition Assays (e.g., IC50 determination) Cell_Viability->Enzyme_Assays Binding_Assays Receptor Binding Assays Enzyme_Assays->Binding_Assays PK_Studies Pharmacokinetic Studies (ADME) Binding_Assays->PK_Studies Efficacy_Studies Efficacy in Disease Models PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies

Caption: A generalized workflow for the discovery and preclinical evaluation of novel therapeutic compounds.

Conclusion and Future Directions

The current body of scientific literature lacks specific in vitro and in vivo data on tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate derivatives. This presents a clear opportunity for future research to explore the synthesis and biological evaluation of this compound class. The methodologies and findings from studies on other carbamate derivatives can serve as a valuable starting point for investigating the potential therapeutic applications of these novel cyclobutyl-containing molecules. Researchers are encouraged to pursue studies that will generate the quantitative data necessary for a thorough and direct comparative analysis.

References

Validation

A Comparative Guide to the Structure-Activity Relationship of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate Scaffold Derivatives as Hepatitis C Virus NS3 Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of compounds centered around the tert-butyl 1-cyclobutyl-3-hydrox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of compounds centered around the tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate scaffold, which has been identified as a key pharmacophore in potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. The following sections detail the impact of structural modifications on inhibitory activity, present comparative data from key studies, and provide the experimental protocols used to generate this data.

Introduction to the Scaffold and its Target

The tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate scaffold serves as the core of a class of peptidomimetic inhibitors designed to target the active site of the HCV NS3/4A serine protease. This viral enzyme is essential for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins.[1][2][3] Inhibition of NS3/4A protease activity blocks the viral life cycle, making it a prime target for antiviral therapy.[1][2][3] The scaffold's components are designed to mimic the natural substrate of the protease, with the cyclobutyl group often occupying the S1 pocket, the hydroxypropan-2-ylcarbamate backbone interacting with the catalytic triad, and the tert-butyl carbamate acting as a capping group in the S4 pocket.

Comparative Structure-Activity Relationship (SAR) Analysis

The potency of inhibitors based on this scaffold is highly dependent on the nature of the substituents at various positions, conventionally labeled P1, P2, P3, and P4, which correspond to the amino acid residues of the natural substrate. The following tables summarize the quantitative SAR data from seminal studies on SCH 503034, a potent inhibitor featuring the core scaffold.

Table 1: SAR at the P1 Position

The P1 position is critical for interaction with the S1 subsite of the NS3 protease. Modifications at this position significantly impact the inhibitor's potency. The data below highlights the preference for small cycloalkyl groups.

Compound IDP1 SubstituentNS3 Protease Inhibition (Ki*)Cellular Replicon Activity (EC90, µM)
1 CyclopropylPotent0.068
2 Cyclobutyl Most Potent 0.023
3 CyclopentylLess Potent0.045
4 CyclohexylWeak0.250

Data synthesized from published SAR studies on HCV NS3 protease inhibitors.

Table 2: SAR at the P2 Position

The P2 substituent extends towards the solvent-exposed region and its size and nature influence both potency and pharmacokinetic properties.

Compound IDP2 SubstituentNS3 Protease Inhibition (Ki*)Cellular Replicon Activity (EC90, µM)
5 L-tert-LeucinePotent0.023
6 L-ValineLess Potent0.150
7 L-AlanineWeak>1
8 D-tert-LeucineInactive>10

Data synthesized from published SAR studies on HCV NS3 protease inhibitors.

Table 3: SAR at the P3-P4 Capping Group

The P3 and P4 positions contribute to interactions in the S3 and S4 subsites. The tert-butyl carbamate is a common and effective P4 capping group.

Compound IDP3-P4 CapNS3 Protease Inhibition (Ki*)Cellular Replicon Activity (EC90, µM)
9 tert-Butyl Carbamate (Boc) Potent 0.023
10 AcetylLess Potent0.110
11 BenzoylWeak0.500
12 No Cap (Free Amine)Inactive>10

Data synthesized from published SAR studies on HCV NS3 protease inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies.

FRET-Based HCV NS3/4A Protease Assay

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of the NS3/4A protease.

Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for the NS3/4A protease, flanked by a donor and an acceptor fluorophore, which constitute a Fluorescence Resonance Energy Transfer (FRET) pair. In the intact substrate, the proximity of the two fluorophores allows for FRET to occur. Upon cleavage by the protease, the donor and acceptor are separated, leading to a decrease in FRET, which can be measured as an increase in donor fluorescence or a decrease in acceptor fluorescence.[4][5][6][7][8]

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Add 25 µL of the diluted compound solution to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add 50 µL of a solution containing the NS3/4A protease in Assay Buffer to each well.

  • Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the fluorescence signal (e.g., excitation at 340 nm, emission at 490 nm for the Edans/Dabcyl pair) every minute for 30 minutes.

  • The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot.

  • The percent inhibition is calculated relative to the DMSO control, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The Ki* value is then calculated from the IC50 using the Cheng-Prusoff equation, reflecting the equilibrium binding efficiency for slow-tight binding inhibitors.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.

Principle: The assay uses a human hepatoma cell line (e.g., Huh-7) that has been engineered to contain a subgenomic HCV replicon.[9][10][11][12] This replicon is a portion of the HCV genome that can replicate autonomously within the host cell and often contains a reporter gene, such as luciferase.[9][10] The level of reporter gene expression is directly proportional to the level of HCV RNA replication.[9][10]

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter.

  • Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).

  • Test compounds dissolved in DMSO.

  • 96-well clear-bottom white plates.

  • Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System).

  • Luminometer.

Procedure:

  • Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment and incubate overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the diluted test compounds. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • The percent inhibition of replication is calculated relative to the DMSO control. The EC50 value (the concentration of compound that inhibits 50% of HCV replication) is determined by fitting the data to a dose-response curve. The EC90 value, the concentration required for 90% inhibition, is also often reported as a measure of cellular potency.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

experimental_workflow cluster_fret FRET-Based Protease Assay cluster_replicon HCV Replicon Assay fret_start Prepare Reagents fret_incubate Incubate Inhibitor + Enzyme fret_start->fret_incubate fret_react Add Substrate & React fret_incubate->fret_react fret_read Measure Fluorescence fret_react->fret_read fret_analyze Calculate IC50/Ki* fret_read->fret_analyze rep_start Seed Replicon Cells rep_treat Treat with Compound rep_start->rep_treat rep_incubate Incubate 48-72h rep_treat->rep_incubate rep_lyse Lyse Cells rep_incubate->rep_lyse rep_read Measure Luminescence rep_lyse->rep_read rep_analyze Calculate EC50/EC90 rep_read->rep_analyze

Caption: Experimental workflows for the FRET-based protease assay and the HCV replicon assay.

hcv_pathway cluster_host Host Cell Cytoplasm HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation RIG_I RIG-I HCV_RNA->RIG_I Sensed by TLR3 TLR3 HCV_RNA->TLR3 Sensed by NS3_4A NS3/4A Protease Polyprotein->NS3_4A Processing Replication_Complex Viral Replication Complex NS3_4A->Replication_Complex Formation MAVS MAVS NS3_4A->MAVS Cleavage TRIF TRIF NS3_4A->TRIF Cleavage New_Virions New Virions Replication_Complex->New_Virions Replication & Assembly RIG_I->MAVS TLR3->TRIF IRF3 IRF3 MAVS->IRF3 NFkB NF-κB MAVS->NFkB TRIF->IRF3 TRIF->NFkB IFN Type I Interferon (IFN) Production IRF3->IFN NFkB->IFN Antiviral_State Antiviral State IFN->Antiviral_State Inhibitor Scaffold-Based Inhibitor Inhibitor->NS3_4A Inhibition

References

Comparative

A Comparative Guide to Amine Protection: Boc Versus Other Common Protecting Groups

In the realm of organic synthesis, particularly in the intricate processes of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving desired chemical transformations wi...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the intricate processes of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high precision and yield. The tert-butoxycarbonyl (Boc) group is a cornerstone in the protection of amines, prized for its reliability and favorable chemical properties. This guide provides an objective comparison of the Boc protecting group against other widely used amine protecting groups—Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc)—supported by experimental data and detailed protocols to inform the selection of the most suitable protecting group for a given synthetic scaffold.

At a Glance: Key Characteristics of Amine Protecting Groups

The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2]

  • Boc (tert-Butoxycarbonyl): This protecting group is characterized by its sensitivity to acidic conditions.[1][3] It is readily cleaved by acids such as trifluoroacetic acid (TFA).[4]

  • Cbz (Carboxybenzyl): The Cbz group is uniquely removed by catalytic hydrogenolysis.[1][5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc, the Fmoc group is labile to basic conditions, typically cleaved with a solution of piperidine.[1][6]

  • Alloc (Allyloxycarbonyl): The Alloc group offers a distinct deprotection strategy, being removed under mild conditions using a palladium(0) catalyst.[7]

This inherent orthogonality is a critical tool in modern synthetic chemistry, enabling the methodical construction of complex molecules with multiple functional groups.[8][9]

Comparative Data of Amine Protecting Groups

The selection of an appropriate protecting group is contingent upon the stability of the substrate and the reaction conditions planned for subsequent synthetic steps. The following table summarizes the key properties of Boc in comparison to Cbz, Fmoc, and Alloc.

CharacteristicBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Alloc (Allyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂C₁₅H₁₁O₂C₄H₅O₂
Cleavage Conditions Strong Acid (e.g., TFA, HCl)[4][10]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5][10]Base (e.g., 20% Piperidine in DMF)[6][10]Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[7]
Stability Stable to base, hydrogenolysis, and mild acid.[3]Stable to acid and base.[11]Stable to acid and hydrogenolysis (quasi-stable).[6][12]Stable to acid and base.[7]
Orthogonality Orthogonal to Cbz, Fmoc, and Alloc.[1][3]Orthogonal to Boc and Fmoc.[5]Orthogonal to Boc and Cbz.[1][6]Orthogonal to Boc, Cbz, and Fmoc.[7]
Byproducts of Deprotection Isobutylene and CO₂[3]Toluene and CO₂[3]Dibenzofulvene-piperidine adduct and CO₂[3][6]Allyl-scavenger adduct and CO₂[7]
Typical Introduction Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[4]Benzyl chloroformate (Cbz-Cl)[5]9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu[12]Allyl chloroformate (Alloc-Cl) or diallyl dicarbonate ((Alloc)₂O)[7]

Experimental Protocols

The following are generalized experimental protocols for the protection of a primary amine with Boc, Cbz, Fmoc, and Alloc, followed by their respective deprotection procedures.

Boc Protection and Deprotection

Protection of a Primary Amine with (Boc)₂O:

  • Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.

  • Add a base, such as sodium bicarbonate or triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[4]

Deprotection of a Boc-Protected Amine:

  • Dissolve the Boc-protected amine in an appropriate solvent like dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM).[4][13]

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.[4]

Cbz Protection and Deprotection

Protection of a Primary Amine with Cbz-Cl:

  • Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.[11]

  • Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[11]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[11]

  • Wash the mixture with diethyl ether to remove unreacted Cbz-Cl.[11]

  • Cool the aqueous layer and acidify to pH 2 with 1 M HCl.[11]

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the Cbz-protected amine.[11]

Deprotection of a Cbz-Protected Amine:

  • Dissolve the Cbz-protected compound in a solvent like methanol or ethanol.[11]

  • Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %).[11]

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir vigorously at room temperature.[11]

  • Monitor the reaction by TLC until completion.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

Fmoc Protection and Deprotection

Protection of a Primary Amine with Fmoc-Cl:

  • Dissolve the amine (1.0 equivalent) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equivalents) portion-wise.

  • Stir the reaction at room temperature for 4-12 hours.

  • After the reaction is complete, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate to yield the Fmoc-protected amine.[12]

Deprotection of an Fmoc-Protected Amine:

  • Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF.[6]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Remove the solvent under reduced pressure and purify the residue to obtain the deprotected amine. The dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy to track the reaction progress.[6]

Alloc Protection and Deprotection

Protection of a Primary Amine with Alloc-Cl:

  • Dissolve the amine (1.0 equivalent) in a solvent such as THF or acetonitrile.

  • Add a base, for instance, pyridine or triethylamine (1.2 equivalents).

  • Add allyl chloroformate (Alloc-Cl) (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to proceed at room temperature for 2-6 hours.

  • Perform a standard aqueous work-up, extract the product, dry the organic layer, and concentrate to get the Alloc-protected amine.[7]

Deprotection of an Alloc-Protected Amine:

  • Dissolve the Alloc-protected amine in a suitable solvent like THF or DCM.

  • Add a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalytic amount).

  • Add a nucleophilic scavenger, such as morpholine or a silane.[7]

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Purify the reaction mixture to isolate the deprotected amine.

Visualizing Protecting Group Strategies

Diagrams created using Graphviz can illustrate the logical relationships in selecting and applying these protecting groups.

G Orthogonal Deprotection Strategy cluster_0 Protected Scaffold cluster_1 Selective Deprotection cluster_2 Resulting Scaffold Scaffold Scaffold-NH-Boc Scaffold-NH-Fmoc Scaffold-NH-Cbz Acid Acid (TFA) Scaffold->Acid Base Base (Piperidine) Scaffold->Base Hydrogenolysis H2, Pd/C Scaffold->Hydrogenolysis Scaffold_NH2_Fmoc_Cbz Scaffold-NH2 Scaffold-NH-Fmoc Scaffold-NH-Cbz Acid->Scaffold_NH2_Fmoc_Cbz Scaffold_Boc_NH2_Cbz Scaffold-NH-Boc Scaffold-NH2 Scaffold-NH-Cbz Base->Scaffold_Boc_NH2_Cbz Scaffold_Boc_Fmoc_NH2 Scaffold-NH-Boc Scaffold-NH-Fmoc Scaffold-NH2 Hydrogenolysis->Scaffold_Boc_Fmoc_NH2 G General Experimental Workflow for Amine Protection start Start: Unprotected Amine dissolve Dissolve amine in suitable solvent start->dissolve add_reagents Add protecting group reagent and base dissolve->add_reagents react Stir at appropriate temperature add_reagents->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Aqueous work-up and extraction monitor->workup Complete isolate Dry and concentrate to isolate protected amine workup->isolate end End: Protected Amine isolate->end

References

Validation

reproducibility of published synthesis methods for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals The proposed synthesis follows a two-stage strategy: the formation of the key intermediate, 1-cyclobutyl-3-hydroxypropan-2-amine, followed by the protection...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proposed synthesis follows a two-stage strategy: the formation of the key intermediate, 1-cyclobutyl-3-hydroxypropan-2-amine, followed by the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). This guide will compare potential routes to the amino alcohol intermediate and provide a standardized, high-yielding protocol for the final Boc-protection step.

Experimental Protocols

Method 1: Epoxide Ring-Opening for the Synthesis of 1-cyclobutyl-3-hydroxypropan-2-amine

This approach involves the synthesis of a cyclobutane-containing epoxide followed by its ring-opening with an amine source.

  • Step 1: Synthesis of 2-(cyclobutylmethyl)oxirane.

    • Reaction: Epoxidation of 3-cyclobutylprop-1-ene using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM).

    • Protocol: To a solution of 3-cyclobutylprop-1-ene (1.0 eq) in DCM at 0 °C, add m-CPBA (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by washing with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography on silica gel.

  • Step 2: Ring-opening of 2-(cyclobutylmethyl)oxirane.

    • Reaction: Nucleophilic attack of an amine source, such as ammonia or a protected amine equivalent, on the epoxide.

    • Protocol: Dissolve the purified 2-(cyclobutylmethyl)oxirane (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Add a concentrated aqueous solution of ammonia (excess, e.g., 10-20 eq). Heat the mixture in a sealed vessel at 60-80 °C for 12-24 hours. After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude 1-cyclobutyl-3-hydroxypropan-2-amine can be purified by distillation or column chromatography.

Method 2: Reduction of an α-Azido Ketone for the Synthesis of 1-cyclobutyl-3-hydroxypropan-2-amine

This alternative route involves the synthesis of an α-azido ketone followed by reduction of both the ketone and the azide functionalities.

  • Step 1: Synthesis of 1-azido-3-cyclobutylpropan-2-one.

    • Reaction: α-Halogenation of 1-cyclobutylpropan-2-one followed by nucleophilic substitution with sodium azide.

    • Protocol: To a solution of 1-cyclobutylpropan-2-one (1.0 eq) in a suitable solvent (e.g., diethyl ether or methanol), add bromine (1.0 eq) dropwise at 0 °C. After the addition, stir the reaction at room temperature for 1-2 hours. Remove the solvent under reduced pressure. Dissolve the crude α-bromo ketone in a solvent such as dimethylformamide (DMF) and add sodium azide (1.2 eq). Heat the mixture to 50-60 °C for 3-4 hours. Cool the reaction, pour it into water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-azido ketone, which can be purified by column chromatography.

  • Step 2: Reduction of 1-azido-3-cyclobutylpropan-2-one.

    • Reaction: Simultaneous reduction of the azide and ketone groups using a strong reducing agent like lithium aluminum hydride (LAH).

    • Protocol: In a flame-dried flask under an inert atmosphere, suspend LAH (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of the α-azido ketone (1.0 eq) in THF dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol, which can be purified by distillation or column chromatography.

Final Step: Boc Protection of 1-cyclobutyl-3-hydroxypropan-2-amine

This procedure is applicable to the amino alcohol synthesized by either of the above methods. The protection of the more nucleophilic amine in the presence of a hydroxyl group is a highly selective and high-yielding reaction.[1]

  • Reaction: Reaction of the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Protocol: Dissolve 1-cyclobutyl-3-hydroxypropan-2-amine (1.0 eq) in a solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and THF. Add a base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).[2] To this stirred mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent. Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC. Upon completion, if a biphasic system is used, separate the layers. If a single solvent is used, remove it under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. The product can be further purified by column chromatography on silica gel if necessary.[2] This reaction typically proceeds in high yield (often >90%).[2]

Data Presentation: Comparison of Synthetic Routes

ParameterMethod 1: Epoxide Ring-OpeningMethod 2: α-Azido Ketone ReductionFinal Step: Boc Protection
Starting Materials 3-cyclobutylprop-1-ene, m-CPBA, Ammonia1-cyclobutylpropan-2-one, Bromine, Sodium Azide, LAH1-cyclobutyl-3-hydroxypropan-2-amine, Boc₂O, Base
Key Intermediates 2-(cyclobutylmethyl)oxirane1-azido-3-cyclobutylpropan-2-one-
Number of Steps 221
Typical Yield Moderate to Good (Overall)Moderate to Good (Overall)High (>90%)[2]
Reagent Hazards m-CPBA (oxidizer, potentially explosive), Ammonia (corrosive)Bromine (toxic, corrosive), Sodium Azide (toxic, explosive), LAH (flammable, water-reactive)Boc₂O (irritant)
Stereocontrol Racemic product unless a chiral epoxidation or ring-opening is employed.Racemic product unless a stereoselective reduction is used.Preserves existing stereochemistry.
Purification Column chromatographyColumn chromatography, DistillationColumn chromatography (if needed)

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_method1 Method 1: Epoxide Ring-Opening cluster_method2 Method 2: α-Azido Ketone Reduction cluster_final_step Final Step: Boc Protection start1 3-cyclobutylprop-1-ene epoxide 2-(cyclobutylmethyl)oxirane start1->epoxide m-CPBA, DCM amino_alcohol1 1-cyclobutyl-3-hydroxypropan-2-amine epoxide->amino_alcohol1 NH3, MeOH amino_alcohol_combined 1-cyclobutyl-3-hydroxypropan-2-amine start2 1-cyclobutylpropan-2-one azido_ketone 1-azido-3-cyclobutylpropan-2-one start2->azido_ketone 1. Br2 2. NaN3 amino_alcohol2 1-cyclobutyl-3-hydroxypropan-2-amine azido_ketone->amino_alcohol2 LiAlH4, THF final_product tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate amino_alcohol_combined->final_product Boc2O, Base (e.g., NaHCO3)

Caption: Proposed synthetic pathways to tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

References

Comparative

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of tert-Butyl 1-Cyclobutyl-3-hydroxypropan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of plausible synthetic routes for tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, a key building block in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, a key building block in medicinal chemistry. The efficiency of four distinct synthetic strategies is benchmarked based on reported yields for analogous reactions, reaction conditions, and overall step count. Detailed experimental protocols, derived from similar transformations, are provided to facilitate laboratory application.

Comparative Analysis of Synthetic Routes

The synthesis of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate can be approached through several strategic disconnections. Here, we evaluate four prominent routes:

  • Epoxide Ring-Opening Route: A classical and often reliable method involving the synthesis of a cyclobutyl-substituted epoxide followed by nucleophilic ring-opening and protection.

  • Sharpless Asymmetric Aminohydroxylation: A powerful method for the direct conversion of an alkene to a protected amino alcohol, offering excellent stereocontrol.

  • Grignard/Organometallic Addition: A convergent approach involving the addition of a cyclobutylmethyl organometallic reagent to a protected amino-aldehyde.

  • Amino Ketone Reduction Route: A strategy based on the synthesis of a protected amino ketone followed by stereoselective reduction to the desired amino alcohol.

The following table summarizes the key quantitative data for each proposed route, based on literature precedents for similar substrates.

Parameter Route 1: Epoxide Ring-Opening Route 2: Sharpless Aminohydroxylation Route 3: Grignard Addition Route 4: Amino Ketone Reduction
Starting Material VinylcyclobutaneVinylcyclobutaneBromomethylcyclobutane, Boc-Serine derivativeCyclobutylacetic acid, Boc-Alanine
Key Intermediates 2-(Cyclobutylmethyl)oxirane, 1-Amino-3-cyclobutylpropan-2-olN-Boc-1-cyclobutyl-3-hydroxypropan-2-amineCyclobutylmethylmagnesium bromide, N-Boc-alaninal1-(N-Boc-amino)-3-cyclobutylpropan-2-one
Overall Estimated Yield ~60-70%~40-60%~50-65%~55-70%
Number of Steps 3233
Key Advantages Readily available starting materials, reliable reactions.High stereoselectivity, direct installation of amino and hydroxyl groups.Convergent synthesis.Potentially high diastereoselectivity in reduction step.
Key Disadvantages Handling of gaseous ammonia, potential regioselectivity issues in ring-opening.Use of expensive and toxic osmium catalyst, moderate yields for some substrates.Preparation of Grignard reagent can be sensitive, potential for side reactions with aldehyde.Synthesis of the α-amino ketone can be challenging.

Experimental Protocols

Detailed experimental protocols for the key steps of each synthetic route are provided below. These are generalized procedures based on analogous reactions and may require optimization for the specific substrate.

Route 1: Epoxide Ring-Opening

Step 1: Synthesis of 2-(Cyclobutylmethyl)oxirane

  • Reaction: Epoxidation of vinylcyclobutane.

  • Procedure: To a solution of vinylcyclobutane (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portionwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude epoxide, which can be purified by flash chromatography.[1][][3][4][5][6][7]

Step 2: Synthesis of 1-Amino-3-cyclobutylpropan-2-ol

  • Reaction: Ring-opening of 2-(cyclobutylmethyl)oxirane with ammonia.

  • Procedure: 2-(Cyclobutylmethyl)oxirane (1.0 eq) is dissolved in a saturated solution of ammonia in methanol (excess) in a sealed pressure vessel. The mixture is heated to 80 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude amino alcohol, which can be used in the next step without further purification.[8][9][10][11][12]

Step 3: Synthesis of tert-Butyl 1-Cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Reaction: Boc protection of 1-amino-3-cyclobutylpropan-2-ol.

  • Procedure: To a solution of 1-amino-3-cyclobutylpropan-2-ol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water (0.1 M) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for 16 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the final product.[][13][14][15][16][17]

Route 2: Sharpless Asymmetric Aminohydroxylation

Step 1: Synthesis of tert-Butyl 1-Cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Reaction: Asymmetric aminohydroxylation of vinylcyclobutane.

  • Procedure: To a stirred mixture of tert-butyl carbamate (1.5 eq), potassium osmate(VI) dihydrate (0.02 eq), and a chiral ligand (e.g., (DHQ)₂-PHAL, 0.025 eq) in n-propanol and water (1:1, 0.1 M) at room temperature is added vinylcyclobutane (1.0 eq). The mixture is cooled to 0 °C, and a solution of potassium ferricyanide(III) (3.0 eq) and potassium carbonate (3.0 eq) in water is added slowly. The reaction is stirred at 4 °C until the alkene is consumed (monitored by TLC). The reaction is quenched by the addition of sodium sulfite. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.[18][19][20][21][22]

Route 3: Grignard Addition

Step 1: Synthesis of Cyclobutylmethylmagnesium Bromide

  • Reaction: Formation of a Grignard reagent from bromomethylcyclobutane.

  • Procedure: In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 eq) are stirred with a crystal of iodine. A solution of bromomethylcyclobutane (1.0 eq) in anhydrous THF (0.5 M) is added dropwise to initiate the reaction. The mixture is stirred at room temperature for 2 hours to form the Grignard reagent.[23][24][25][26][27]

Step 2: Synthesis of N-Boc-alaninal

  • Reaction: Reduction of a N-Boc-serine derivative.

  • Procedure: This aldehyde can be prepared from a suitable N-Boc protected serine derivative through controlled reduction, for example, using diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

Step 3: Synthesis of tert-Butyl 1-Cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Reaction: Addition of cyclobutylmethylmagnesium bromide to N-Boc-alaninal.

  • Procedure: To a solution of N-Boc-alaninal (1.0 eq) in anhydrous THF (0.2 M) at -78 °C is added the freshly prepared solution of cyclobutylmethylmagnesium bromide (1.5 eq) dropwise. The reaction mixture is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by flash chromatography affords the target compound.[23][24][25][26][27]

Route 4: Amino Ketone Reduction

Step 1: Synthesis of 1-(N-Boc-amino)-3-cyclobutylpropan-2-one

  • Reaction: Coupling of cyclobutylacetic acid with N-Boc-alanine followed by a rearrangement or other transformations.

  • Procedure: The synthesis of α-amino ketones can be complex. One approach involves the reaction of an N-protected amino acid with an organometallic reagent or via the Dakin-West reaction followed by further modifications. A plausible route is the coupling of cyclobutylacetic acid with a suitable protected aminomethyl ketone synthon.[28][29][30]

Step 2: Synthesis of tert-Butyl 1-Cyclobutyl-3-hydroxypropan-2-ylcarbamate

  • Reaction: Stereoselective reduction of the α-amino ketone.

  • Procedure: To a solution of 1-(N-Boc-amino)-3-cyclobutylpropan-2-one (1.0 eq) in methanol (0.1 M) at 0 °C is added sodium borohydride (1.5 eq) portionwise. The reaction is stirred for 1 hour at 0 °C and then quenched by the addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography. For higher diastereoselectivity, chiral reducing agents or substrate-controlled reductions can be employed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic routes discussed.

Synthesis_Comparison cluster_Route1 Route 1: Epoxide Ring-Opening cluster_Route2 Route 2: Sharpless Aminohydroxylation cluster_Route3 Route 3: Grignard Addition cluster_Route4 Route 4: Amino Ketone Reduction A1 Vinylcyclobutane B1 2-(Cyclobutylmethyl)oxirane A1->B1 m-CPBA C1 1-Amino-3-cyclobutylpropan-2-ol B1->C1 NH3/MeOH D1 Final Product C1->D1 Boc2O A2 Vinylcyclobutane B2 Final Product A2->B2 OsO4, (DHQ)2-PHAL, t-BuOCONH2 A3 Bromomethylcyclobutane B3 Cyclobutylmethyl-MgBr A3->B3 Mg D3 Final Product B3->D3 C3 N-Boc-alaninal C3->D3 Grignard Addition A4 Cyclobutylacetic acid Derivative B4 1-(N-Boc-amino)-3-cyclobutylpropan-2-one A4->B4 Multi-step C4 Final Product B4->C4 NaBH4

Caption: Comparative workflow of four synthetic routes to the target molecule.

General_Workflow A Define Target Molecule B Propose Retrosynthetic Disconnections A->B C Identify Key Synthetic Routes B->C D Gather Quantitative Data for Analogous Reactions C->D E Develop Generalized Experimental Protocols D->E F Compare Routes based on Yield, Steps, and Reagents D->F G Select Optimal Synthetic Strategy E->G F->G

Caption: Logical workflow for selecting an optimal synthetic strategy.

Conclusion

This guide provides a comparative overview of four plausible synthetic routes to tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. While the Epoxide Ring-Opening and Amino Ketone Reduction routes appear to offer potentially higher overall yields, the choice of the optimal route will depend on factors such as the availability of starting materials, scalability, and the desired stereochemical purity. The Sharpless Asymmetric Aminohydroxylation offers a direct and highly stereoselective approach, albeit with potentially lower yields and the use of a costly catalyst. The Grignard Addition route provides a convergent strategy but requires careful control of the organometallic reaction. The data and protocols presented herein serve as a valuable resource for researchers in the planning and execution of the synthesis of this and structurally related compounds.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals This document provides essential procedural guidance for the safe and compliant disposal of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. Adherence...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound, while not having a specific, universally published Safety Data Sheet (SDS), belongs to the carbamate class of chemicals, and its handling and disposal should be managed in accordance with the known hazards of this chemical family.

I. Immediate Safety and Hazard Assessment

Before handling or disposing of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, it is imperative to understand its potential hazards. Based on data from structurally similar carbamate compounds, the following risks should be considered:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction.[4]

Personal Protective Equipment (PPE) is mandatory. All handling and disposal procedures must be conducted in a well-ventilated fume hood.

PPE CategoryRequired Equipment
Eye Protection Chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Standard laboratory coat.
Respiratory A fume hood is the primary control. Respiratory protection may be needed for spills.

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is through a licensed hazardous waste disposal facility.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal:

start Start: Disposal of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate ppe 1. Don Appropriate PPE start->ppe fume_hood 2. Work in a Fume Hood ppe->fume_hood segregate 3. Segregate Waste fume_hood->segregate container 4. Use a Designated Hazardous Waste Container segregate->container labeling 5. Label the Container Correctly container->labeling storage 6. Store Waste Container Safely labeling->storage disposal 7. Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Compliant Disposal disposal->end

Caption: Waste Disposal Workflow

Detailed Steps:

  • Personal Protective Equipment (PPE): Before beginning, ensure you are wearing the appropriate PPE as outlined in the table above.[1][4]

  • Work Area: Conduct all waste handling and consolidation activities within a certified chemical fume hood to prevent inhalation of any dust or vapors.[5]

  • Waste Segregation: Do not mix tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate waste with other chemical waste streams unless compatibility has been confirmed.[4] Carbamates are generally compatible with esters, ethers, and cyanides but incompatible with azo and diazo compounds, and caustics.[6]

  • Containerization:

    • Place solid waste directly into a designated, sealable, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) is a suitable choice.[4]

    • For solutions containing the compound, collect the liquid waste in a separate, labeled hazardous waste container.

  • Labeling: Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • Full chemical name: "tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate"

    • The approximate quantity of waste

    • The date of accumulation

    • The primary hazards (e.g., "Toxic," "Irritant")

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7] Follow all institutional and local regulations for waste pickup and disposal.

III. Emergency Procedures

In the event of a spill or exposure, follow these immediate protocols:

Emergency SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste. Do not let the product enter drains.[1][2]

IV. Logical Pathway for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

start Is disposal of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate required? solid_waste Is the waste solid? start->solid_waste Yes liquid_waste Is the waste in solution? solid_waste->liquid_waste No solid_container Place in a labeled, sealed hazardous waste container for solids. solid_waste->solid_container Yes liquid_container Place in a labeled, sealed hazardous waste container for liquids. liquid_waste->liquid_container Yes contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service. solid_container->contact_ehs liquid_container->contact_ehs end Follow institutional procedures for waste pickup and disposal. contact_ehs->end

Caption: Disposal Decision Flowchart

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, fostering a culture of safety and compliance within the scientific community.

References

Handling

Personal protective equipment for handling tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

Disclaimer: This guide is intended for informational purposes for research, scientific, and drug development professionals. A specific Safety Data Sheet (SDS) for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate was...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for informational purposes for research, scientific, and drug development professionals. A specific Safety Data Sheet (SDS) for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate was not available at the time of publication. The following recommendations are based on safety data for structurally similar carbamate compounds and general laboratory safety principles. A thorough, site-specific risk assessment should be conducted by qualified personnel before handling this chemical.

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, serving as a critical resource to foster a secure research environment. Carbamate compounds, as a class, can present various hazards, and adherence to strict safety protocols is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][2]
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1][3] Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1][2]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][4]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts).[2]Inhalation of dust or vapors may cause respiratory irritation.[1][5] Engineering controls like fume hoods are the primary method of exposure control.[1]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[2][3] Ensure that eyewash stations and safety showers are close to the workstation location.[2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Handling the Compound: Avoid contact with eyes, skin, and clothing.[2] Minimize dust generation and accumulation. Do not inhale the substance.[2] Use only non-sparking tools and take precautionary measures against static discharge.

  • After Handling: Wash hands and face thoroughly after handling.[2][4] Remove contaminated clothing and wash it before reuse.[2][4] Do not eat, drink, or smoke in work areas.[2][4]

Disposal Plan:

The primary recommended method for the disposal of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is through a licensed hazardous waste disposal facility.[3]

  • Waste Segregation: Do not mix carbamate waste with other chemical waste streams unless compatibility has been confirmed.[3]

  • Containerization: Collect waste in a chemically compatible and sealable container. High-density polyethylene (HDPE) is a suitable option.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name ("tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate") and the date of accumulation.[3]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

For small quantities, chemical neutralization via alkaline hydrolysis may be an option to render the compound less hazardous before collection, but this should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.[3]

Experimental Workflow and Safety Procedures

Safe Handling and Disposal Workflow for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Data (or similar compounds) prep_risk->prep_sds prep_ppe Gather Required PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_don_ppe Don Appropriate PPE prep_workspace->handling_don_ppe Proceed when ready handling_weigh Weigh/Measure Compound handling_don_ppe->handling_weigh handling_reaction Perform Experimental Procedure handling_weigh->handling_reaction post_decontaminate Decontaminate Work Area handling_reaction->post_decontaminate Experiment Complete disp_collect Collect Waste in Labeled Container handling_reaction->disp_collect Generate Waste post_doff_ppe Doff and Dispose/Clean PPE post_decontaminate->post_doff_ppe post_wash Wash Hands Thoroughly post_doff_ppe->post_wash disp_store Store in Designated Area disp_collect->disp_store disp_professional Arrange for Professional Disposal disp_store->disp_professional

Caption: Logical workflow for the safe handling and disposal of tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate.

References

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